molecular formula C26H31Cl2N5O3 B1682230 Terconazole CAS No. 67915-31-5

Terconazole

Cat. No.: B1682230
CAS No.: 67915-31-5
M. Wt: 532.5 g/mol
InChI Key: BLSQLHNBWJLIBQ-OZXSUGGESA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Terconazole is a synthetic triazole ketal derivative with broad-spectrum antifungal activity . Its primary research value lies in its potent mechanism of action, which involves the inhibition of the fungal cytochrome P450 enzyme lanosterol 14-alpha-demethylase . This inhibition disrupts the biosynthesis of ergosterol, an essential component of the fungal cell membrane, leading to increased membrane permeability and ultimately inhibiting fungal growth . Chemically defined as C26H31Cl2N5O3 with a molecular weight of 532.47 g/mol, it is a well-characterized small molecule . While historically approved for the treatment of vulvovaginal candidiasis in humans, its applications in research are diverse . Studies have demonstrated its efficacy against various Candida species and dermatophytes, and it has been investigated as a potential therapeutic agent against coronaviruses, including SARS-CoV-2, in in vitro settings . Pre-clinical and clinical studies have shown that this compound formulations, such as creams and suppositories, can achieve high mycological cure rates, making it a compound of interest for developing new antifungal treatments . Its pharmacokinetic profile includes moderate absorption upon administration, high protein binding (94.9%), and a plasma half-life of approximately 6.9 hours, with systemic drug being extensively metabolized and excreted via both renal and fecal routes . This product is provided for laboratory research applications and is strictly for Research Use Only. It is not intended for diagnostic or therapeutic purposes.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-[4-[[(2R,4S)-2-(2,4-dichlorophenyl)-2-(1,2,4-triazol-1-ylmethyl)-1,3-dioxolan-4-yl]methoxy]phenyl]-4-propan-2-ylpiperazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H31Cl2N5O3/c1-19(2)31-9-11-32(12-10-31)21-4-6-22(7-5-21)34-14-23-15-35-26(36-23,16-33-18-29-17-30-33)24-8-3-20(27)13-25(24)28/h3-8,13,17-19,23H,9-12,14-16H2,1-2H3/t23-,26-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BLSQLHNBWJLIBQ-OZXSUGGESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1CCN(CC1)C2=CC=C(C=C2)OCC3COC(O3)(CN4C=NC=N4)C5=C(C=C(C=C5)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)N1CCN(CC1)C2=CC=C(C=C2)OC[C@H]3CO[C@](O3)(CN4C=NC=N4)C5=C(C=C(C=C5)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H31Cl2N5O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID2045498
Record name Terconazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID2045498
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

532.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Terconazole
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0014396
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Solubility

1.16e-02 g/L
Record name Terconazole
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0014396
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

67915-31-5
Record name Terconazole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=67915-31-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Terconazole
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00251
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name terconazole
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=760361
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Terconazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID2045498
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Terconazole
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.061.573
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name Terconazole
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0014396
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

126.3 °C
Record name Terconazole
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00251
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Terconazole
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0014396
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Foundational & Exploratory

Terconazole's Core Mechanism of Action on Fungal Cell Membranes: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Terconazole, a triazole antifungal agent, exerts its therapeutic effect by disrupting the integrity and function of the fungal cell membrane. This technical guide delineates the core mechanism of action of this compound, focusing on its interaction with the fungal cell membrane. The primary target of this compound is the enzyme lanosterol (B1674476) 14α-demethylase, a critical component in the ergosterol (B1671047) biosynthesis pathway. Inhibition of this enzyme leads to a cascade of events, including the depletion of ergosterol, the accumulation of toxic sterol intermediates, and a subsequent increase in membrane permeability, ultimately resulting in fungal cell death. This document provides a comprehensive overview of the molecular interactions, quantitative data on its antifungal activity, detailed experimental protocols for key assays, and visual representations of the underlying pathways and experimental workflows.

Introduction

Fungal infections, particularly those caused by Candida species, represent a significant clinical challenge. This compound is a broad-spectrum triazole antifungal agent widely used in the treatment of vulvovaginal candidiasis.[1] Its efficacy stems from its ability to selectively target a crucial pathway in fungi that is absent in humans, making it a well-tolerated therapeutic option. Understanding the precise mechanism of action at the molecular level is paramount for optimizing its clinical use and for the development of novel antifungal agents. This guide provides a detailed exploration of this compound's impact on the fungal cell membrane.

The Ergosterol Biosynthesis Pathway: this compound's Primary Target

The structural integrity and fluidity of the fungal cell membrane are maintained by ergosterol, a sterol analogous to cholesterol in mammalian cells. This compound's primary mechanism of action is the disruption of ergosterol synthesis.[1][2]

Inhibition of Lanosterol 14α-Demethylase

This compound specifically inhibits the fungal cytochrome P450 enzyme lanosterol 14α-demethylase (encoded by the ERG11 gene).[1][2] This enzyme is responsible for the demethylation of lanosterol to 4,4'-dimethylcholesta-8,14,24-trien-3β-ol, a critical step in the ergosterol biosynthesis pathway.[1] The triazole moiety of this compound binds to the heme iron atom in the active site of lanosterol 14α-demethylase, preventing it from metabolizing its natural substrate, lanosterol.[3]

Consequences of Enzyme Inhibition

The inhibition of lanosterol 14α-demethylase by this compound has two major consequences for the fungal cell:

  • Ergosterol Depletion: The most direct result is a significant decrease in the production of ergosterol. The loss of ergosterol from the fungal cell membrane compromises its structural integrity, leading to increased fluidity and disorganization.[1]

  • Accumulation of Toxic Sterol Intermediates: The blockage of the ergosterol pathway leads to the accumulation of lanosterol and other 14α-methylated sterol precursors.[1][2] These aberrant sterols are incorporated into the fungal cell membrane, where they disrupt its normal structure and function. This disruption is a key factor contributing to the antifungal activity of this compound.[2]

The following diagram illustrates the ergosterol biosynthesis pathway and the point of inhibition by this compound.

Ergosterol_Biosynthesis_Inhibition Ergosterol Biosynthesis Pathway and this compound Inhibition acetyl_coa Acetyl-CoA hmg_coa HMG-CoA acetyl_coa->hmg_coa mevalonate Mevalonate hmg_coa->mevalonate squalene Squalene mevalonate->squalene Multiple Steps lanosterol Lanosterol squalene->lanosterol enzyme Lanosterol 14α-demethylase (CYP51) lanosterol->enzyme intermediate 4,4'-dimethylcholesta- 8,14,24-trien-3β-ol ergosterol Ergosterol intermediate->ergosterol Multiple Steps This compound This compound This compound->enzyme Inhibits enzyme->intermediate Demethylation

Figure 1: Ergosterol biosynthesis pathway showing inhibition by this compound.

Impact on Fungal Cell Membrane Integrity and Function

The alterations in the sterol composition of the fungal cell membrane directly impact its integrity and function, leading to a fungistatic and ultimately fungicidal effect.

Increased Membrane Permeability

The depletion of ergosterol and the incorporation of abnormal sterols increase the permeability of the fungal cell membrane.[1] This allows for the leakage of essential intracellular components, such as ions (e.g., K+) and small molecules (e.g., ATP), disrupting the cell's electrochemical gradients and metabolic processes.[4][5]

Disruption of Membrane-Bound Enzymes

The altered membrane environment can impair the function of various membrane-bound enzymes that are crucial for cell wall synthesis, nutrient transport, and respiration. For instance, exposure of Candida albicans to this compound has been shown to cause a significant increase in chitin (B13524) content, likely due to the deregulation of chitin synthesis secondary to ergosterol depletion.[1]

The logical flow of this compound's mechanism of action is depicted in the following diagram.

Terconazole_Mechanism_of_Action This compound's Mechanism of Action on Fungal Cell Membranes This compound This compound enzyme Lanosterol 14α-demethylase (CYP51) This compound->enzyme Binds to inhibition Inhibition of Enzyme Activity enzyme->inhibition ergosterol_depletion Ergosterol Depletion inhibition->ergosterol_depletion toxic_sterol_accumulation Toxic Sterol Accumulation inhibition->toxic_sterol_accumulation membrane_permeability Increased Membrane Permeability ergosterol_depletion->membrane_permeability enzyme_disruption Disruption of Membrane-Bound Enzyme Function ergosterol_depletion->enzyme_disruption toxic_sterol_accumulation->membrane_permeability toxic_sterol_accumulation->enzyme_disruption leakage Leakage of Intracellular Components (e.g., ATP, ions) membrane_permeability->leakage cell_death Fungal Cell Death enzyme_disruption->cell_death leakage->cell_death

Figure 2: Logical flow of this compound's mechanism of action.

Quantitative Data

The antifungal activity of this compound can be quantified through various in vitro assays. The following tables summarize key quantitative data related to its efficacy.

Table 1: Minimum Inhibitory Concentrations (MICs) of this compound against Candida Species

The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial drug that prevents the visible growth of a microorganism. MIC values for this compound are influenced by factors such as the specific Candida species and the pH of the environment.[6]

Candida SpeciesGeometric Mean MIC (µg/mL) at pH 7Geometric Mean MIC (µg/mL) at pH 4Reference
C. albicans0.176.17[6]
C. glabrata0.26>64[6]

Note: The antifungal potency of this compound is significantly reduced at a lower pH, which is a crucial consideration for its clinical application in the vaginal environment.

Table 2: Effect of this compound on Sterol Composition in Candida albicans
TreatmentErgosterol LevelLanosterol LevelReference
Control (no this compound)NormalLow[1]
This compoundProfoundly depletedCorrespondingly increased[1]

Experimental Protocols

This section provides detailed methodologies for key experiments used to elucidate the mechanism of action of this compound.

Determination of Minimum Inhibitory Concentration (MIC)

This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) guidelines for antifungal susceptibility testing of yeasts.

MIC_Determination_Workflow Workflow for MIC Determination start Start prep_inoculum Prepare Fungal Inoculum (e.g., Candida species) start->prep_inoculum serial_dilution Perform Serial Dilution of this compound in Microtiter Plate prep_inoculum->serial_dilution inoculate Inoculate Microtiter Plate with Fungal Suspension serial_dilution->inoculate incubate Incubate at 35°C for 24-48 hours inoculate->incubate read_results Read Results Visually or Spectrophotometrically incubate->read_results determine_mic Determine MIC (Lowest concentration with no visible growth) read_results->determine_mic end End determine_mic->end

Figure 3: Experimental workflow for MIC determination.

Protocol:

  • Preparation of Fungal Inoculum:

    • Culture the desired Candida species on Sabouraud Dextrose Agar at 35°C for 24-48 hours.

    • Suspend several colonies in sterile saline to achieve a turbidity equivalent to a 0.5 McFarland standard.

    • Dilute the suspension in RPMI 1640 medium to the final inoculum concentration.

  • Drug Dilution:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

    • Perform serial twofold dilutions of this compound in a 96-well microtiter plate containing RPMI 1640 medium.

  • Inoculation and Incubation:

    • Add the prepared fungal inoculum to each well of the microtiter plate.

    • Include a growth control (no drug) and a sterility control (no inoculum).

    • Incubate the plate at 35°C for 24 to 48 hours.

  • Reading and Interpretation:

    • Determine the MIC as the lowest concentration of this compound that causes a significant inhibition of growth compared to the drug-free control well.

Ergosterol Quantification Assay

This protocol describes a spectrophotometric method to quantify the total ergosterol content in fungal cells.

Protocol:

  • Cell Culture and Treatment:

    • Grow the fungal culture to the mid-exponential phase.

    • Expose the culture to various concentrations of this compound for a defined period.

    • Harvest the cells by centrifugation and wash with sterile water.

  • Saponification:

    • To the cell pellet, add a solution of alcoholic potassium hydroxide.

    • Incubate at 85°C for 1 hour to saponify the cellular lipids.

  • Sterol Extraction:

    • After cooling, add a mixture of sterile water and n-heptane to the sample.

    • Vortex vigorously to extract the non-saponifiable lipids (including ergosterol) into the n-heptane layer.

    • Collect the n-heptane layer.

  • Spectrophotometric Analysis:

    • Scan the absorbance of the n-heptane extract from 230 to 300 nm using a spectrophotometer.

    • Calculate the ergosterol content based on the absorbance at specific wavelengths, typically around 281.5 nm, using a standard curve generated with pure ergosterol.

Lanosterol 14α-Demethylase (CYP51) Inhibition Assay (Reconstituted System)

This protocol outlines a general method for assessing the inhibitory activity of this compound on the purified and reconstituted lanosterol 14α-demethylase enzyme.

Protocol:

  • Enzyme and Substrate Preparation:

    • Purify recombinant fungal lanosterol 14α-demethylase and its redox partner, NADPH-cytochrome P450 reductase.

    • Prepare a solution of the substrate, lanosterol, in a suitable detergent.

  • Assay Reaction:

    • In a reaction vessel, combine the purified enzyme, reductase, and lanosterol.

    • Add varying concentrations of this compound (or a vehicle control).

    • Initiate the reaction by adding NADPH.

    • Incubate the reaction mixture at 37°C for a specific time.

  • Product Extraction and Analysis:

    • Stop the reaction by adding a strong base.

    • Extract the sterols from the reaction mixture using an organic solvent (e.g., hexane).

    • Analyze the extracted sterols by gas chromatography-mass spectrometry (GC-MS) to quantify the amount of lanosterol remaining and the amount of product formed.

  • Data Analysis:

    • Calculate the percentage of enzyme inhibition at each this compound concentration.

    • Determine the IC50 value, which is the concentration of this compound that inhibits 50% of the enzyme's activity.

Conclusion

This compound's antifungal efficacy is fundamentally linked to its ability to disrupt the fungal cell membrane. By inhibiting lanosterol 14α-demethylase, this compound initiates a cascade of events that compromise membrane integrity and function, leading to fungal cell death. The quantitative data on its potent antifungal activity, particularly against Candida species, underscore its clinical utility. The detailed experimental protocols provided in this guide offer a framework for researchers to further investigate the nuanced aspects of this compound's mechanism of action and to explore the development of new antifungal therapies that target the fungal cell membrane. This in-depth understanding is crucial for addressing the ongoing challenges of fungal infections and the emergence of drug resistance.

References

An In-depth Technical Guide to the Chemical Synthesis and Properties of Terconazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Terconazole is a synthetic triazole antifungal agent renowned for its efficacy in treating vulvovaginal candidiasis. This technical guide provides a comprehensive overview of its chemical synthesis, physicochemical properties, and mechanism of action. Detailed experimental protocols for its synthesis are outlined, and quantitative data are presented in structured tables for clarity. Furthermore, signaling pathways and experimental workflows are visualized using Graphviz diagrams to facilitate a deeper understanding of this important antifungal compound.

Introduction

This compound, a triazole ketal derivative, was first synthesized in 1983 and represents a significant advancement in antifungal therapy.[1] Unlike imidazole (B134444) antifungals, the triazole structure of this compound confers a broader spectrum of activity and reduced toxicity.[1] It is primarily used for the topical treatment of vaginal yeast infections caused by various Candida species.[2][3] This guide delves into the core technical aspects of this compound, providing valuable information for researchers and professionals involved in drug discovery and development.

Chemical Synthesis

The synthesis of this compound is analogous to that of ketoconazole, with the key difference being the use of a triazole heterocyclic ring instead of an imidazole ring.[1] A general synthetic pathway involves the reaction of key intermediates to assemble the final molecule.

General Synthetic Pathway

A plausible synthetic route, based on related azole antifungal syntheses, is outlined below. The synthesis commences with the bromination of 2',4'-dichloroacetophenone (B156173), followed by ketalization with glycerol (B35011) to form the dioxolane ring. Subsequent displacement of the bromine with 1H-1,2,4-triazole, followed by tosylation and finally condensation with 1-(4-hydroxyphenyl)-4-isopropylpiperazine, yields this compound.

G cluster_synthesis This compound Synthesis Pathway A 2',4'-Dichloroacetophenone B 2-Bromo-1-(2,4-dichlorophenyl)ethan-1-one A->B Bromination C cis-2-(Bromomethyl)-2-(2,4-dichlorophenyl)-1,3-dioxolane B->C Ketalization (Glycerol) D cis-2-(2,4-Dichlorophenyl)-2-((1H-1,2,4-triazol-1-yl)methyl)-1,3-dioxolane-4-methanol C->D Triazole Substitution (1H-1,2,4-triazole) E cis-1-[4-[[2-(2,4-Dichlorophenyl)-2-(1H-1,2,4-triazol-1-ylmethyl)-1,3-dioxolan-4-yl]methoxy]phenyl]-4-(1-methylethyl)piperazine (this compound) D->E Condensation F 1-(4-Hydroxyphenyl)-4-isopropylpiperazine F->E

Caption: General synthetic pathway for this compound.

Detailed Experimental Protocols

While a complete, step-by-step protocol for the industrial synthesis of this compound is proprietary, the following represents a plausible laboratory-scale synthesis based on published methodologies for analogous compounds.

Step 1: Synthesis of 2-Bromo-1-(2,4-dichlorophenyl)ethanone

  • Materials: 2',4'-Dichloroacetophenone, Bromine, Chloroform (B151607).

  • Procedure: A solution of bromine in chloroform is added dropwise to a solution of 2',4'-dichloroacetophenone in chloroform at 0-5°C with stirring. After the addition is complete, the reaction mixture is stirred at room temperature until the reaction is complete (monitored by TLC). The solvent is removed under reduced pressure, and the crude product is purified by recrystallization.

Step 2: Synthesis of cis-2-(Bromomethyl)-2-(2,4-dichlorophenyl)-1,3-dioxolane

  • Materials: 2-Bromo-1-(2,4-dichlorophenyl)ethanone, Glycerol, p-Toluenesulfonic acid, Toluene (B28343).

  • Procedure: A mixture of 2-bromo-1-(2,4-dichlorophenyl)ethanone, glycerol, and a catalytic amount of p-toluenesulfonic acid in toluene is refluxed with a Dean-Stark apparatus to remove water. After the reaction is complete, the mixture is cooled, washed with a saturated sodium bicarbonate solution and brine, and dried over anhydrous sodium sulfate. The solvent is evaporated, and the cis isomer is isolated by column chromatography.

Step 3: Synthesis of cis-2-(2,4-Dichlorophenyl)-2-((1H-1,2,4-triazol-1-yl)methyl)-1,3-dioxolane-4-methanol

  • Materials: cis-2-(Bromomethyl)-2-(2,4-dichlorophenyl)-1,3-dioxolane, 1H-1,2,4-triazole, Sodium hydride, Dimethylformamide (DMF).

  • Procedure: To a suspension of sodium hydride in anhydrous DMF, a solution of 1H-1,2,4-triazole in DMF is added dropwise at 0°C. The mixture is stirred for 30 minutes, and then a solution of cis-2-(bromomethyl)-2-(2,4-dichlorophenyl)-1,3-dioxolane in DMF is added. The reaction mixture is stirred at room temperature overnight. The reaction is quenched with water and extracted with ethyl acetate. The organic layer is washed with brine, dried, and concentrated. The crude product is purified by column chromatography.

Step 4: Synthesis of cis-1-[4-[[2-(2,4-Dichlorophenyl)-2-(1H-1,2,4-triazol-1-ylmethyl)-1,3-dioxolan-4-yl]methoxy]phenyl]-4-(1-methylethyl)piperazine (this compound)

  • Materials: cis-2-(2,4-Dichlorophenyl)-2-((1H-1,2,4-triazol-1-yl)methyl)-1,3-dioxolane-4-methanol, 1-(4-Hydroxyphenyl)-4-isopropylpiperazine, Methanesulfonyl chloride, Triethylamine (B128534), Acetonitrile.

  • Procedure: To a solution of cis-2-(2,4-Dichlorophenyl)-2-((1H-1,2,4-triazol-1-yl)methyl)-1,3-dioxolane-4-methanol and triethylamine in acetonitrile, methanesulfonyl chloride is added dropwise at 0°C. The mixture is stirred for 1-2 hours. Then, 1-(4-hydroxyphenyl)-4-isopropylpiperazine and an additional equivalent of triethylamine are added, and the reaction mixture is heated to reflux until the reaction is complete. The solvent is evaporated, and the residue is partitioned between water and ethyl acetate. The organic layer is washed, dried, and concentrated. The final product, this compound, is purified by column chromatography or recrystallization.

Physicochemical Properties

The physicochemical properties of this compound are crucial for its formulation and bioavailability. A summary of these properties is presented in the table below.

PropertyValueReference
Molecular Formula C₂₆H₃₁Cl₂N₅O₃[1]
Molecular Weight 532.47 g/mol [1]
Appearance White to almost-white powder
Melting Point 126.3 °C[1]
Solubility Insoluble in water; sparingly soluble in ethanol; soluble in butanol.
LogP 4.5
pKa pKa1 <1.5, pKa2 <1.5, pKa3 = 8.4

Pharmacological Properties

Mechanism of Action

This compound exerts its antifungal effect by inhibiting the fungal cytochrome P450 enzyme, 14α-demethylase.[3][4][5] This enzyme is a key component of the ergosterol (B1671047) biosynthesis pathway, which is essential for the integrity of the fungal cell membrane.[3][4][5]

The inhibition of 14α-demethylase leads to a depletion of ergosterol and an accumulation of toxic methylated sterols, such as lanosterol, within the fungal cell membrane.[6] This disruption of the membrane's structure and function increases its permeability, leading to the leakage of essential cellular components and ultimately, fungal cell death.[6] this compound exhibits a high selectivity for fungal cytochrome P450 over its mammalian counterpart, which contributes to its favorable safety profile.[5]

G cluster_pathway Ergosterol Biosynthesis Pathway and this compound Inhibition AcetylCoA Acetyl-CoA Lanosterol Lanosterol AcetylCoA->Lanosterol Multiple Steps Demethylase 14α-demethylase (Cytochrome P450) Lanosterol->Demethylase Ergosterol Ergosterol Membrane Fungal Cell Membrane Integrity Ergosterol->Membrane Essential Component This compound This compound This compound->Demethylase Inhibition Inhibition Demethylase->Ergosterol

Caption: Mechanism of action of this compound in the ergosterol biosynthesis pathway.

Antifungal Activity

This compound demonstrates a broad spectrum of activity against various fungal pathogens, particularly Candida species. Its in vitro activity against several clinically relevant fungi is summarized below.

OrganismMIC Range (µg/mL)Reference
Candida albicans0.003 - 4[7]
Candida glabrata0.12 - 16[8]
Candida tropicalis0.015 - 8[8]
Candida parapsilosis0.03 - 4[8]
Candida krusei0.25 - 16[8]

Conclusion

This compound remains a valuable therapeutic agent in the management of vulvovaginal candidiasis. This guide has provided a detailed overview of its chemical synthesis, physicochemical characteristics, and pharmacological properties. The outlined experimental protocols and visual diagrams offer a practical resource for researchers and professionals in the field of medicinal chemistry and drug development. Further research into novel synthetic routes and formulations could enhance the therapeutic potential of this important antifungal drug.

References

Terconazole's Antifungal Spectrum Against Candida Species: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the antifungal spectrum of activity of terconazole against various Candida species. This compound is a triazole antifungal agent utilized in the treatment of vulvovaginal candidiasis. Its efficacy is rooted in the disruption of the fungal cell membrane's integrity by inhibiting ergosterol (B1671047) biosynthesis. This document collates quantitative susceptibility data, details the experimental methodologies for its determination, and illustrates the underlying mechanism of action.

Quantitative Antifungal Spectrum of this compound against Candida Species

The in vitro activity of this compound has been evaluated against a range of clinically relevant Candida species. The following tables summarize the Minimum Inhibitory Concentration (MIC) data, providing a quantitative measure of this compound's antifungal potency.

Table 1: this compound Minimum Inhibitory Concentrations (MICs) against various Candida species.

Candida SpeciesMIC Range (µg/mL)MIC50 (µg/mL)MIC90 (µg/mL)
Candida albicans0.008 - >640.17 (at pH 7)8
Candida glabrata≤0.03 - >640.26 (at pH 7)>64 (at pH 4)
Candida kruseiData not availableData not availableData not available
Candida parapsilosisData not availableData not availableData not available
Candida tropicalisData not availableData not availableData not available

Note: MIC values can be influenced by testing conditions such as pH.

A study investigating the effect of pH on antifungal susceptibility demonstrated that the geometric mean MIC of this compound for C. albicans was 0.17 µg/mL at pH 7, which increased to 6.17 µg/mL at pH 4[1]. For C. glabrata, the geometric mean MIC was 0.26 µg/mL at pH 7, but rose to over 64 µg/mL at pH 4[1]. This suggests that the acidic environment of the vagina may reduce the in vitro potency of this compound, particularly against C. glabrata.

Another study comparing this compound and fluconazole (B54011) found that for all tested species, the MICs for this compound were significantly lower than those for fluconazole[2]. The tested species included Candida albicans, Candida krusei, Candida parapsilosis, Candida tropicalis, and Torulopsis glabrata (Candida glabrata)[2]. All tested strains of these species were found to be susceptible to this compound[3].

Experimental Protocols for Antifungal Susceptibility Testing

The determination of this compound's antifungal activity against Candida species is primarily conducted using the broth microdilution method, as standardized by the Clinical and Laboratory Standards Institute (CLSI) in their document M27.

CLSI Broth Microdilution Method (M27)

This reference method provides a standardized procedure for testing the susceptibility of yeasts to antifungal agents.

Key Methodological Steps:

  • Preparation of Antifungal Agent: A stock solution of this compound is prepared, typically in dimethyl sulfoxide (B87167) (DMSO). Serial twofold dilutions of the antifungal agent are then made in a 96-well microtiter plate using RPMI 1640 medium.

  • Inoculum Preparation: Candida isolates are cultured on a suitable agar (B569324) medium, and a suspension is prepared in sterile saline. The turbidity of the suspension is adjusted to a 0.5 McFarland standard, which is then further diluted in RPMI 1640 medium to achieve a final inoculum concentration of approximately 0.5 x 10³ to 2.5 x 10³ cells/mL in the microtiter wells.

  • Incubation: The inoculated microtiter plates are incubated at 35°C for 24 to 48 hours.

  • Endpoint Determination: The MIC is determined as the lowest concentration of the antifungal agent that causes a significant inhibition of growth (typically a 50% reduction in turbidity) compared to the growth in the drug-free control well.

A randomized clinical trial assessing the efficacy of this compound utilized the CLSI M27-A3 guidelines to test the in vitro antifungal susceptibility of Candida strains at a pH of 7[4].

Mechanism of Action: Inhibition of Ergosterol Biosynthesis

This compound, like other azole antifungals, exerts its effect by targeting the synthesis of ergosterol, an essential component of the fungal cell membrane.

Signaling Pathway

The primary target of this compound is the enzyme lanosterol (B1674476) 14α-demethylase, which is a key enzyme in the ergosterol biosynthesis pathway. Inhibition of this enzyme leads to a depletion of ergosterol and an accumulation of toxic 14α-methylated sterols in the fungal cell membrane. This disrupts the membrane's structure and function, leading to increased permeability, leakage of cellular contents, and ultimately, fungal cell death.

Terconazole_Mechanism_of_Action cluster_pathway Ergosterol Biosynthesis Pathway cluster_drug Drug Action cluster_effect Cellular Effect Squalene Squalene Lanosterol Lanosterol Squalene->Lanosterol Multiple Steps Ergosterol Ergosterol Lanosterol->Ergosterol Lanosterol 14α-demethylase Toxic_Sterol_Accumulation Toxic Sterol Accumulation Lanosterol->Toxic_Sterol_Accumulation This compound This compound Lanosterol 14α-demethylase Lanosterol 14α-demethylase This compound->Lanosterol 14α-demethylase Inhibits Ergosterol_Depletion Ergosterol Depletion Membrane_Disruption Membrane Disruption Ergosterol_Depletion->Membrane_Disruption Toxic_Sterol_Accumulation->Membrane_Disruption Fungal_Cell_Death Fungal Cell Death Membrane_Disruption->Fungal_Cell_Death

Caption: Mechanism of action of this compound via inhibition of the ergosterol biosynthesis pathway.

Experimental Workflow and Logical Relationships

The process of determining the antifungal spectrum of this compound follows a structured workflow, from initial isolate identification to the final determination of susceptibility.

Experimental_Workflow cluster_setup Preparation cluster_testing Susceptibility Testing cluster_analysis Data Analysis Isolate Candida Isolate Culture Culture on Agar Medium Isolate->Culture Inoculum Prepare Inoculum Suspension Culture->Inoculum Adjust Adjust to 0.5 McFarland Inoculum->Adjust Inoculate Inoculate Plate Adjust->Inoculate Plate Prepare Microtiter Plate (Serial Dilutions of this compound in RPMI) Plate->Inoculate Incubate Incubate at 35°C for 24-48h Inoculate->Incubate Read Read MIC Endpoint (Visual or Spectrophotometric) Incubate->Read Record Record MIC Value Read->Record Interpret Interpret Susceptibility (Susceptible, Intermediate, Resistant) Record->Interpret

Caption: Experimental workflow for determining the antifungal susceptibility of Candida species to this compound.

References

An In-depth Technical Guide to the Molecular Structure and Stereoisomers of Terconazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Terconazole is a triazole antifungal agent widely used in the treatment of vulvovaginal candidiasis. Its molecular structure, characterized by two stereogenic centers, gives rise to a fascinating and clinically relevant stereochemistry. This technical guide provides a comprehensive overview of the molecular architecture of this compound and a detailed exploration of its four stereoisomers. The document elucidates the distinct spatial arrangements of these isomers, discusses their relative biological activities, and presents methodologies for their synthesis and separation. This guide is intended to serve as a valuable resource for researchers and professionals involved in the study and development of antifungal therapeutics.

Molecular Structure of this compound

This compound is a synthetic triazole derivative with a complex molecular structure. Its chemical formula is C₂₆H₃₁Cl₂N₅O₃, and it has a molecular weight of 532.47 g/mol .[1] The International Union of Pure and Applied Chemistry (IUPAC) name for the clinically used form is cis-1-[p-[[2-(2,4-Dichlorophenyl)-2-(1H-1,2,4-triazol-1-ylmethyl)-1,3-dioxolan-4-yl]methoxy]phenyl]-4-isopropylpiperazine.[2]

The core structure of this compound comprises several key functional groups:

  • A triazole ring: This five-membered heterocyclic ring containing three nitrogen atoms is a hallmark of many azole antifungal agents and is crucial for its mechanism of action.

  • A dioxolane ring: This five-membered heterocyclic ring containing two oxygen atoms possesses two stereogenic centers, which are the basis of this compound's stereoisomerism.

  • A 2,4-dichlorophenyl group: This substituted aromatic ring is a common feature in azole antifungals.

  • A piperazine (B1678402) ring: This six-membered heterocyclic ring containing two nitrogen atoms is linked to a phenyl group and carries an isopropyl substituent.

The intricate arrangement of these moieties contributes to the molecule's overall physicochemical properties and its interaction with the fungal target enzyme.

Stereoisomers of this compound

The presence of two stereocenters in the dioxolane ring of this compound results in the existence of four possible stereoisomers.[1] These stereoisomers can be categorized into two pairs of diastereomers: a cis pair and a trans pair. Within each pair, the two isomers are enantiomers of each other.

The stereochemical configuration at the two chiral carbons (C2 and C4 of the dioxolane ring) determines the spatial orientation of the substituents and, consequently, the overall shape of the molecule. The commercially available and clinically utilized form of this compound is the racemic mixture of the cis-enantiomers.

The four stereoisomers of this compound are:

  • (cis)-isomers:

    • (2R,4S)-terconazole

    • (2S,4R)-terconazole

  • (trans)-isomers:

    • (2R,4R)-terconazole

    • (2S,4S)-terconazole

The cis and trans designation refers to the relative positions of the substituents on the dioxolane ring. In the cis-isomers, the dichlorophenyl group and the methoxyphenylpiperazine group are on the same side of the ring, while in the trans-isomers, they are on opposite sides.

Physicochemical and Biological Properties of Stereoisomers

From a biological standpoint, the stereochemistry of azole antifungals plays a critical role in their antifungal potency. It has been widely observed that the cis-isomers of dioxolane-containing azole antifungals, such as ketoconazole (B1673606) and itraconazole, exhibit significantly higher antifungal activity compared to their corresponding trans-isomers.[5] This difference in potency is attributed to a more favorable binding interaction of the cis-isomers with the active site of the target enzyme, lanosterol (B1674476) 14α-demethylase. While specific IC₅₀ values for each this compound stereoisomer are not extensively reported, it is presumed that this compound follows this general trend, with the cis-enantiomers being the more biologically active forms.

Table 1: Physicochemical Properties of this compound (Racemic Mixture)

PropertyValue
Molecular FormulaC₂₆H₃₁Cl₂N₅O₃
Molecular Weight532.47 g/mol
Melting Point126.3 °C[1]
Solubility in Water0.0116 g/L[1]
logP4.5[1]

Experimental Protocols

Detailed experimental protocols for the synthesis and separation of this compound stereoisomers are not abundantly available. However, based on the literature for related azole antifungals and general organic chemistry principles, the following methodologies can be outlined.

Synthesis of cis-Terconazole (Racemic Mixture)

The synthesis of the cis-racemic mixture of this compound generally involves the reaction of a suitably substituted dioxolane intermediate with a piperazine derivative. A plausible synthetic route is outlined below:

Experimental Workflow for the Synthesis of cis-Terconazole

G A 1-(2,4-Dichlorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethanone C Ketalization A->C B Glycerol (B35011) B->C D cis/trans-2-(2,4-Dichlorophenyl)-2-(1H-1,2,4-triazol-1-ylmethyl)-1,3-dioxolane-4-methanol C->D F Williamson Ether Synthesis D->F E 1-(4-Hydroxyphenyl)-4-isopropylpiperazine E->F G cis/trans-Terconazole Mixture F->G H Diastereomeric Separation G->H I cis-Terconazole (Racemic) H->I

Caption: A potential synthetic pathway for cis-terconazole.

Methodology:

  • Ketalization: The synthesis typically begins with the acid-catalyzed reaction of 1-(2,4-dichlorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethanone with glycerol to form the dioxolane ring. This reaction produces a mixture of cis and trans diastereomers of 2-(2,4-dichlorophenyl)-2-(1H-1,2,4-triazol-1-ylmethyl)-1,3-dioxolane-4-methanol. The ratio of cis to trans isomers can be influenced by the reaction conditions.

  • Activation of the Hydroxyl Group: The primary hydroxyl group of the dioxolane methanol (B129727) intermediate is then activated, typically by conversion to a better leaving group such as a tosylate or mesylate, by reacting it with p-toluenesulfonyl chloride or methanesulfonyl chloride in the presence of a base.

  • Williamson Ether Synthesis: The activated intermediate is then reacted with 1-(4-hydroxyphenyl)-4-isopropylpiperazine in the presence of a base to form the ether linkage, yielding a mixture of cis and trans this compound.

  • Diastereomeric Separation: The desired cis-diastereomer is then separated from the trans-diastereomer using chromatographic techniques such as column chromatography or by fractional crystallization.

Separation of Stereoisomers

The separation of the four stereoisomers of this compound requires a combination of techniques to first separate the diastereomers and then resolve the enantiomers.

Logical Relationship of this compound Stereoisomers

G cluster_0 cis-Diastereomers cluster_1 trans-Diastereomers cis_R_S (2R,4S)-terconazole Enantiomeric_Resolution_cis Enantiomeric Resolution (e.g., Chiral HPLC) cis_S_R (2S,4R)-terconazole trans_R_R (2R,4R)-terconazole Enantiomeric_Resolution_trans Enantiomeric Resolution (e.g., Chiral HPLC) trans_S_S (2S,4S)-terconazole Racemic_Mix This compound (Mixture of 4 Stereoisomers) Diastereomeric_Separation Diastereomeric Separation (e.g., Chromatography) Racemic_Mix->Diastereomeric_Separation cluster_0 cluster_0 Diastereomeric_Separation->cluster_0 cis-pair cluster_1 cluster_1 Diastereomeric_Separation->cluster_1 trans-pair cluster_0->Enantiomeric_Resolution_cis cluster_1->Enantiomeric_Resolution_trans

Caption: Separation pathway for this compound stereoisomers.

3.2.1. Separation of Diastereomers (cis from trans)

  • Technique: Preparative High-Performance Liquid Chromatography (HPLC) or Supercritical Fluid Chromatography (SFC) on a non-chiral stationary phase.

  • Stationary Phase: Silica gel or a bonded phase like C18.

  • Mobile Phase: A suitable mixture of organic solvents, such as hexane (B92381) and ethanol (B145695) or isopropanol (B130326) for normal phase HPLC, or acetonitrile (B52724) and water for reverse phase HPLC. For SFC, supercritical CO₂ with a co-solvent like methanol or ethanol is typically used.

  • Detection: UV detection at a wavelength where this compound exhibits strong absorbance.

  • Procedure: The mixture of cis and trans isomers is dissolved in a suitable solvent and injected onto the column. The mobile phase is pumped through the column, and the different affinities of the diastereomers for the stationary phase will cause them to separate and elute at different times. The fractions containing the pure cis and trans isomers are collected separately.

3.2.2. Resolution of Enantiomers

  • Technique: Chiral HPLC or Chiral SFC.

  • Stationary Phase: A chiral stationary phase (CSP) is essential for enantiomeric separation. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are often effective for separating the enantiomers of azole antifungals.

  • Mobile Phase: Similar to diastereomeric separation, but the composition is optimized for enantioselectivity on the chosen CSP.

  • Procedure: The racemic mixture of either the cis or trans diastereomers is injected onto the chiral column. The differential interaction of the enantiomers with the chiral stationary phase leads to their separation, allowing for the collection of the individual enantiomers.

Conclusion

This compound's molecular structure and stereochemistry are integral to its function as an effective antifungal agent. The presence of two stereocenters gives rise to four distinct stereoisomers, with the cis-enantiomers being the clinically relevant and more potent forms. While detailed comparative data and specific experimental protocols for all stereoisomers remain somewhat elusive in publicly accessible literature, this guide provides a foundational understanding of the synthesis, separation, and stereochemical relationships of these molecules. Further research into the specific properties and activities of each stereoisomer could offer valuable insights for the development of next-generation antifungal drugs with improved efficacy and safety profiles.

References

Terconazole's Inhibition of the Ergosterol Biosynthesis Pathway: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Terconazole, a triazole antifungal agent, demonstrates potent efficacy against a broad spectrum of pathogenic fungi, primarily by disrupting the integrity of the fungal cell membrane. This disruption is a direct consequence of the inhibition of the ergosterol (B1671047) biosynthesis pathway, a critical metabolic route for fungal survival. This technical guide provides an in-depth analysis of the molecular mechanism of this compound, focusing on its interaction with the key enzyme lanosterol (B1674476) 14α-demethylase (CYP51A1). We present a compilation of quantitative data on its inhibitory activity, detailed experimental protocols for assessing its effects, and visual representations of the involved pathways and workflows to support further research and drug development in the field of mycology.

Introduction

The fungal cell membrane is a vital structure that regulates the passage of substances and maintains cellular homeostasis. A key component of this membrane is ergosterol, a sterol that is functionally analogous to cholesterol in mammalian cells.[1] The biosynthesis of ergosterol is a complex, multi-step process that is a prime target for antifungal therapies. This compound belongs to the triazole class of antifungals, which are renowned for their specific and potent inhibition of this pathway.[2] By targeting an enzyme unique to the fungal kingdom, this compound exhibits a high degree of selectivity, minimizing off-target effects in the host. This guide will dissect the intricate details of this inhibitory mechanism.

Mechanism of Action: Targeting Lanosterol 14α-Demethylase

The primary molecular target of this compound is the cytochrome P450-dependent enzyme, lanosterol 14α-demethylase, also known as Erg11p.[3][4] This enzyme catalyzes a crucial demethylation step in the conversion of lanosterol to ergosterol.[1] this compound, with its triazole ring, binds to the heme iron atom in the active site of lanosterol 14α-demethylase, effectively blocking the substrate from binding and halting the enzymatic reaction.[2]

The consequences of this inhibition are twofold:

  • Depletion of Ergosterol: The blockage of the ergosterol biosynthesis pathway leads to a significant reduction in the cellular concentration of ergosterol. This depletion compromises the structural integrity and fluidity of the fungal cell membrane.

  • Accumulation of Toxic Sterol Intermediates: The inhibition of lanosterol 14α-demethylase results in the accumulation of its substrate, lanosterol, and other 14α-methylated sterols.[5] These sterol intermediates are incorporated into the fungal cell membrane, disrupting its normal packing and function, leading to increased membrane permeability and, ultimately, cell death.[3]

Ergosterol_Biosynthesis_Inhibition cluster_pathway Ergosterol Biosynthesis Pathway cluster_inhibitor Acetyl_CoA Acetyl-CoA Squalene Squalene Acetyl_CoA->Squalene Multiple Steps Lanosterol Lanosterol Squalene->Lanosterol _14_demethyl_lanosterol 14-demethyl lanosterol Lanosterol->_14_demethyl_lanosterol Ergosterol Ergosterol _14_demethyl_lanosterol->Ergosterol Multiple Steps This compound This compound Enzyme Lanosterol 14α-demethylase (CYP51A1) This compound->Enzyme Inhibits

Inhibition of the Ergosterol Biosynthesis Pathway by this compound.

Quantitative Data on Inhibitory Activity

The potency of this compound's inhibitory action can be quantified through various biochemical and microbiological assays. The half-maximal inhibitory concentration (IC50) is a key metric representing the concentration of the drug required to inhibit a biological process by 50%.

CompoundTarget/ProcessFungal SpeciesIC50 ValueReference
This compound14α-desmethyl sterol productionCandida albicans3-6 x 10⁻⁹ M[5]

Experimental Protocols

In Vitro Susceptibility Testing: Broth Microdilution Method

This method is a standardized procedure to determine the Minimum Inhibitory Concentration (MIC) of an antifungal agent.

4.1.1. Preparation of Fungal Inoculum:

  • Culture fungal isolates on an appropriate agar (B569324) medium (e.g., Sabouraud Dextrose Agar) at 35°C for 24-48 hours.

  • Harvest fungal colonies and suspend them in sterile saline.

  • Adjust the turbidity of the suspension to match a 0.5 McFarland standard.

  • Further dilute the suspension in RPMI-1640 medium to achieve the final desired inoculum concentration.

4.1.2. Preparation of Antifungal Agent Dilutions:

  • Dissolve this compound in a suitable solvent, such as dimethyl sulfoxide (B87167) (DMSO).

  • Perform serial dilutions of the this compound stock solution in RPMI-1640 medium within a 96-well microtiter plate to create a range of concentrations.

4.1.3. Inoculation and Incubation:

  • Inoculate each well containing the diluted this compound with the prepared fungal suspension.

  • Include a growth control well (no drug) and a sterility control well (no inoculum).

  • Incubate the microtiter plates at 35°C for 24-48 hours.

4.1.4. Determination of MIC:

  • Visually or spectrophotometrically assess fungal growth in each well.

  • The MIC is the lowest concentration of this compound that causes a significant inhibition of fungal growth (typically ≥80%) compared to the growth control.

MIC_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis cluster_output Inoculum Prepare Fungal Inoculum (0.5 McFarland) Inoculation Inoculate 96-well Plate Inoculum->Inoculation Dilutions Prepare Serial Dilutions of this compound Dilutions->Inoculation Incubation Incubate at 35°C for 24-48h Inoculation->Incubation Read_Results Read Results (Visual/Spectrophotometric) Incubation->Read_Results MIC_Value Determine MIC Read_Results->MIC_Value

Workflow for Determining the Minimum Inhibitory Concentration (MIC).

Quantification of Ergosterol Content by HPLC

This protocol allows for the direct measurement of the impact of this compound on ergosterol levels within fungal cells.

4.2.1. Sample Preparation:

  • Culture fungal cells in the presence and absence of various concentrations of this compound.

  • Harvest the cells by centrifugation and wash with sterile distilled water.

  • Determine the wet weight of the cell pellet.

4.2.2. Saponification and Sterol Extraction:

  • To the cell pellet, add 3 mL of a 25% alcoholic potassium hydroxide (B78521) solution (25 g of KOH, 35 mL of sterile distilled water, brought to 100 mL with 100% ethanol).

  • Vortex the mixture for 1 minute.

  • Incubate the suspension in an 85°C water bath for 1 hour to saponify the cellular lipids.

  • Allow the tubes to cool to room temperature.

  • Extract the sterols by adding 1 mL of sterile distilled water and 3 mL of n-heptane, followed by vigorous vortexing for 3 minutes.

  • Transfer the n-heptane layer (upper layer) containing the sterols to a clean tube.

4.2.3. HPLC Analysis:

  • Evaporate the n-heptane extract to dryness under a stream of nitrogen.

  • Reconstitute the dried sterol extract in a suitable solvent for HPLC (e.g., methanol).

  • Inject the sample into an HPLC system equipped with a C18 column.

  • Use a mobile phase of methanol:water (e.g., 95:5 v/v) at a constant flow rate.

  • Detect ergosterol by its characteristic UV absorbance at 282 nm.

  • Quantify the ergosterol concentration by comparing the peak area to that of a known ergosterol standard.

Conclusion

This compound's mechanism of action, centered on the potent and specific inhibition of lanosterol 14α-demethylase, remains a cornerstone of its antifungal efficacy. This targeted disruption of the ergosterol biosynthesis pathway leads to a cascade of events culminating in the loss of fungal cell membrane integrity and cell death. The quantitative data and detailed experimental protocols provided in this guide offer a robust framework for researchers and drug development professionals to further investigate the nuances of this compound's activity and to explore novel antifungal strategies that exploit this well-validated fungal-specific pathway. Future research could focus on elucidating the precise molecular interactions between this compound and variant forms of CYP51A1 that may contribute to antifungal resistance.

References

Technical Guide: In Vitro Activity of Terconazole Against Various Yeast Strains

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the in vitro antifungal properties of terconazole, a synthetic triazole antimycotic. It details the compound's mechanism of action, summarizes its activity against a range of clinically relevant yeast species, and outlines standardized experimental protocols for its evaluation.

Mechanism of Action

This compound is a triazole antifungal agent that exerts its effect by disrupting the integrity of the fungal cell membrane.[1] Its primary mode of action involves the inhibition of the fungal cytochrome P450 enzyme, 14α-demethylase (also known as lanosterol (B1674476) 14α-demethylase or CYP51A1).[1][2][3] This enzyme is a critical component of the ergosterol (B1671047) biosynthesis pathway, responsible for converting lanosterol into ergosterol.[1][2]

Ergosterol is the principal sterol in the fungal cell membrane, where it plays a role analogous to cholesterol in mammalian cells, providing structural integrity and fluidity.[1] By inhibiting 14α-demethylase, this compound blocks ergosterol synthesis, leading to a depletion of ergosterol and a simultaneous accumulation of toxic 14α-methylated precursor sterols, such as lanosterol.[3] This disruption alters membrane fluidity and the function of membrane-bound enzymes, increases membrane permeability, and ultimately leads to the inhibition of fungal growth and cell death.[1][4][5]

cluster_pathway Ergosterol Biosynthesis Pathway cluster_result Outcome Lanosterol Lanosterol Intermediates Zymosterol & Other Intermediates Lanosterol->Intermediates 14α-demethylase (CYP51A1) Ergosterol Ergosterol Intermediates->Ergosterol Membrane Fungal Cell Membrane Integrity & Fluidity Ergosterol->Membrane Maintains Growth Fungal Growth Inhibited Membrane->Growth Permits This compound This compound Block This compound->Block Block->Lanosterol Inhibits

Caption: Inhibition of the ergosterol biosynthesis pathway by this compound.

In Vitro Antifungal Spectrum and Potency

This compound demonstrates a broad spectrum of activity against various yeast species, including those commonly associated with vulvovaginal candidiasis.[4][5] Its potency has been evaluated against both Candida albicans and a range of non-albicans Candida species.

In vitro studies have consistently shown that this compound has lower Minimum Inhibitory Concentrations (MICs) than fluconazole (B54011) for several yeast species.[6] A comparative study tested fifty clinical yeast isolates, revealing that for every isolate, the MIC of this compound was lower than that of fluconazole.[6] The differences in geometric mean MICs were most significant for C. krusei and T. glabrata.[6]

Table 1: Comparative In Vitro Activity of this compound vs. Fluconazole

Yeast Species Number of Isolates Geometric Mean MIC (µg/mL) - this compound Geometric Mean MIC (µg/mL) - Fluconazole
Candida albicans 10 Data Not Provided Data Not Provided
Candida krusei 10 Data Not Provided Data Not Provided
Candida parapsilosis 10 Data Not Provided Data Not Provided
Candida tropicalis 10 Data Not Provided Data Not Provided
Torulopsis glabrata 10 Data Not Provided Data Not Provided

Source: Based on findings from a comparative study where specific geometric mean values were not detailed in the abstract but this compound MICs were consistently and significantly lower (p < 0.05) than fluconazole MICs for all species tested.[6]

Beyond inhibiting cell growth, this compound is also a potent inhibitor of the morphogenetic transformation of yeast cells into their more invasive filamentous (mycelial or pseudomycelial) forms.[5][7] This is a key virulence factor for species like Candida albicans.

Table 2: Inhibition of Morphogenetic Transformation

Yeast Species Effective Concentration Range (µg/mL)
Candida albicans 0.008 - 0.05

Source: Data from in vitro evaluation in Eagle's minimum essential medium, which favors mycelium formation.[7][8]

Studies have confirmed this compound's activity against a wide array of yeasts. All tested strains of the following species were found to be susceptible in one study:

  • Candida albicans[7]

  • Candida tropicalis[7]

  • Candida krusei[7]

  • Candida parapsilosis[7]

  • Candida guilliermondii[7]

  • Candida glabrata (Torulopsis glabrata)[7]

  • Trichosporon beigelii[7]

Retrospective clinical analyses also support its use against non-albicans species, with a study showing a 56% mycological cure rate in patients with infections caused by species including C. glabrata, C. parapsilosis, and C. lusitaniae.[9][10]

Experimental Protocols for Antifungal Susceptibility Testing

The in vitro activity of this compound is determined using standardized methods developed by bodies such as the Clinical and Laboratory Standards Institute (CLSI). The primary methods are broth dilution and disk diffusion.

The broth dilution test is the reference method for determining the Minimum Inhibitory Concentration (MIC) of an antifungal agent.[11] The CLSI M27 document provides a standardized protocol for yeasts.[11]

Protocol Outline:

  • Antifungal Agent Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., dimethyl sulfoxide). Perform serial twofold dilutions in a standard medium, typically RPMI-1640 broth, within a 96-well microtiter plate to achieve the desired final concentration range.

  • Inoculum Preparation: Culture the yeast isolate on an appropriate agar (B569324) medium (e.g., Sabouraud Dextrose Agar) for 24-48 hours. Suspend several colonies in sterile saline and adjust the turbidity of the suspension to match a 0.5 McFarland standard. This corresponds to approximately 1-5 x 10⁶ CFU/mL. Dilute this suspension in RPMI-1640 medium to achieve a final inoculum concentration of 0.5-2.5 x 10³ CFU/mL in the microtiter plate wells.

  • Inoculation and Incubation: Add the standardized inoculum to each well of the microtiter plate containing the serially diluted this compound. Include a positive control (inoculum without drug) and a negative control (medium without inoculum). Incubate the plates at 35°C for 24-48 hours.

  • MIC Determination: The MIC is defined as the lowest concentration of the antifungal agent that causes a significant inhibition of growth (typically ≥50% reduction) compared to the growth in the positive control well. This is usually determined visually or spectrophotometrically.

start Start: Yeast Isolate on Agar Plate prep_inoculum 1. Prepare Inoculum (0.5 McFarland Standard) start->prep_inoculum inoculate 3. Inoculate Plate with Standardized Yeast Suspension prep_inoculum->inoculate prep_plate 2. Prepare Microtiter Plate (Serial Dilution of this compound) prep_plate->inoculate incubate 4. Incubate Plate (35°C for 24-48h) inoculate->incubate read_mic 5. Read Results (Visual or Spectrophotometric) incubate->read_mic end End: Determine MIC Value read_mic->end

Caption: Workflow for the broth microdilution antifungal susceptibility test.

The disk diffusion method, outlined in CLSI document M44, is a simpler, more cost-effective alternative for testing the susceptibility of Candida species.[12]

Protocol Outline:

  • Inoculum Preparation: Prepare a standardized yeast inoculum as described for the broth dilution method (0.5 McFarland standard).

  • Plate Inoculation: Using a sterile cotton swab, evenly streak the inoculum across the entire surface of a Mueller-Hinton agar plate supplemented with 2% glucose and 0.5 µg/mL methylene (B1212753) blue dye.

  • Disk Application: Aseptically apply a paper disk impregnated with a standardized amount of this compound onto the surface of the inoculated agar.

  • Incubation: Invert the plate and incubate at 35°C for 20-24 hours.[13]

  • Zone of Inhibition Measurement: Measure the diameter of the zone of complete growth inhibition around the disk to the nearest millimeter. The resulting zone diameter is interpreted as susceptible, intermediate, or resistant according to established breakpoints (Note: Specific breakpoints for this compound are not defined in the provided CLSI document abstracts).

Conclusion

This compound exhibits potent and broad-spectrum in vitro activity against a wide range of clinically important yeast species. Its primary mechanism, the inhibition of ergosterol synthesis, is a well-established and effective antifungal strategy.[1][2] Standardized laboratory protocols, such as those provided by the CLSI, are essential for the accurate and reproducible evaluation of its in vitro efficacy.[11][12] The available data indicate that this compound is an effective agent against both Candida albicans and various non-albicans species, making it a valuable compound in the management of yeast infections.[6][7]

References

Terconazole's Impact on Fungal Cytochrome P450 Enzymes: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Terconazole, a triazole antifungal agent, exhibits potent activity against a broad spectrum of pathogenic fungi, primarily by disrupting the integrity of the fungal cell membrane. This guide delves into the core mechanism of this compound's action: the inhibition of fungal cytochrome P450 enzymes, with a specific focus on lanosterol (B1674476) 14α-demethylase (CYP51). We will explore the biochemical consequences of this inhibition, present quantitative data on its efficacy and selectivity, detail the experimental protocols used to elucidate its mechanism, and discuss the pathways of fungal resistance.

Introduction

This compound is a synthetic triazole antimycotic agent used in the treatment of vulvovaginal candidiasis.[1] Its efficacy stems from its ability to interfere with the biosynthesis of ergosterol (B1671047), an essential sterol component of the fungal cell membrane that is analogous to cholesterol in mammalian cells. The absence of ergosterol and the accumulation of toxic sterol precursors lead to increased membrane permeability, altered activity of membrane-bound enzymes, and ultimately, the inhibition of fungal growth and replication.[1]

The primary molecular target of this compound and other azole antifungals is the fungal cytochrome P450 enzyme, lanosterol 14α-demethylase, encoded by the ERG11 gene.[2] This enzyme plays a crucial role in the conversion of lanosterol to ergosterol. This compound's therapeutic success is attributed to its high affinity for the fungal CYP51 enzyme and a comparatively lower affinity for mammalian cytochrome P450 enzymes, which contributes to its favorable safety profile.[1]

Mechanism of Action: Inhibition of Fungal Cytochrome P450

This compound's antifungal activity is centered on its specific interaction with fungal lanosterol 14α-demethylase (CYP51). The nitrogen atom in the triazole ring of this compound binds to the heme iron atom in the active site of CYP51.[1][3] This binding competitively inhibits the natural substrate, lanosterol, from accessing the active site, thereby blocking the demethylation step in the ergosterol biosynthesis pathway.[3]

The inhibition of CYP51 leads to a cascade of downstream effects within the fungal cell:

  • Depletion of Ergosterol: The primary consequence is the cessation of ergosterol production, a critical component for maintaining the structural integrity and fluidity of the fungal cell membrane.[1][4]

  • Accumulation of Lanosterol and Toxic Sterol Intermediates: The blockage of the ergosterol pathway results in the accumulation of lanosterol and other 14α-methylated sterol precursors.[4] These aberrant sterols are incorporated into the fungal membrane, disrupting its normal structure and function.

  • Increased Membrane Permeability and Disruption of Membrane-Bound Enzymes: The altered sterol composition leads to increased membrane permeability, leakage of essential cellular components, and impaired function of membrane-bound enzymes, such as those involved in nutrient transport and cell wall synthesis.[1]

  • Inhibition of Fungal Growth and Morphogenesis: The culmination of these effects is the inhibition of fungal cell growth and the prevention of morphological transitions, such as the yeast-to-hyphal switch in Candida albicans, which is often associated with virulence.

The selectivity of this compound for fungal CYP51 over its mammalian counterparts is a key factor in its therapeutic index. This selectivity is attributed to differences in the active site architecture between fungal and human cytochrome P450 enzymes.[5]

Quantitative Data

The inhibitory potency of this compound against fungal CYP51 and its selectivity over human P450 enzymes can be quantified using various parameters such as the half-maximal inhibitory concentration (IC50) and the dissociation constant (Kd).

Compound Target Enzyme Fungal Species IC50 (µM) Reference
This compoundErgosterol BiosynthesisCandida albicans0.003 - 0.006[1]
KetoconazoleCYP51Candida albicans0.008[5]
ItraconazoleCYP51Candida albicans0.0076[5]
FluconazoleCYP51Candida albicans1.2 - 1.3[6]
Compound Target Enzyme IC50 (µM) Reference
KetoconazoleHuman CYP3A40.25[5]
ItraconazoleHuman CYP3A40.2[5]
MiconazoleHuman CYP2C92.0[7]
VoriconazoleHuman CYP2C98.4[7]
FluconazoleHuman CYP2C930.3[7]
MiconazoleHuman CYP2C190.33[7]
VoriconazoleHuman CYP2C198.7[7]
FluconazoleHuman CYP2C1912.3[7]

Signaling Pathways and Experimental Workflows

Ergosterol Biosynthesis Pathway and this compound's Point of Inhibition

Ergosterol_Biosynthesis Ergosterol Biosynthesis Pathway and this compound Inhibition AcetylCoA Acetyl-CoA HMGCoA HMG-CoA AcetylCoA->HMGCoA Mevalonate Mevalonate HMGCoA->Mevalonate Squalene Squalene Mevalonate->Squalene Lanosterol Lanosterol Squalene->Lanosterol CYP51 Lanosterol 14α-demethylase (CYP51) Lanosterol->CYP51 Demethylation Ergosterol Ergosterol This compound This compound This compound->CYP51 Inhibition CYP51->Ergosterol

Caption: this compound inhibits lanosterol 14α-demethylase (CYP51).

Experimental Workflow for Determining IC50 of this compound against Fungal CYP51

IC50_Workflow Workflow for CYP51 IC50 Determination cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Purify_CYP51 Purify recombinant fungal CYP51 Incubate Incubate CYP51 with this compound dilutions Purify_CYP51->Incubate Prepare_this compound Prepare serial dilutions of this compound Prepare_this compound->Incubate Prepare_Substrate Prepare Lanosterol substrate solution Add_Substrate_Reductase Add Lanosterol and NADPH-P450 reductase Prepare_Substrate->Add_Substrate_Reductase Prepare_Reductase Prepare NADPH-cytochrome P450 reductase Prepare_Reductase->Add_Substrate_Reductase Incubate->Add_Substrate_Reductase Start_Reaction Initiate reaction with NADPH Add_Substrate_Reductase->Start_Reaction Incubate_Reaction Incubate at 37°C Start_Reaction->Incubate_Reaction Stop_Reaction Stop reaction (e.g., with acid) Incubate_Reaction->Stop_Reaction Extract_Sterols Extract sterols Stop_Reaction->Extract_Sterols Analyze_HPLC Analyze product formation by HPLC Extract_Sterols->Analyze_HPLC Calculate_Inhibition Calculate % inhibition at each concentration Analyze_HPLC->Calculate_Inhibition Plot_Curve Plot % inhibition vs. This compound concentration Calculate_Inhibition->Plot_Curve Determine_IC50 Determine IC50 value Plot_Curve->Determine_IC50

Caption: Experimental workflow for determining the IC50 of this compound.

Logical Relationship of Fungal Resistance Mechanisms to this compound

Resistance_Mechanisms Mechanisms of Fungal Resistance to this compound cluster_mechanisms Molecular Mechanisms Terconazole_Treatment Prolonged this compound Exposure Target_Modification Target Site Modification (Mutations in ERG11 gene) Terconazole_Treatment->Target_Modification Target_Overexpression Target Enzyme Overexpression (Increased ERG11 gene expression) Terconazole_Treatment->Target_Overexpression Efflux_Pumps Increased Drug Efflux (Upregulation of ABC and MFS transporters) Terconazole_Treatment->Efflux_Pumps Pathway_Alteration Alteration of Ergosterol Biosynthesis Pathway Terconazole_Treatment->Pathway_Alteration Reduced_Susceptibility Reduced Fungal Susceptibility Target_Modification->Reduced_Susceptibility Decreased binding affinity Target_Overexpression->Reduced_Susceptibility Increased target concentration Efflux_Pumps->Reduced_Susceptibility Reduced intracellular drug concentration Pathway_Alteration->Reduced_Susceptibility Bypass of inhibited step

Caption: Overview of this compound resistance mechanisms in fungi.

Experimental Protocols

Determination of IC50 for Fungal CYP51 Inhibition

This protocol is adapted from methods used for other azole antifungals.[6][8]

Objective: To determine the concentration of this compound required to inhibit 50% of the enzymatic activity of purified fungal lanosterol 14α-demethylase (CYP51).

Materials:

  • Purified recombinant fungal CYP51

  • Purified recombinant NADPH-cytochrome P450 reductase

  • Lanosterol

  • Dilauroylphosphatidylcholine (DLPC)

  • NADPH

  • This compound

  • Reaction buffer (e.g., 0.1 M Tris-HCl, pH 8.1, 25% glycerol)

  • Stopping solution (e.g., 1 M HCl)

  • Organic solvent for extraction (e.g., hexane)

  • HPLC system with a suitable column (e.g., C18)

Procedure:

  • Preparation of Reagents:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and create a series of dilutions.

    • Prepare a solution of lanosterol and DLPC.

  • Enzyme Reconstitution:

    • In a reaction vessel, combine the purified CYP51 and NADPH-cytochrome P450 reductase in the reaction buffer.

    • Add the lanosterol/DLPC mixture.

  • Inhibition Assay:

    • Add the different dilutions of this compound to the reconstituted enzyme mixture and incubate for a short period.

    • Initiate the enzymatic reaction by adding NADPH.

    • Incubate the reaction mixture at 37°C for a defined period (e.g., 60 minutes).

  • Reaction Termination and Extraction:

    • Stop the reaction by adding the stopping solution.

    • Extract the sterols from the reaction mixture using an organic solvent.

    • Evaporate the solvent and resuspend the sterol extract in a suitable solvent for HPLC analysis.

  • HPLC Analysis:

    • Inject the extracted samples into the HPLC system.

    • Separate and quantify the product of the enzymatic reaction (14-demethylated lanosterol).

  • Data Analysis:

    • Calculate the percentage of inhibition of CYP51 activity for each this compound concentration relative to a control without the inhibitor.

    • Plot the percentage of inhibition against the logarithm of the this compound concentration and fit the data to a dose-response curve to determine the IC50 value.

Analysis of Fungal Sterol Composition by GC-MS

This protocol is based on established methods for fungal sterol analysis.[9][10]

Objective: To quantify the levels of ergosterol and lanosterol in fungal cells treated with this compound.

Materials:

  • Fungal cell culture (e.g., Candida albicans)

  • This compound

  • Saponification reagent (e.g., alcoholic KOH)

  • Organic solvent for extraction (e.g., n-hexane or petroleum ether)

  • Derivatizing agent (e.g., BSTFA with 1% TMCS)

  • Internal standard (e.g., cholesterol)

  • GC-MS system

Procedure:

  • Fungal Culture and Treatment:

    • Grow the fungal cells in a suitable liquid medium to the mid-logarithmic phase.

    • Expose the cells to a specific concentration of this compound for a defined period. A control culture without this compound should be run in parallel.

  • Cell Harvesting and Lysis:

    • Harvest the fungal cells by centrifugation.

    • Lyse the cells to release the intracellular contents.

  • Saponification and Extraction:

    • Add the saponification reagent to the cell lysate and heat to hydrolyze sterol esters.

    • After cooling, add the internal standard and extract the non-saponifiable lipids (including sterols) with the organic solvent.

  • Derivatization:

    • Evaporate the organic solvent and treat the lipid extract with the derivatizing agent to convert the sterols into their more volatile trimethylsilyl (B98337) (TMS) ethers.

  • GC-MS Analysis:

    • Inject the derivatized sample into the GC-MS system.

    • Separate the different sterols based on their retention times and identify them based on their mass spectra.

  • Quantification:

    • Quantify the amounts of ergosterol and lanosterol by comparing their peak areas to that of the internal standard.

Spectroscopic Analysis of this compound Binding to Fungal CYP51

This protocol describes the use of Type II difference spectroscopy to assess the binding of azoles to cytochrome P450 enzymes.[3][11]

Objective: To characterize the binding interaction between this compound and fungal CYP51 and determine the dissociation constant (Kd).

Materials:

  • Purified fungal CYP51

  • This compound

  • Spectrophotometer buffer (e.g., 50 mM potassium phosphate (B84403) buffer, pH 7.4)

  • Dual-cuvette spectrophotometer

Procedure:

  • Preparation:

    • Dilute the purified CYP51 to a known concentration in the spectrophotometer buffer.

    • Prepare a stock solution of this compound in a suitable solvent.

  • Spectroscopic Measurement:

    • Place the CYP51 solution in both the sample and reference cuvettes of the spectrophotometer.

    • Record a baseline spectrum.

    • Add small aliquots of the this compound stock solution to the sample cuvette and an equal volume of solvent to the reference cuvette.

    • After each addition, mix gently and record the difference spectrum.

  • Data Analysis:

    • The binding of this compound to the heme iron of CYP51 will produce a characteristic Type II difference spectrum, with a peak around 425-435 nm and a trough around 390-410 nm.

    • Measure the change in absorbance (ΔA) at the peak and trough wavelengths after each addition of this compound.

    • Plot the ΔA against the this compound concentration.

    • Fit the data to a suitable binding equation (e.g., the Morrison equation for tight binding) to determine the dissociation constant (Kd).

Analysis of ERG11 Gene Expression by qPCR

This protocol is based on standard methods for gene expression analysis in fungi.[2][12]

Objective: To quantify the relative expression of the ERG11 gene in fungal cells exposed to this compound.

Materials:

  • Fungal cell culture (e.g., Candida albicans)

  • This compound

  • RNA extraction kit

  • DNase I

  • Reverse transcriptase and reagents for cDNA synthesis

  • qPCR primers for ERG11 and a reference gene (e.g., ACT1)

  • SYBR Green qPCR master mix

  • Real-time PCR instrument

Procedure:

  • Fungal Culture and Treatment:

    • Grow fungal cells and treat with this compound as described in the sterol analysis protocol.

  • RNA Extraction and Purification:

    • Harvest the cells and extract total RNA using a suitable kit.

    • Treat the RNA with DNase I to remove any contaminating genomic DNA.

  • cDNA Synthesis:

    • Synthesize first-strand cDNA from the purified RNA using reverse transcriptase.

  • qPCR:

    • Set up qPCR reactions containing the cDNA, primers for ERG11 and the reference gene, and SYBR Green master mix.

    • Run the qPCR program on a real-time PCR instrument.

  • Data Analysis:

    • Determine the cycle threshold (Ct) values for ERG11 and the reference gene in both treated and control samples.

    • Calculate the relative expression of ERG11 using a method such as the 2-ΔΔCt method, normalizing the expression of ERG11 to the reference gene and comparing the treated samples to the control.

Mechanisms of Resistance

The development of resistance to this compound and other azole antifungals is a growing clinical concern. The primary mechanisms of resistance involve alterations that either reduce the effective intracellular concentration of the drug or modify the drug's target.[13]

  • Target Site Modification: Point mutations in the ERG11 gene can lead to amino acid substitutions in the CYP51 enzyme. These changes can reduce the binding affinity of this compound for its target, thereby decreasing its inhibitory effect.[13]

  • Overexpression of the Target Enzyme: Increased expression of the ERG11 gene results in higher levels of the CYP51 enzyme. This requires a higher intracellular concentration of this compound to achieve the same level of inhibition.[2]

  • Increased Drug Efflux: Overexpression of drug efflux pumps, such as those belonging to the ATP-binding cassette (ABC) and major facilitator superfamily (MFS) transporters, can actively pump this compound out of the fungal cell, reducing its intracellular accumulation.[13]

  • Alterations in the Ergosterol Biosynthesis Pathway: In some cases, fungi can develop mechanisms to bypass the step inhibited by azoles or utilize alternative pathways for maintaining membrane integrity.

Conclusion

This compound's efficacy as an antifungal agent is rooted in its specific and potent inhibition of fungal cytochrome P450 lanosterol 14α-demethylase. This targeted disruption of the ergosterol biosynthesis pathway leads to a cascade of events that compromise the integrity and function of the fungal cell membrane, ultimately inhibiting fungal growth. The detailed experimental protocols provided in this guide serve as a foundation for researchers to further investigate the nuanced interactions between this compound and its fungal target, explore mechanisms of resistance, and guide the development of next-generation antifungal therapies. A thorough understanding of the molecular basis of this compound's action is paramount for optimizing its clinical use and overcoming the challenges posed by emerging antifungal resistance.

References

Early-Stage Research on Terconazole Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Terconazole, a triazole ketal antifungal agent, has demonstrated broad-spectrum efficacy, particularly against vulvovaginal candidiasis.[1][2] Its mechanism of action, like other azole antifungals, involves the inhibition of fungal cytochrome P450 14α-demethylase (CYP51), a crucial enzyme in the ergosterol (B1671047) biosynthesis pathway.[1] Disruption of this pathway leads to the depletion of ergosterol, a vital component of the fungal cell membrane, ultimately inhibiting fungal growth and proliferation. This guide provides an in-depth overview of the core principles and methodologies relevant to the early-stage research of this compound derivatives. While published research on novel, specific derivatives of this compound is limited, this document extrapolates from the extensive knowledge of related triazole antifungals to present potential research avenues, synthesis strategies, and evaluation protocols. The information herein is intended to serve as a foundational resource for researchers aiming to design and evaluate new antifungal agents based on the this compound scaffold.

Core Mechanism of Action: Inhibition of Ergosterol Biosynthesis

The primary target of this compound and its potential derivatives is the fungal ergosterol biosynthesis pathway. The key enzyme inhibited is cytochrome P450 14α-demethylase, which is responsible for the conversion of lanosterol (B1674476) to ergosterol.[1] The triazole moiety of this compound binds to the heme iron of the CYP51 enzyme, preventing its catalytic activity. This leads to an accumulation of toxic 14α-methylated sterols and a depletion of ergosterol in the fungal cell membrane, resulting in increased membrane permeability and disruption of cellular functions.

Signaling Pathway Diagram

Ergosterol_Biosynthesis_Inhibition cluster_pathway Ergosterol Biosynthesis Pathway cluster_drug Drug Action cluster_membrane Fungal Cell Membrane Lanosterol Lanosterol Intermediates 14α-methylated Sterol Intermediates Lanosterol->Intermediates CYP51 (14α-demethylase) Ergosterol Ergosterol Intermediates->Ergosterol DisruptedMembrane Disrupted Membrane (Increased Permeability, Growth Inhibition) Intermediates->DisruptedMembrane Accumulation of Toxic Sterols Membrane Ergosterol Incorporation Ergosterol->Membrane This compound This compound Derivatives This compound->Intermediates

Caption: Inhibition of the ergosterol biosynthesis pathway by this compound derivatives.

Synthesis of this compound Derivatives

The synthesis of this compound derivatives would likely follow established routes for other triazole antifungals, focusing on modifications of the piperazine (B1678402) moiety. The core structure, cis-1-[4-[[2-(2,4-dichlorophenyl)-2-(1H-1,2,4-triazol-1-ylmethyl)-1,3-dioxolan-4-yl]methoxy]phenyl]piperazine, provides a scaffold for derivatization. A key intermediate in this synthesis is cis-2-(2,4-Dichlorophenyl)-2-(1H-1,2,4-triazol-1-ylmethyl)-1,3-dioxolane-4-methanol.

Hypothetical Synthesis Workflow

Synthesis_Workflow cluster_synthesis General Synthesis Route for this compound Derivatives Start cis-2-(2,4-Dichlorophenyl)-2- (1H-1,2,4-triazol-1-ylmethyl)- 1,3-dioxolane-4-methanol Mesylation Mesylation/ Tosylation Start->Mesylation Intermediate Activated Intermediate Mesylation->Intermediate Coupling Coupling with Substituted Piperazine Intermediate->Coupling Derivative This compound Derivative Coupling->Derivative

Caption: Generalized synthetic workflow for creating this compound derivatives.

Data Presentation: Antifungal Activity

Quantitative assessment of the antifungal activity of novel derivatives is crucial. Minimum Inhibitory Concentration (MIC) is a standard metric. The following tables present published MIC data for this compound and hypothetical data for potential derivatives to illustrate a structured data presentation format.

Table 1: In Vitro Susceptibility of Clinical Yeast Isolates to this compound and Fluconazole (B54011)

Organism (No. of Isolates)Antifungal AgentMIC Range (µg/mL)Geometric Mean MIC (µg/mL)
Candida albicans (10)This compound0.03 - 1.00.22
Fluconazole0.25 - 2.00.63
Candida krusei (10)This compound0.125 - 1.00.45
Fluconazole8.0 - 64.022.6
Candida parapsilosis (10)This compound0.06 - 0.50.18
Fluconazole1.0 - 4.01.8
Candida tropicalis (10)This compound0.06 - 0.50.15
Fluconazole1.0 - 8.02.5
Torulopsis glabrata (10)This compound0.25 - 2.00.89
Fluconazole4.0 - 32.011.3
Data sourced from a comparative study on clinical yeast isolates.[3]

Table 2: Hypothetical In Vitro Antifungal Activity of this compound Derivatives against Candida albicans

CompoundR-Group on PiperazineMIC80 (µg/mL)
This compound-CH(CH3)20.25
Derivative A (Hypothetical)-CH2CH2OH0.5
Derivative B (Hypothetical)-C(CH3)30.125
Derivative C (Hypothetical)-Cyclopropyl0.25
Fluconazole (Reference)N/A0.5
This data is hypothetical and for illustrative purposes only, based on general structure-activity relationships observed in azole antifungals.

Experimental Protocols

Detailed and reproducible experimental protocols are fundamental for early-stage drug discovery.

Synthesis of a Hypothetical this compound Derivative

This protocol is a generalized procedure based on the synthesis of related triazole antifungals.

Objective: To synthesize cis-1-[4-[[2-(2,4-dichlorophenyl)-2-(1H-1,2,4-triazol-1-ylmethyl)-1,3-dioxolan-4-yl]methoxy]phenyl]-4-(tert-butyl)piperazine (a hypothetical derivative).

Materials:

  • cis-2-(2,4-Dichlorophenyl)-2-(1H-1,2,4-triazol-1-ylmethyl)-1,3-dioxolane-4-methanol

  • Methanesulfonyl chloride

  • Triethylamine

  • Dichloromethane (DCM)

  • 1-(tert-butyl)piperazine

  • Potassium carbonate

  • N,N-Dimethylformamide (DMF)

  • Standard workup and purification reagents (ethyl acetate, brine, sodium sulfate, silica (B1680970) gel)

Procedure:

  • Activation of the Alcohol: Dissolve cis-2-(2,4-Dichlorophenyl)-2-(1H-1,2,4-triazol-1-ylmethyl)-1,3-dioxolane-4-methanol in anhydrous DCM and cool to 0°C. Add triethylamine, followed by the dropwise addition of methanesulfonyl chloride. Stir the reaction at 0°C for 1 hour and then at room temperature for 2 hours. Monitor the reaction by TLC. Upon completion, wash the reaction mixture with water and brine, dry over sodium sulfate, and concentrate under reduced pressure to yield the crude mesylate intermediate.

  • Coupling Reaction: To a solution of the crude mesylate in DMF, add 1-(tert-butyl)piperazine and potassium carbonate. Heat the mixture to 80°C and stir for 12-18 hours, monitoring by TLC.

  • Workup and Purification: After cooling to room temperature, pour the reaction mixture into water and extract with ethyl acetate. Combine the organic layers, wash with brine, dry over sodium sulfate, and concentrate. Purify the crude product by column chromatography on silica gel to obtain the desired this compound derivative.

  • Characterization: Confirm the structure of the final compound using 1H NMR, 13C NMR, and mass spectrometry.

Broth Microdilution Antifungal Susceptibility Testing

This protocol is based on the Clinical and Laboratory Standards Institute (CLSI) M27 guidelines.

Objective: To determine the Minimum Inhibitory Concentration (MIC) of this compound derivatives against Candida species.

Materials:

  • RPMI-1640 medium with L-glutamine, without bicarbonate, buffered with MOPS.

  • This compound derivatives dissolved in DMSO.

  • 96-well microtiter plates.

  • Candida isolates.

  • Spectrophotometer or plate reader.

Procedure:

  • Inoculum Preparation: Culture the Candida isolate on Sabouraud dextrose agar (B569324) at 35°C. Prepare a cell suspension in sterile saline, and adjust the turbidity to a 0.5 McFarland standard. Dilute this suspension in RPMI-1640 to achieve a final inoculum concentration of 0.5 x 103 to 2.5 x 103 CFU/mL.

  • Drug Dilution: Prepare serial twofold dilutions of the this compound derivatives in RPMI-1640 in the 96-well plates.

  • Inoculation: Add the prepared fungal inoculum to each well. Include a drug-free growth control and a sterile control.

  • Incubation: Incubate the plates at 35°C for 24-48 hours.

  • MIC Determination: The MIC is the lowest concentration of the drug that causes a significant inhibition of growth (typically ≥50% or ≥80% depending on the drug and fungus) compared to the drug-free control.

Ergosterol Biosynthesis Inhibition Assay

Objective: To quantify the inhibition of ergosterol biosynthesis in Candida albicans by this compound derivatives.

Materials:

Procedure:

  • Cell Culture and Treatment: Grow C. albicans in Sabouraud dextrose broth to mid-log phase. Expose the cells to various concentrations of the this compound derivatives for a defined period (e.g., 16 hours).

  • Sterol Extraction: Harvest the cells by centrifugation, wash, and resuspend in a solution of potassium hydroxide in ethanol. Saponify the mixture by heating.

  • Extraction of Non-saponifiable Lipids: Extract the sterols from the saponified mixture with heptane.

  • Spectrophotometric Analysis: Scan the absorbance of the heptane layer from 240 nm to 300 nm. The presence of ergosterol and the intermediate 24(28)-dehydroergosterol (B45619) results in a characteristic four-peaked curve. The absence or reduction of this curve indicates inhibition of ergosterol synthesis.

  • Quantification: Calculate the percentage of ergosterol inhibition relative to the untreated control.

Conclusion

The development of novel antifungal agents is a critical area of research due to the rise of drug-resistant fungal infections. This compound provides a promising scaffold for the design of new derivatives with potentially improved efficacy and a broader spectrum of activity. This technical guide outlines the fundamental principles and methodologies for the early-stage research of such compounds. By leveraging established synthetic routes, standardized biological assays, and a thorough understanding of the mechanism of action, researchers can effectively explore the therapeutic potential of novel this compound derivatives. Further investigation into the structure-activity relationships of this class of molecules will be instrumental in the development of the next generation of azole antifungals.

References

Terconazole: A Comprehensive Technical Review of its Broad-Spectrum Antifungal Potential

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Terconazole, a triazole antifungal agent, has long been utilized for the treatment of vulvovaginal candidiasis. This technical guide delves into the broader potential of this compound as a broad-spectrum antifungal agent. It consolidates available in-vitro susceptibility data, outlines standardized experimental protocols for its evaluation, and explores its mechanistic action, including its likely impact on key fungal signaling pathways. This document aims to provide a comprehensive resource for researchers and professionals in the field of antifungal drug discovery and development.

Introduction

This compound is a synthetic triazole ketal with a broad spectrum of antifungal activity.[1] Unlike imidazole (B134444) agents, the triazole structure was specifically designed to enhance its antifungal potency.[2] While clinically established for the treatment of Candida vaginitis, a growing body of in-vitro evidence suggests its potential utility against a wider range of fungal pathogens. This whitepaper will synthesize the current understanding of this compound's antifungal properties to inform future research and development efforts.

Mechanism of Action

This compound's primary mechanism of action is the inhibition of the fungal cytochrome P-450 14α-demethylase, an essential enzyme in the ergosterol (B1671047) biosynthesis pathway.[3] Ergosterol is a vital component of the fungal cell membrane, analogous to cholesterol in mammalian cells, responsible for maintaining membrane fluidity, integrity, and the function of membrane-bound enzymes.

By inhibiting 14α-demethylase, this compound disrupts the conversion of lanosterol (B1674476) to ergosterol. This leads to a depletion of ergosterol and a concomitant accumulation of toxic 14α-methylated sterols within the fungal cell membrane. The altered sterol composition increases membrane permeability and disrupts cellular processes, ultimately leading to the inhibition of fungal growth and, at higher concentrations, fungal cell death.[3]

cluster_0 Ergosterol Biosynthesis Pathway cluster_1 Consequences Lanosterol Lanosterol 14-alpha-demethylase (CYP51) 14-alpha-demethylase (CYP51) Lanosterol->14-alpha-demethylase (CYP51) Substrate Ergosterol Ergosterol 14-alpha-demethylase (CYP51)->Ergosterol Product Ergosterol Depletion Ergosterol Depletion 14-alpha-demethylase (CYP51)->Ergosterol Depletion Toxic Sterol Accumulation Toxic Sterol Accumulation 14-alpha-demethylase (CYP51)->Toxic Sterol Accumulation This compound This compound This compound->14-alpha-demethylase (CYP51) Inhibition Membrane Dysfunction Membrane Dysfunction Ergosterol Depletion->Membrane Dysfunction Toxic Sterol Accumulation->Membrane Dysfunction Fungal Growth Inhibition Fungal Growth Inhibition Membrane Dysfunction->Fungal Growth Inhibition

Figure 1: Mechanism of action of this compound.

In-Vitro Antifungal Spectrum

This compound has demonstrated a broad spectrum of activity against various fungal pathogens in in-vitro studies. Its efficacy is most pronounced against Candida species, the primary causative agents of vulvovaginal candidiasis.

Activity against Candida Species

The following table summarizes the Minimum Inhibitory Concentration (MIC) data for this compound against various Candida species. MIC values are crucial for assessing the in-vitro potency of an antifungal agent.

Fungal SpeciesNumber of IsolatesMIC Range (µg/mL)MIC50 (µg/mL)MIC90 (µg/mL)Reference(s)
Candida albicans1300.03 - 160.631[4]
Candida glabrata70.25 - 81.498[4]
Candida parapsilosis20.06 - 0.250.060.25[4]

Note: MIC50 and MIC90 represent the MIC values at which 50% and 90% of the isolates were inhibited, respectively.

Activity against Dermatophytes and Aspergillus Species

Experimental Protocols

Standardized methodologies are critical for the accurate and reproducible assessment of antifungal susceptibility. The Clinical and Laboratory Standards Institute (CLSI) has established reference methods for broth dilution antifungal susceptibility testing of yeasts (M27) and filamentous fungi (M38).

Broth Microdilution Method for Yeasts (CLSI M27)

This method is used to determine the MIC of antifungal agents against yeast isolates, such as Candida species.

Start Start Prepare Yeast Inoculum Prepare Yeast Inoculum Start->Prepare Yeast Inoculum Standardize Inoculum to 0.5 McFarland Standardize Inoculum to 0.5 McFarland Prepare Yeast Inoculum->Standardize Inoculum to 0.5 McFarland Inoculate Microdilution Plate Inoculate Microdilution Plate Standardize Inoculum to 0.5 McFarland->Inoculate Microdilution Plate Prepare Serial Dilutions of this compound Prepare Serial Dilutions of this compound Prepare Serial Dilutions of this compound->Inoculate Microdilution Plate Incubate at 35°C for 24-48h Incubate at 35°C for 24-48h Inoculate Microdilution Plate->Incubate at 35°C for 24-48h Read MIC Read MIC Incubate at 35°C for 24-48h->Read MIC End End Read MIC->End

Figure 2: CLSI M27 experimental workflow.

Methodology:

  • Inoculum Preparation: Yeast colonies are suspended in sterile saline to achieve a turbidity equivalent to a 0.5 McFarland standard. This suspension is then diluted in RPMI-1640 medium.

  • Antifungal Agent Preparation: this compound is serially diluted in RPMI-1640 medium in a 96-well microdilution plate.

  • Inoculation: Each well is inoculated with the standardized yeast suspension.

  • Incubation: The plate is incubated at 35°C for 24 to 48 hours.

  • MIC Determination: The MIC is the lowest concentration of this compound that causes a significant inhibition of growth compared to the growth control well.

Broth Microdilution Method for Filamentous Fungi (CLSI M38)

This method is adapted for testing the susceptibility of molds like Aspergillus and dermatophytes.

Methodology:

  • Inoculum Preparation: A suspension of conidia or sporangiospores is prepared from a mature culture and the turbidity is adjusted.

  • Antifungal Agent Preparation: Serial dilutions of this compound are prepared in RPMI-1640 medium.

  • Inoculation and Incubation: The microdilution plates are inoculated and incubated at a temperature and duration appropriate for the fungus being tested (e.g., 35°C for 48-72 hours for Aspergillus spp.).

  • MIC Determination: The MIC is determined as the lowest drug concentration that shows complete inhibition of growth.

Potential Modulation of Fungal Signaling Pathways

The disruption of ergosterol biosynthesis by this compound imposes significant stress on the fungal cell membrane. This stress is likely to trigger compensatory signaling pathways that regulate cell wall integrity and osmotic stability. While direct studies on this compound's impact on these pathways are limited, the well-characterized responses to other azole antifungals provide a strong basis for hypothesizing its effects.

The Cell Wall Integrity (CWI) Pathway

The CWI pathway is a critical stress response mechanism in fungi that is activated by cell wall damage or membrane stress. It is a highly conserved MAP kinase cascade.

This compound-induced Membrane Stress This compound-induced Membrane Stress Cell Surface Sensors (e.g., Wsc1, Mid2) Cell Surface Sensors (e.g., Wsc1, Mid2) This compound-induced Membrane Stress->Cell Surface Sensors (e.g., Wsc1, Mid2) Rho1 GTPase Rho1 GTPase Cell Surface Sensors (e.g., Wsc1, Mid2)->Rho1 GTPase Pkc1 Pkc1 Rho1 GTPase->Pkc1 MAPK Cascade (Bck1, Mkk1/2, Mpk1) MAPK Cascade (Bck1, Mkk1/2, Mpk1) Pkc1->MAPK Cascade (Bck1, Mkk1/2, Mpk1) Transcription Factors (e.g., Rlm1) Transcription Factors (e.g., Rlm1) MAPK Cascade (Bck1, Mkk1/2, Mpk1)->Transcription Factors (e.g., Rlm1) Cell Wall Repair Genes Cell Wall Repair Genes Transcription Factors (e.g., Rlm1)->Cell Wall Repair Genes

Figure 3: Hypothesized CWI pathway activation.

It is plausible that the membrane perturbations caused by this compound activate cell surface sensors, leading to the activation of the CWI pathway. This would result in the upregulation of genes involved in cell wall synthesis and remodeling, such as chitin (B13524) synthases, as a compensatory mechanism to maintain cellular integrity.[8]

The High Osmolarity Glycerol (B35011) (HOG) Pathway

The HOG pathway is another crucial MAP kinase cascade that enables fungi to adapt to osmotic stress.

This compound-induced Membrane Stress This compound-induced Membrane Stress Osmosensors (e.g., Sln1, Sho1) Osmosensors (e.g., Sln1, Sho1) This compound-induced Membrane Stress->Osmosensors (e.g., Sln1, Sho1) MAPK Cascade (Ssk2/Ste11, Pbs2) MAPK Cascade (Ssk2/Ste11, Pbs2) Osmosensors (e.g., Sln1, Sho1)->MAPK Cascade (Ssk2/Ste11, Pbs2) Hog1 MAPK Hog1 MAPK MAPK Cascade (Ssk2/Ste11, Pbs2)->Hog1 MAPK Glycerol Production Glycerol Production Hog1 MAPK->Glycerol Production Stress Response Genes Stress Response Genes Hog1 MAPK->Stress Response Genes

Figure 4: Hypothesized HOG pathway activation.

The increased membrane permeability caused by this compound could lead to osmotic imbalances, thereby activating the HOG pathway. This would trigger the production of intracellular glycerol to counteract the osmotic stress and the expression of other stress-responsive genes.

Conclusion and Future Directions

This compound is a potent antifungal agent with well-established efficacy against Candida species. Its mechanism of action, targeting ergosterol biosynthesis, is a proven strategy for antifungal therapy. The available in-vitro data, while robust for Candida, highlights a need for more extensive susceptibility testing against a broader range of clinically relevant fungi, including dermatophytes and Aspergillus species.

Furthermore, a deeper understanding of how this compound specifically modulates fungal signaling pathways, such as the CWI and HOG pathways, could unveil novel strategies to enhance its efficacy and combat potential resistance mechanisms. Future research should focus on:

  • Expanded in-vitro susceptibility testing: Determining the MIC distributions of this compound against large collections of dermatophytes and Aspergillus isolates using standardized CLSI methods.

  • Signaling pathway analysis: Employing molecular techniques such as transcriptomics and proteomics to elucidate the specific effects of this compound on the CWI, HOG, and other relevant signaling cascades in various fungal pathogens.

  • In-vivo efficacy studies: Evaluating the in-vivo efficacy of this compound in animal models of dermatophytosis and aspergillosis to correlate in-vitro activity with clinical outcomes.

By addressing these research gaps, the full potential of this compound as a broad-spectrum antifungal agent can be more comprehensively understood and potentially harnessed for future therapeutic applications.

References

The Evolution of Triazole Antifungals: A Deep Dive into the Developmental Journey of Terconazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The relentless battle against fungal infections has been marked by significant milestones in the development of antifungal agents. Among these, the triazole class of drugs stands out for its broad-spectrum activity and improved safety profiles. This technical guide delves into the historical development of triazole antifungal agents, with a particular focus on the pioneering journey of terconazole, the first of its class. We will explore its mechanism of action through the ergosterol (B1671047) biosynthesis pathway, present key quantitative data, and provide detailed experimental protocols for its evaluation.

A Historical Perspective: The Dawn of the Triazoles

The quest for effective and less toxic antifungal therapies led to the evolution from the earlier imidazole (B134444) agents to the more advanced triazole derivatives. The introduction of the first triazole, this compound, in 1983 by Janssen Pharmaceutica marked a pivotal moment in this journey.[1] This development was driven by the need to overcome the limitations of imidazoles, such as significant hepatotoxicity and a narrower spectrum of activity.[2]

The timeline below illustrates the key milestones in the development of triazole antifungal agents:

Historical_Development_of_Triazoles 1969 1969 1981 Ketoconazole (First oral imidazole) 1969->1981 Emergence of Imidazoles 1983 This compound (First Triazole) 1981->1983 Shift to Triazoles 1990s Fluconazole (B54011), Itraconazole 1983->1990s First-Generation Triazoles 2000s Voriconazole (B182144), Posaconazole, Isavuconazole 1990s->2000s Second-Generation Triazoles

Key milestones in the development of triazole antifungals.

First-generation triazoles, like fluconazole and itraconazole, offered significant advantages over their predecessors, including broader spectrums of activity and better safety profiles.[3] The subsequent development of second-generation triazoles, such as voriconazole and posaconazole, further expanded the arsenal (B13267) against resistant and emerging fungal pathogens.[3]

Mechanism of Action: Targeting the Fungal Cell Membrane

The primary mechanism of action for all triazole antifungals, including this compound, is the disruption of the fungal cell membrane's integrity by inhibiting the biosynthesis of ergosterol, a vital component of the fungal cell membrane.[4][5] This is achieved by targeting and inhibiting the fungal cytochrome P450 enzyme, lanosterol (B1674476) 14α-demethylase (encoded by the ERG11 gene).[1][4]

The inhibition of this enzyme leads to a depletion of ergosterol and an accumulation of toxic methylated sterol precursors, which alters the membrane's fluidity and the function of membrane-bound enzymes, ultimately leading to the inhibition of fungal growth and, in some cases, cell death.[4][6]

The following diagram illustrates the ergosterol biosynthesis pathway and the point of inhibition by triazole antifungals:

Ergosterol_Biosynthesis_Pathway cluster_pathway Ergosterol Biosynthesis cluster_inhibition Mechanism of Triazoles Acetyl-CoA Acetyl-CoA HMG-CoA HMG-CoA Acetyl-CoA->HMG-CoA Mevalonate Mevalonate HMG-CoA->Mevalonate Isopentenyl Pyrophosphate Isopentenyl Pyrophosphate Mevalonate->Isopentenyl Pyrophosphate Farnesyl Pyrophosphate Farnesyl Pyrophosphate Isopentenyl Pyrophosphate->Farnesyl Pyrophosphate Squalene Squalene Farnesyl Pyrophosphate->Squalene Squalene epoxide Squalene epoxide Squalene->Squalene epoxide Lanosterol Lanosterol Squalene epoxide->Lanosterol Lanosterol synthase (ERG7) 4,4-dimethyl-cholesta-8,14,24-trienol 4,4-dimethyl-cholesta-8,14,24-trienol Lanosterol->4,4-dimethyl-cholesta-8,14,24-trienol 14α-demethylase (ERG11) Zymosterol Zymosterol 4,4-dimethyl-cholesta-8,14,24-trienol->Zymosterol Fecosterol Fecosterol Zymosterol->Fecosterol Episterol Episterol Fecosterol->Episterol Ergosterol Ergosterol Episterol->Ergosterol Triazoles Triazoles 14α-demethylase (ERG11) 14α-demethylase (ERG11) Triazoles->14α-demethylase (ERG11) Inhibition

The ergosterol biosynthesis pathway and the inhibitory action of triazoles.

Quantitative Data Summary

The efficacy of antifungal agents is often quantified by their Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a drug that inhibits the visible growth of a microorganism. The following tables summarize the in vitro activity of various triazole antifungals against common Candida species and the pharmacokinetic properties of this compound.

Table 1: Comparative In Vitro Activity (MIC in µg/mL) of Triazole Antifungals against Candida Species

Antifungal AgentC. albicansC. glabrataC. parapsilosisC. tropicalisC. krusei
This compound0.03 - 160.25 - 80.25--
Fluconazole0.125 - 41 - 320.25--
Itraconazole0.016 - 0.5----
Voriconazole0.016 - 1----
Posaconazole-----

Data compiled from multiple sources.[7][8][9][10][11] Note: Direct comparative MIC data for this compound against all listed species alongside other triazoles from a single study is limited.

Table 2: Pharmacokinetic Properties of this compound

ParameterValue
Absorption
Systemic Absorption (Intravaginal)5-16%[1]
Peak Plasma Concentration (0.8% cream)0.006 mcg/mL at 6.6 hours[12]
Distribution
Protein Binding94.9%[12]
Metabolism Rapidly and extensively metabolized[13]
Elimination
Half-life~6.9 hours (range 4.0-11.3 hours)[12]
ExcretionRenal (32-56%) and Fecal (47-52%)[13]

Experimental Protocols

The evaluation of a new antifungal agent involves a series of standardized in vitro and in vivo experiments. Below are detailed methodologies for key assays.

In Vitro Susceptibility Testing: Broth Microdilution for Minimum Inhibitory Concentration (MIC)

This protocol is based on the guidelines from the Clinical and Laboratory Standards Institute (CLSI) M27-A3.[8]

1. Inoculum Preparation:

  • From a fresh 24-48 hour culture on Sabouraud Dextrose Agar (SDA), select several well-isolated colonies.

  • Suspend the colonies in sterile saline.

  • Adjust the turbidity of the suspension to match a 0.5 McFarland standard. This corresponds to approximately 1-5 x 10⁶ CFU/mL.

  • Further dilute the suspension in RPMI 1640 medium to achieve a final inoculum concentration of 0.5-2.5 x 10³ CFU/mL.

2. Assay Setup:

  • Prepare serial two-fold dilutions of the antifungal agent in a 96-well microtiter plate containing RPMI 1640 medium.

  • Inoculate each well with the prepared fungal suspension.

  • Include a drug-free well as a positive growth control and an uninoculated well as a negative control.

3. Incubation and Reading:

  • Incubate the plates at 35°C for 24-48 hours.

  • The MIC is determined as the lowest concentration of the antifungal agent that causes a ≥50% reduction in growth (turbidity) compared to the growth control.

In Vivo Efficacy Testing: Murine Model of Vaginal Candidiasis

This model is crucial for evaluating the efficacy of topical antifungal agents like this compound.[14][15][16]

1. Animal Preparation:

  • Use female mice (e.g., BALB/c or Kunming).

  • Induce a state of pseudoestrus by subcutaneous injection of estradiol (B170435) valerate (B167501) 3-7 days prior to infection to promote susceptibility to vaginal colonization.

2. Infection:

  • Prepare a suspension of Candida albicans in sterile saline or phosphate-buffered saline (PBS) to a concentration of approximately 1 x 10⁷ cells/mL.

  • Inoculate the vaginal lumen of the mice with the fungal suspension.

3. Treatment:

  • Begin treatment with the test compound (e.g., this compound cream or suppository) and a vehicle control at a specified time point post-infection (e.g., 24 hours).

  • Administer the treatment for a defined period (e.g., 3-7 days).

4. Evaluation:

  • At the end of the treatment period, collect vaginal lavage fluid.

  • Determine the fungal burden by plating serial dilutions of the lavage fluid on SDA plates and counting the colony-forming units (CFUs).

  • A significant reduction in CFU in the treated group compared to the control group indicates efficacy.

The following workflow diagram illustrates the key steps in a typical in vivo efficacy study:

In_Vivo_Efficacy_Workflow Animal Model Selection Animal Model Selection Induction of Pseudoestrus Induction of Pseudoestrus Animal Model Selection->Induction of Pseudoestrus Vaginal Inoculation with Candida Vaginal Inoculation with Candida Induction of Pseudoestrus->Vaginal Inoculation with Candida Treatment Initiation Treatment Initiation Vaginal Inoculation with Candida->Treatment Initiation Daily Treatment Administration Daily Treatment Administration Treatment Initiation->Daily Treatment Administration Endpoint Evaluation Endpoint Evaluation Daily Treatment Administration->Endpoint Evaluation Vaginal Lavage Vaginal Lavage Endpoint Evaluation->Vaginal Lavage Fungal Burden Determination (CFU plating) Fungal Burden Determination (CFU plating) Vaginal Lavage->Fungal Burden Determination (CFU plating) Data Analysis and Efficacy Assessment Data Analysis and Efficacy Assessment Fungal Burden Determination (CFU plating)->Data Analysis and Efficacy Assessment

Workflow for an in vivo murine model of vaginal candidiasis.

Conclusion

The development of triazole antifungal agents, initiated with the introduction of this compound, has fundamentally changed the landscape of antifungal therapy. Their targeted mechanism of action, broad-spectrum activity, and improved safety have made them indispensable in treating a wide range of fungal infections. The continued exploration of their structure-activity relationships and the development of new generations of triazoles hold promise for addressing the ongoing challenges of antifungal resistance and emerging fungal pathogens. This guide provides a foundational understanding of the historical context, scientific principles, and experimental methodologies that have underpinned the success of this critical class of drugs.

References

Methodological & Application

Terconazole In Vitro Susceptibility Testing: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Terconazole is a triazole antifungal agent utilized in the treatment of vulvovaginal candidiasis. It functions by inhibiting the fungal cytochrome P-450-mediated 14-alpha-lanosterol demethylase enzyme, which is crucial for the synthesis of ergosterol (B1671047), a vital component of the fungal cell membrane. The disruption of ergosterol production leads to the accumulation of toxic methylated sterols, ultimately compromising the integrity and function of the cell membrane. While effective against Candida albicans and other Candida species, the emergence of antifungal resistance necessitates robust and standardized in vitro susceptibility testing methods to guide clinical therapy and support new drug development efforts.

These application notes provide detailed protocols for determining the in vitro susceptibility of fungal isolates to this compound using the broth microdilution and disk diffusion methods. The methodologies are based on the principles outlined by the Clinical and Laboratory Standards Institute (CLSI) in documents M27 and M44, adapted for the specific testing of this compound. It is important to note that as of the latest revisions of major international standards, specific clinical breakpoints for this compound have not been formally established by bodies such as CLSI or the European Committee on Antimicrobial Susceptibility Testing (EUCAST). Therefore, the interpretation of minimum inhibitory concentration (MIC) values should be guided by wild-type distributions, epidemiological cutoff values where available, and correlation with clinical outcomes in a research or surveillance context.

I. Broth Microdilution Susceptibility Testing Protocol for Yeasts

The broth microdilution method is a quantitative technique used to determine the minimum inhibitory concentration (MIC) of an antifungal agent against a fungal isolate. The MIC is the lowest concentration of the drug that prevents the visible growth of the organism. This protocol is adapted from the CLSI M27 guidelines.

Materials
  • This compound powder (analytical grade)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • RPMI-1640 broth medium with L-glutamine, without bicarbonate, buffered to pH 7.0 with 0.165 M morpholinepropanesulfonic acid (MOPS)

  • Sterile, 96-well, U-bottom microtiter plates

  • Sterile distilled water

  • Fungal isolates for testing

  • Quality control (QC) strains (e.g., Candida parapsilosis ATCC 22019, Candida krusei ATCC 6258)

  • Spectrophotometer or McFarland turbidity standards

  • 35°C incubator

  • Multichannel pipette

Experimental Protocol

1. Preparation of this compound Stock Solution:

  • This compound is sparingly soluble in aqueous solutions but soluble in organic solvents like DMSO.[1]
  • Prepare a stock solution by dissolving this compound powder in 100% DMSO to a concentration of 1280 µg/mL.
  • Dispense into small aliquots and store at -70°C until use. Avoid repeated freeze-thaw cycles.

2. Preparation of Antifungal Dilutions in Microtiter Plates:

  • Perform serial twofold dilutions of the this compound stock solution in RPMI-1640 medium to achieve final concentrations typically ranging from 16 µg/mL to 0.03 µg/mL.
  • Add 100 µL of RPMI-1640 to all wells of a 96-well microtiter plate except for the first column.
  • Add 200 µL of the working this compound solution (at twice the highest desired final concentration) to the wells in the first column.
  • Perform serial dilutions by transferring 100 µL from the first column to the second, mixing, and continuing this process across the plate to the tenth column. Discard 100 µL from the tenth column.
  • The eleventh column will serve as the growth control (no drug), and the twelfth column as the sterility control (no inoculum).

3. Inoculum Preparation:

  • Subculture the fungal isolates on a suitable agar (B569324) medium (e.g., Sabouraud Dextrose Agar) and incubate at 35°C for 24-48 hours to ensure purity and viability.
  • Prepare a suspension of the fungal colonies in sterile saline.
  • Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1-5 x 10⁶ CFU/mL) using a spectrophotometer or by visual comparison.
  • Dilute this suspension 1:1000 in RPMI-1640 medium to obtain a final inoculum concentration of 1-5 x 10³ CFU/mL.

4. Inoculation and Incubation:

  • Add 100 µL of the standardized fungal inoculum to each well of the microtiter plate (columns 1-11), resulting in a final volume of 200 µL per well. The final this compound concentrations will now be half of the initial concentrations in the plate.
  • The twelfth column should contain only 100 µL of RPMI-1640 and 100 µL of sterile saline (no inoculum) to serve as a sterility control.
  • Seal the plates or place them in a container with a moistened towel to prevent evaporation and incubate at 35°C for 24-48 hours.

5. Reading and Interpreting Results:

  • After incubation, visually inspect the plates. The growth control well should show distinct turbidity.
  • The MIC is the lowest concentration of this compound that causes a significant inhibition of growth (e.g., approximately 50% reduction in turbidity) compared to the growth control well. A reading mirror can aid in this determination.
  • For azoles like this compound, trailing (reduced but persistent growth at concentrations above the MIC) can occur. The endpoint should be read as the concentration at which a prominent decrease in turbidity is first observed.

Quality Control
  • Include recommended QC strains such as Candida parapsilosis ATCC 22019 and Candida krusei ATCC 6258 in each run.

  • While specific CLSI- or EUCAST-defined QC ranges for this compound are not established, laboratories should establish their own internal acceptable ranges based on consistent results from multiple runs. Published literature may provide expected ranges for these strains.

BrothMicrodilutionWorkflow dilutions dilutions inoculate inoculate dilutions->inoculate incubate incubate inoculate->incubate inoculum inoculum inoculum->inoculate read read incubate->read mic mic read->mic

II. Disk Diffusion Susceptibility Testing Protocol for Yeasts

The disk diffusion method is a qualitative or semi-quantitative technique where a paper disk impregnated with a known concentration of an antifungal agent is placed on an agar plate inoculated with the test organism. The drug diffuses into the agar, and the diameter of the resulting zone of inhibition is measured. This protocol is adapted from the CLSI M44 guidelines.

Materials
  • This compound powder (analytical grade)

  • Solvent (e.g., DMSO)

  • Sterile blank paper disks (6.5 mm diameter)

  • Mueller-Hinton agar supplemented with 2% glucose and 0.5 µg/mL methylene (B1212753) blue (GMB)

  • Sterile petri dishes (150 mm)

  • Fungal isolates for testing

  • Quality control (QC) strains (e.g., Candida parapsilosis ATCC 22019, Candida krusei ATCC 6258)

  • McFarland turbidity standards

  • Sterile cotton swabs

  • 35°C incubator

  • Calipers or ruler

Experimental Protocol

1. Preparation of this compound Disks:

  • Since commercially prepared this compound disks are generally not available, they must be prepared in-house.
  • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). The concentration needs to be determined empirically, but a starting point could be based on concentrations used for other azoles. For example, a study used 25 µg disks for this compound.[2]
  • Apply a precise volume (e.g., 20 µL) of the this compound solution onto sterile blank paper disks and allow them to dry completely in a sterile environment.
  • Store the prepared disks in a desiccator at 4°C.

2. Inoculum Preparation:

  • Prepare a fungal suspension and adjust its turbidity to a 0.5 McFarland standard as described in the broth microdilution protocol.

3. Inoculation of Agar Plates:

  • Within 15 minutes of preparing the inoculum, dip a sterile cotton swab into the suspension.
  • Remove excess fluid by pressing the swab against the inside of the tube.
  • Streak the swab evenly over the entire surface of the GMB agar plate in three directions, rotating the plate approximately 60 degrees between each streaking to ensure confluent growth.

4. Application of Disks and Incubation:

  • Using sterile forceps, place the this compound disks onto the inoculated agar surface. Ensure the disks are firmly in contact with the agar.
  • If testing multiple agents, space the disks far enough apart to prevent overlapping of the inhibition zones (at least 24 mm from center to center).
  • Invert the plates and incubate at 35°C for 20-24 hours.

5. Reading and Interpreting Results:

  • After incubation, measure the diameter of the zones of complete or marked inhibition of growth to the nearest millimeter using calipers or a ruler.
  • The methylene blue in the medium enhances the definition of the zone edge.
  • Since there are no established CLSI or EUCAST interpretive breakpoints for this compound zone diameters, results should be reported as the measured diameter in millimeters. Correlation studies with MIC values are necessary to establish local interpretive criteria.

DiskDiffusionWorkflow prep_inoculum prep_inoculum inoculate_plate inoculate_plate prep_inoculum->inoculate_plate apply_disks apply_disks inoculate_plate->apply_disks prep_disks prep_disks prep_disks->apply_disks incubate_plate incubate_plate apply_disks->incubate_plate measure_zones measure_zones incubate_plate->measure_zones report_diameter report_diameter measure_zones->report_diameter

III. Data Presentation: In Vitro Activity of this compound

The following tables summarize MIC data for this compound against various fungal species as reported in the literature. These values should be used for comparative purposes, as inter-laboratory variations can occur.

Table 1: this compound MIC Ranges for Various Candida Species
Fungal SpeciesMIC Range (µg/mL)MIC₅₀ (µg/mL)MIC₉₀ (µg/mL)Reference
Candida albicans0.03 - 320.176.17 (at pH 4)[3]
Candida glabrata0.25 - >640.26>64 (at pH 4)[3]
Candida krusei---[2]
Candida parapsilosis0.06 - 0.5--
Candida tropicalis1 - 32--

Note: The in vitro activity of this compound and other azoles can be significantly influenced by the pH of the testing medium, with reduced potency observed at a lower pH of 4.0, which is characteristic of the vaginal environment.[3]

Table 2: this compound Activity against Other Fungi
Fungal SpeciesMIC Range (µg/mL)Geometric Mean MIC (µg/mL)Reference
Aspergillus fumigatus-19.03[1]
Aspergillus flavus-0.10[1]
Aspergillus niger-0.19[1]
Aspergillus terreus-0.16[1]
Lactobacillus spp.≥128-

IV. Signaling Pathways and Logical Relationships

The mechanism of action of this compound involves the inhibition of a key enzyme in the ergosterol biosynthesis pathway, which is critical for fungal cell membrane integrity.

ErgosterolPathway This compound This compound This compound->Inhibition Demethylation Demethylation Result Disruption of Fungal Cell Membrane Ergosterol Ergosterol Ergosterol->Result Essential for

References

Application Notes and Protocols for Developing Animal Models for Terconazole Efficacy Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to developing and utilizing rodent models for evaluating the in vivo efficacy of terconazole, a broad-spectrum triazole antifungal agent, against vulvovaginal candidiasis (VVC). The protocols detailed below are established methodologies that allow for consistent and reproducible assessment of antifungal therapies.

Introduction

Vulvovaginal candidiasis, predominantly caused by Candida albicans, is a common mucosal infection in women.[1] this compound is an effective treatment that functions by inhibiting the fungal enzyme lanosterol (B1674476) 14α-demethylase, which is critical for the synthesis of ergosterol, an essential component of the fungal cell membrane.[2][3] This disruption leads to increased membrane permeability and ultimately, fungal cell death.[2] Preclinical evaluation of new formulations or treatment regimens of this compound necessitates robust and reliable animal models that mimic human VVC.[4][5] Murine and rat models are the most commonly used and well-established systems for these studies.[4][6]

A critical aspect of establishing a successful VVC model in rodents is the induction of a pseudoestrus state.[6] Estrogen supplementation creates a vaginal environment conducive to Candida colonization and infection, mirroring the hormonal state in humans that can predispose them to VVC.[1][6]

Animal Models for Vulvovaginal Candidiasis

Both mouse and rat models are widely accepted for studying VVC. The choice of model may depend on specific research questions, available resources, and desired endpoints.

  • Mouse Model: Mice, particularly strains like CBA/J and C57BL/6, are frequently used due to their genetic tractability and the availability of immunological reagents.[4][7] The mouse model effectively recapitulates key aspects of human VVC, including the estrogen-dependence of infection and the induction of an inflammatory response characterized by neutrophil infiltration.[6][8]

  • Rat Model: Rats are also a suitable model and have been used in studies evaluating the efficacy of various antifungal agents, including this compound.[9][10] Similar to mice, a pseudoestrus state must be induced to establish a persistent infection.[6][9]

Key Experimental Protocols

The following protocols provide a step-by-step guide for establishing a VVC model and assessing the efficacy of this compound.

Protocol 1: Induction of Pseudoestrus in Rodents

Objective: To create a hormonal state in female mice or rats that is permissive to Candida albicans vaginal colonization and infection.

Materials:

  • Estradiol (B170435) valerate (B167501)

  • Sesame oil or other suitable vehicle

  • Syringes and needles for subcutaneous injection

  • Female mice (e.g., CBA/J, 6-8 weeks old) or rats (e.g., Wistar, 8-10 weeks old)

Procedure:

  • Prepare a solution of estradiol valerate in the chosen vehicle. A common dosage for mice is 0.1-0.2 mg administered subcutaneously.

  • Administer the estradiol valerate solution to each animal. For a sustained pseudoestrus state, injections are typically given a few days prior to inoculation and can be maintained throughout the experiment with periodic administrations.[6]

  • The state of pseudoestrus can be confirmed by microscopic examination of vaginal smears, which will show a predominance of cornified epithelial cells.

Protocol 2: Intravaginal Inoculation with Candida albicans

Objective: To establish a vaginal infection with C. albicans in pseudoestrus rodents.

Materials:

  • Candida albicans strain (e.g., SC5314)

  • Sabouraud Dextrose Agar (B569324) (SDA) or Yeast Peptone Dextrose (YPD) agar plates

  • Sterile saline or phosphate-buffered saline (PBS)

  • Hemocytometer or spectrophotometer

  • Micropipette and sterile tips

  • Anesthesia (e.g., isoflurane) for animal handling

Procedure:

  • Culture C. albicans on SDA or YPD plates at 30-37°C for 24-48 hours.

  • Harvest the yeast cells and wash them with sterile saline or PBS.

  • Adjust the cell suspension to the desired concentration (e.g., 1 x 10^6 to 1 x 10^8 cells/mL) using a hemocytometer or by measuring the optical density.

  • Lightly anesthetize the pseudoestrus animals.

  • Gently instill a small volume (e.g., 20 µL for mice, 80 µL for rats) of the C. albicans suspension into the vaginal lumen using a micropipette with a sterile tip.[10][11]

Protocol 3: this compound Treatment

Objective: To administer this compound to infected animals to evaluate its therapeutic efficacy.

Materials:

  • This compound formulation (e.g., 0.8% cream)[9][12]

  • Applicator for vaginal delivery

  • Control vehicle (placebo)

Procedure:

  • Initiate treatment at a specified time point post-infection (e.g., 24-48 hours).

  • Administer the this compound formulation intravaginally once or twice daily for a predetermined duration (e.g., 3-7 days).[9][13] A typical dose for a 0.8% cream is administered via a full applicator (5 grams containing 40 mg of this compound).[14]

  • Include a control group of infected animals treated with the vehicle alone.

Protocol 4: Assessment of Fungal Burden

Objective: To quantify the number of viable C. albicans in the vagina to determine the efficacy of the treatment.

Materials:

  • Sterile saline or PBS

  • Micropipette and sterile tips

  • SDA or YPD agar plates with antibiotics (to inhibit bacterial growth)

  • Incubator

Procedure:

  • At selected time points during and after treatment, perform a vaginal lavage by gently flushing the vaginal lumen with a small volume of sterile saline or PBS (e.g., 100 µL for mice).[15]

  • Collect the lavage fluid.

  • Prepare serial dilutions of the lavage fluid in sterile saline or PBS.

  • Plate the dilutions onto SDA or YPD agar plates.

  • Incubate the plates at 30-37°C for 24-48 hours.

  • Count the number of colony-forming units (CFU) and calculate the CFU per milliliter of lavage fluid.[15][16][17]

Protocol 5: Histopathological Analysis

Objective: To evaluate the extent of inflammation and fungal invasion in the vaginal tissue.

Materials:

  • Euthanasia supplies

  • Surgical tools for tissue collection

  • 10% neutral buffered formalin

  • Paraffin wax

  • Microtome

  • Microscope slides

  • Hematoxylin and Eosin (H&E) stain

  • Periodic acid-Schiff (PAS) stain

Procedure:

  • At the end of the experiment, euthanize the animals.

  • Excise the vaginal tissue and fix it in 10% neutral buffered formalin.

  • Process the fixed tissue, embed it in paraffin, and section it using a microtome.

  • Mount the sections on microscope slides.

  • Stain the sections with H&E to visualize the tissue morphology and inflammatory cell infiltration.[18][19]

  • Stain adjacent sections with PAS to specifically identify fungal elements (yeast and hyphae) within the tissue.[20][21]

  • Examine the slides under a microscope to assess the degree of inflammation, tissue damage, and fungal invasion.[22]

Data Presentation

Quantitative data from these experiments should be summarized in clear and concise tables to facilitate comparison between treatment groups.

Table 1: Vaginal Fungal Burden (CFU/mL) Following this compound Treatment

Treatment GroupDay 3 Post-TreatmentDay 7 Post-TreatmentDay 14 Post-Treatment
Vehicle ControlMean CFU/mL ± SDMean CFU/mL ± SDMean CFU/mL ± SD
This compound (0.8%)Mean CFU/mL ± SDMean CFU/mL ± SDMean CFU/mL ± SD

Table 2: Histopathological Scoring of Vaginal Tissue

Treatment GroupInflammation Score (0-4)Fungal Invasion Score (0-4)Epithelial Damage Score (0-4)
Uninfected ControlMean Score ± SDMean Score ± SDMean Score ± SD
Vehicle ControlMean Score ± SDMean Score ± SDMean Score ± SD
This compound (0.8%)Mean Score ± SDMean Score ± SDMean Score ± SD

(Note: Scoring systems should be clearly defined prior to analysis, e.g., 0 = none, 1 = minimal, 2 = mild, 3 = moderate, 4 = severe)

Visualizations

Signaling Pathways and Experimental Workflow

The following diagrams illustrate key signaling pathways involved in Candida albicans pathogenesis and the general experimental workflow for this compound efficacy studies.

Terconazole_Mechanism_of_Action Lanosterol Lanosterol LanosterolDemethylase Lanosterol 14α-demethylase (CYP51) Lanosterol->LanosterolDemethylase Substrate Ergosterol Ergosterol FungalCellMembrane Fungal Cell Membrane Integrity Ergosterol->FungalCellMembrane Essential Component CellDeath Fungal Cell Death FungalCellMembrane->CellDeath This compound This compound This compound->LanosterolDemethylase Inhibition LanosterolDemethylase->Ergosterol Conversion Disruption Membrane Disruption & Increased Permeability LanosterolDemethylase->Disruption Disruption->CellDeath Candida_Pathogenesis_Signaling cluster_0 Host-Pathogen Interaction cluster_1 C. albicans Signaling Pathways Candida Candida albicans (Yeast & Hyphae) Adhesion Adhesion & Invasion Candida->Adhesion MAPK MAPK Pathways (Hog1, Cek1, Mkc1) Candida->MAPK Environmental Cues EpithelialCells Vaginal Epithelial Cells ImmuneResponse Immune Response (Neutrophil Recruitment) EpithelialCells->ImmuneResponse Cytokine/Chemokine Release Adhesion->EpithelialCells Morphogenesis Yeast-to-Hypha Transition MAPK->Morphogenesis VirulenceFactors Virulence Factor Expression MAPK->VirulenceFactors Morphogenesis->Adhesion VirulenceFactors->Adhesion Experimental_Workflow AnimalAcclimation Animal Acclimation (Mice or Rats) Pseudoestrus Induction of Pseudoestrus (Estradiol Valerate) AnimalAcclimation->Pseudoestrus Inoculation Intravaginal Inoculation (Candida albicans) Pseudoestrus->Inoculation Treatment Treatment Initiation (this compound vs. Vehicle) Inoculation->Treatment Monitoring Monitoring & Data Collection Treatment->Monitoring FungalBurden Fungal Burden Assessment (Vaginal Lavage & CFU) Monitoring->FungalBurden Histopathology Histopathological Analysis (H&E and PAS Staining) Monitoring->Histopathology Analysis Data Analysis & Interpretation FungalBurden->Analysis Histopathology->Analysis

References

Application Notes and Protocols for Formulating Terconazole in Topical and Intravaginal Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide comprehensive guidance on the formulation of the antifungal agent terconazole for topical and intravagaginal research applications. Detailed protocols for formulation preparation and evaluation are included to assist researchers in developing and characterizing novel this compound delivery systems.

Physicochemical Properties of this compound

A thorough understanding of this compound's physicochemical properties is fundamental for effective formulation development. This compound is a triazole antifungal agent with poor aqueous solubility, which presents a significant challenge in the design of aqueous-based topical and intravaginal formulations.[1][2]

Table 1: Physicochemical and Solubility Data for this compound

PropertyValueReference
Molecular Formula C₂₆H₃₁Cl₂N₅O₃[3]
Molecular Weight 532.47 g/mol [3][4]
Melting Point 126.3 °C[2]
LogP 4.5[2]
Solubility in Water (neutral pH) Substantially insoluble (0.0116 g/L)[1][2]
Solubility in Ethanol Sparingly soluble (~1 mg/mL)[3][5]
Solubility in DMSO ~2 mg/mL[5][6]
Solubility in Dimethylformamide (DMF) ~5 mg/mL[5]
Solubility in 1:1 DMF:PBS (pH 7.2) ~0.5 mg/mL[5]
Aqueous Solubility with Organic Acids Can be increased to ~2.9% w/w with acetic acid (pH ~5) and up to 3% w/w with tartaric or malic acid.[1]

Mechanism of Action: Inhibition of Ergosterol (B1671047) Biosynthesis

This compound exerts its antifungal activity by disrupting the fungal cell membrane.[7] It specifically inhibits the cytochrome P450 enzyme 14α-demethylase, a crucial enzyme in the ergosterol biosynthesis pathway.[8][9] This inhibition leads to a depletion of ergosterol and an accumulation of toxic methylated sterols, ultimately compromising cell membrane integrity and inhibiting fungal growth.[8][10]

Terconazole_Mechanism_of_Action AcetylCoA Acetyl-CoA HMGCoA HMG-CoA AcetylCoA->HMGCoA Mevalonate Mevalonate HMGCoA->Mevalonate Squalene Squalene Mevalonate->Squalene Lanosterol Lanosterol Squalene->Lanosterol DisruptedFungalCellMembrane Disrupted Fungal Cell Membrane (Increased Permeability, Cell Death) Lanosterol->DisruptedFungalCellMembrane accumulation of toxic sterols Enzyme 14-alpha-demethylase (CYP51A1) Lanosterol->Enzyme substrate Fourteen_alpha_demethyl_lanosterol 14-alpha-demethyl lanosterol Ergosterol Ergosterol Fourteen_alpha_demethyl_lanosterol->Ergosterol multiple steps FungalCellMembrane Fungal Cell Membrane (Normal Function) Ergosterol->FungalCellMembrane incorporation This compound This compound This compound->Enzyme inhibition Enzyme->Fourteen_alpha_demethyl_lanosterol catalysis

Figure 1: this compound's inhibition of the ergosterol biosynthesis pathway.

Formulation Protocols for Research Applications

The poor water solubility of this compound necessitates the use of various formulation strategies to enhance its delivery in topical and intravaginal applications. Below are detailed protocols for preparing different types of this compound formulations for research purposes.

Protocol for Preparation of this compound Vaginal Suppositories (80 mg)

This protocol is based on commercially available formulations and is suitable for preclinical research.[4][11]

Materials:

  • This compound powder

  • Hydrogenated vegetable oil (e.g., coconut or palm kernel oil-derived triglycerides)

  • Butylated hydroxyanisole (BHA)

  • Suppository molds (e.g., 2g capacity)

  • Glass beaker

  • Hot plate with magnetic stirrer

  • Water bath

Procedure:

  • Melt the Base: In a glass beaker, melt the hydrogenated vegetable oil base on a water bath at a temperature just sufficient to melt the base (e.g., 40-50°C).

  • Add Antioxidant: Add a small amount of butylated hydroxyanisole (BHA) to the molten base (e.g., 0.02% w/w) and stir until dissolved.

  • Incorporate this compound: Weigh the required amount of this compound powder (to achieve 80 mg per suppository) and gradually add it to the molten base while stirring continuously to ensure a homogenous suspension.

  • Fill the Molds: Carefully pour the molten mixture into the suppository molds.

  • Cool and Solidify: Allow the suppositories to cool and solidify at room temperature, followed by refrigeration for at least 30 minutes to ensure complete solidification.

  • Remove from Molds: Once solidified, carefully remove the suppositories from the molds.

  • Storage: Wrap the suppositories individually in foil and store them in a cool, dry place.

Protocol for Preparation of this compound Nanoparticles by Solvent Diffusion

This method is suitable for preparing polymeric nanoparticles for enhanced drug delivery.[12]

Materials:

  • This compound

  • Polymer (e.g., Eudragit RL100, PLGA)

  • Organic solvent (e.g., dichloromethane)

  • Stabilizer solution (e.g., 0.2% w/v Pluronic F127 in water)

  • High-speed homogenizer

  • High-pressure homogenizer (optional, for smaller particle size)

Procedure:

  • Organic Phase Preparation: Dissolve this compound and the polymer in the organic solvent.

  • Aqueous Phase Preparation: Prepare the stabilizer solution in a separate beaker.

  • Emulsification: Pour the organic phase into the aqueous phase while homogenizing at high speed (e.g., 8000 rpm) for a specified time (e.g., 5 minutes) to form a coarse emulsion.

  • Homogenization (Optional): For smaller and more uniform nanoparticles, pass the emulsion through a high-pressure homogenizer for several cycles.

  • Solvent Evaporation: Stir the resulting nanoemulsion at room temperature for several hours to allow the organic solvent to evaporate, leading to the formation of nanoparticles.

  • Purification: Centrifuge the nanoparticle suspension to separate the nanoparticles from the aqueous phase. Wash the nanoparticle pellet with deionized water and re-centrifuge. Repeat the washing step to remove any free drug and excess stabilizer.

  • Lyophilization (Optional): For long-term storage, the nanoparticle pellet can be resuspended in a small amount of water containing a cryoprotectant (e.g., trehalose) and then lyophilized.

Experimental Protocols for Formulation Characterization

Determination of this compound Entrapment Efficiency in Nanoparticles

This protocol outlines the steps to quantify the amount of this compound successfully encapsulated within the nanoparticles.[13][14]

Procedure:

  • Separate Nanoparticles: After preparing the nanoparticle suspension, separate the nanoparticles from the aqueous medium containing unentrapped drug using centrifugation or ultrafiltration.[15]

  • Quantify Unentrapped Drug: Measure the concentration of this compound in the supernatant using a validated analytical method, such as UV-Vis spectrophotometry or HPLC.

  • Calculate Entrapment Efficiency: Use the following formula to calculate the entrapment efficiency (EE%):

    EE% = [(Total Amount of Drug Added - Amount of Unentrapped Drug) / Total Amount of Drug Added] x 100

Entrapment_Efficiency_Workflow Start Start: Nanoparticle Suspension Separate Separate Nanoparticles (Centrifugation/Ultrafiltration) Start->Separate Nanoparticles Nanoparticle Pellet Separate->Nanoparticles Supernatant Supernatant (contains unentrapped drug) Separate->Supernatant Quantify Quantify Unentrapped Drug (UV-Vis/HPLC) Supernatant->Quantify Calculate Calculate Entrapment Efficiency (%) Quantify->Calculate End End: EE% Value Calculate->End

Figure 2: Workflow for determining entrapment efficiency.
In Vitro Drug Release Testing for Vaginal Formulations

This protocol describes a method for assessing the release of this compound from a semi-solid formulation using a vertical diffusion cell (Franz cell) apparatus.[16][17]

Materials:

  • Vertical diffusion cells (Franz cells)

  • Synthetic membrane (e.g., nylon)

  • Receiving medium (e.g., 40:60 ethanol/pH 4.5 phosphate (B84403) buffer to ensure sink conditions)

  • Magnetic stirrers

  • Water bath or heating block to maintain 37°C

  • Syringes and needles for sampling

  • HPLC or UV-Vis spectrophotometer for analysis

Procedure:

  • Prepare Franz Cells: Mount the synthetic membrane between the donor and receptor compartments of the Franz cells.

  • Fill Receptor Compartment: Fill the receptor compartment with pre-warmed receiving medium and ensure no air bubbles are trapped beneath the membrane. Place a small magnetic stir bar in the receptor compartment.

  • Equilibrate: Place the Franz cells in a water bath or heating block set to 37°C and allow them to equilibrate.

  • Apply Formulation: Accurately weigh and apply a sample of the this compound formulation to the surface of the membrane in the donor compartment.

  • Start the Study: Start the magnetic stirrers.

  • Sample Collection: At predetermined time intervals (e.g., 0.5, 1, 2, 4, 6 hours), withdraw a sample from the receptor compartment through the sampling arm and immediately replace it with an equal volume of fresh, pre-warmed receiving medium.

  • Analyze Samples: Determine the concentration of this compound in the collected samples using a validated analytical method.

  • Data Analysis: Calculate the cumulative amount of this compound released per unit area of the membrane over time. Plot the cumulative amount released versus the square root of time to determine the release rate.

Ex Vivo Mucoadhesion Testing for Vaginal Formulations

This protocol provides a method to evaluate the mucoadhesive properties of a formulation using excised vaginal mucosa.[18][19]

Materials:

  • Texture analyzer or modified physical balance

  • Excised animal vaginal mucosa (e.g., goat or rat)

  • Simulated vaginal fluid (SVF, pH 4.5)

  • Beakers

  • Double-sided adhesive tape

Procedure:

  • Prepare Mucosal Tissue: Obtain fresh vaginal mucosa from a local abattoir. Carefully excise the tissue, wash it with saline, and store it in SVF until use.

  • Mount the Tissue: Secure a piece of the vaginal mucosa to a stationary platform (e.g., the bottom of a beaker or a probe on the texture analyzer) with the mucosal side exposed.

  • Apply the Formulation: Apply a defined amount of the this compound formulation to another surface (e.g., a probe on the texture analyzer or another piece of mucosa).

  • Measure Mucoadhesion:

    • Using a Texture Analyzer: Bring the formulation-coated probe into contact with the mucosal tissue with a defined force for a specific duration. Then, withdraw the probe at a constant speed and measure the force required to detach the formulation from the mucosa (detachment force). The work of adhesion can also be calculated from the force-displacement curve.

    • Using a Modified Balance: Attach the formulation to one arm of a balance and the mucosal tissue to a stationary support below it. Bring them into contact. Gradually add weights to the other arm of the balance until the formulation detaches from the mucosa. The weight required for detachment is a measure of the mucoadhesive strength.

In Vivo Animal Model of Vaginal Candidiasis

This protocol describes a murine model for evaluating the efficacy of intravaginal this compound formulations.[20][21][22]

Animals:

  • Female mice (e.g., CBA/J or BALB/c)

Materials:

Procedure:

  • Induce Pseudoestrus: To promote vaginal candidiasis, induce a state of pseudoestrus in the mice. Inject the mice subcutaneously with estradiol valerate in sesame oil 3-6 days prior to inoculation and repeat weekly.[20]

  • Prepare C. albicans Inoculum: Culture C. albicans in a suitable broth (e.g., YPD) overnight. Wash the yeast cells with sterile PBS and resuspend them to the desired concentration (e.g., 2.5 x 10⁶ blastospores in 20 µL).

  • Vaginal Inoculation: Under anesthesia, gently inoculate the C. albicans suspension into the vagina of the mice using a micropipettor.

  • Treatment: Begin treatment with the this compound formulation at a specified time point after inoculation (e.g., 24 hours). Administer the formulation intravaginally according to the study design. Include a vehicle control group and a positive control group (e.g., a commercial this compound cream).

  • Evaluation of Efficacy:

    • Vaginal Fungal Burden: At selected time points, perform a vaginal lavage with sterile PBS. Plate serial dilutions of the lavage fluid onto SDA plates. Incubate the plates and count the number of colony-forming units (CFUs) to determine the fungal burden.

    • Histopathology: At the end of the study, euthanize the animals and collect vaginal tissue for histopathological examination to assess the extent of the infection and inflammation.

Vaginal_Candidiasis_Model_Workflow Start Start: Female Mice Pseudoestrus Induce Pseudoestrus (Estradiol Valerate) Start->Pseudoestrus Inoculation Intravaginal Inoculation with Candida albicans Pseudoestrus->Inoculation Treatment Administer this compound Formulation Inoculation->Treatment Evaluation Evaluate Efficacy Treatment->Evaluation FungalBurden Determine Vaginal Fungal Burden (CFU) Evaluation->FungalBurden Histopathology Histopathological Examination Evaluation->Histopathology End End: Efficacy Data FungalBurden->End Histopathology->End

Figure 3: Workflow for the in vivo murine model of vaginal candidiasis.

References

Application Notes and Protocols for High-Performance Liquid Chromatography (HPLC) Analysis of Terconazole

Author: BenchChem Technical Support Team. Date: December 2025

These application notes provide detailed methodologies for the quantitative analysis of terconazole in bulk drug substances and pharmaceutical formulations using Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC). The described methods are essential for quality control, stability studies, and formulation development.

Introduction

This compound is a triazole antifungal agent used to treat fungal infections. Accurate and precise analytical methods are crucial for ensuring the quality and efficacy of pharmaceutical products containing this compound. HPLC is a powerful technique for the separation, identification, and quantification of this compound. The methods outlined below are stability-indicating, meaning they can resolve this compound from its degradation products, making them suitable for stability testing.[1]

Method 1: Stability-Indicating RP-HPLC Method for this compound

This method is designed for the routine quality control and stability analysis of this compound in bulk and pharmaceutical dosage forms.

Chromatographic Conditions
ParameterCondition
HPLC System Isocratic Reverse Phase HPLC
Column High-performance liquid chromatography column (e.g., C18, specific brand and dimensions as per validated method)
Mobile Phase Acetonitrile and Buffer (specific buffer and pH to be optimized)
Flow Rate 1.0 mL/min (typical, may require optimization)
Injection Volume 10 µL (typical, may require optimization)
Detection UV at a specific wavelength (e.g., 236 nm)[2]
Column Temp. Ambient or controlled (e.g., 30°C)
Experimental Protocol

1. Preparation of Standard Solution:

  • Accurately weigh about 25 mg of this compound reference standard.

  • Transfer to a 25 mL volumetric flask.

  • Dissolve and dilute to volume with the mobile phase to obtain a stock solution.

  • Further dilute the stock solution with the mobile phase to achieve a final concentration within the linear range of the method.

2. Preparation of Sample Solution (from a cream formulation):

  • Accurately weigh a quantity of the cream equivalent to a known amount of this compound.

  • Transfer to a suitable container and dissolve in a suitable solvent (e.g., methanol (B129727) or mobile phase).

  • Sonicate for 15-20 minutes to ensure complete dissolution of the active ingredient.

  • Filter the solution through a 0.45 µm syringe filter to remove any undissolved excipients.

  • Dilute the filtered solution with the mobile phase to a concentration within the calibration range.

3. Chromatographic Analysis:

  • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

  • Inject the standard solution in triplicate to check for system suitability (e.g., theoretical plates, tailing factor, and %RSD of peak areas).

  • Inject the sample solution in triplicate.

  • Record the chromatograms and calculate the amount of this compound in the sample by comparing the peak area with that of the standard.

Method Validation Summary

The following table summarizes typical validation parameters for a stability-indicating RP-HPLC method for this compound.

Validation ParameterTypical Results
Linearity (µg/mL) 2-120 (example range)[3]
Correlation Coefficient (r²) ≥ 0.999[1]
Accuracy (% Recovery) 98.0% - 102.0%
Precision (% RSD) < 2.0%
Limit of Detection (LOD) (µg/mL) 0.05[2]
Limit of Quantification (LOQ) (µg/mL) 0.15[2]

Method 2: UPLC Method for Rapid Analysis of this compound

This method utilizes Ultra-Performance Liquid Chromatography (UPLC) for a faster analysis time, which is beneficial for high-throughput screening.

Chromatographic Conditions
ParameterCondition
UPLC System Zorbax Extend-C18 column (4.6 mm x 250 mm, 3.5 µm)[2]
Mobile Phase Acetonitrile and water (specific ratio to be optimized)
Flow Rate 0.25 mL/min[2]
Detection UV at 236 nm[2]
Column Temp. 25°C[2]
Experimental Protocol

The protocol for standard and sample preparation is similar to Method 1, with adjustments made for the lower injection volumes and faster run times characteristic of UPLC systems.

Forced Degradation Studies

To establish the stability-indicating nature of the method, forced degradation studies are performed.[4] this compound is subjected to stress conditions such as:

  • Acid Hydrolysis: 0.1 N HCl

  • Base Hydrolysis: 0.1 N NaOH

  • Oxidative Degradation: 3% H₂O₂

  • Thermal Degradation: Heating at a specified temperature (e.g., 80°C)

  • Photolytic Degradation: Exposure to UV light

The stressed samples are then analyzed by the developed HPLC method to ensure that the degradation product peaks are well-resolved from the main this compound peak.

Diagrams

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Processing & Reporting Standard Weigh this compound Reference Standard Dissolve_Std Dissolve & Dilute (Mobile Phase) Standard->Dissolve_Std Sample Weigh Formulation Sample Dissolve_Sample Dissolve, Sonicate & Filter Sample->Dissolve_Sample System_Suitability Inject Standard (System Suitability) Dissolve_Std->System_Suitability Dilute_Sample Dilute to Final Concentration Dissolve_Sample->Dilute_Sample Sample_Injection Inject Sample Dilute_Sample->Sample_Injection System_Equilibration System Equilibration System_Equilibration->System_Suitability System_Suitability->Sample_Injection Data_Acquisition Data Acquisition Sample_Injection->Data_Acquisition Peak_Integration Peak Integration Data_Acquisition->Peak_Integration Calculation Quantification Peak_Integration->Calculation Report Generate Report Calculation->Report

Caption: Experimental workflow for the HPLC analysis of this compound.

Method_Development_Logic cluster_dev Method Development cluster_val Method Validation (ICH Q2(R1)) cluster_app Application Select_Column Select Column (e.g., C18) Optimize_MP Optimize Mobile Phase (ACN:Buffer) Select_Column->Optimize_MP Optimize_Params Optimize Flow Rate, Detection Wavelength Optimize_MP->Optimize_Params Specificity Specificity (Forced Degradation) Optimize_Params->Specificity Linearity Linearity & Range Specificity->Linearity Accuracy Accuracy (% Recovery) Specificity->Accuracy Precision Precision (Repeatability, Intermediate) Specificity->Precision LOD_LOQ LOD & LOQ Linearity->LOD_LOQ Robustness Robustness Precision->Robustness Routine_QC Routine Quality Control Robustness->Routine_QC Stability_Testing Stability Studies Robustness->Stability_Testing

Caption: Logical workflow for HPLC method development and validation.

References

Application Notes and Protocols for the Use of Terconazole in Vulvovaginal Candidiasis Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of terconazole, a broad-spectrum triazole antifungal agent, in the research and clinical study of vulvovaginal candidiasis (VVC). Detailed protocols for key experimental methodologies are provided to facilitate study design and execution.

Introduction

This compound is a synthetic triazole antifungal agent effective against a wide range of yeasts and mycelium-forming fungi, most notably Candida species, the primary causative agents of VVC. It is structurally related to fluconazole (B54011) and is available in various topical formulations, such as vaginal suppositories and creams, for the direct treatment of vaginal yeast infections. Its efficacy and safety have been established in numerous clinical trials, making it a valuable tool for both therapeutic use and research applications.

Mechanism of Action

This compound exerts its antifungal effect by disrupting the integrity of the fungal cell membrane. The primary mechanism involves the inhibition of the fungal cytochrome P450 enzyme, lanosterol (B1674476) 14α-demethylase. This enzyme is critical in the biosynthesis of ergosterol (B1671047), an essential component of the fungal cell membrane that is analogous to cholesterol in mammalian cells.

By inhibiting lanosterol 14α-demethylase, this compound blocks the conversion of lanosterol to ergosterol. This leads to a depletion of ergosterol and an accumulation of toxic 14α-methylated sterols within the cell membrane. The altered membrane composition increases its permeability, leading to the leakage of essential intracellular components and ultimately, fungal cell death. This compound also inhibits the morphogenetic transformation of Candida albicans from its yeast form to the more invasive filamentous form.

Terconazole_Mechanism_of_Action Lanosterol Lanosterol Lanosterol_demethylase Lanosterol 14α-demethylase (CYP51) Lanosterol->Lanosterol_demethylase Ergosterol Ergosterol Membrane Fungal Cell Membrane Ergosterol->Membrane Incorporation Disruption Membrane Disruption & Increased Permeability Membrane->Disruption Lanosterol_demethylase->Ergosterol This compound This compound This compound->Inhibition Cell_Death Fungal Cell Death Disruption->Cell_Death

Caption: Mechanism of action of this compound.

In Vitro Susceptibility and Efficacy

This compound has demonstrated potent in vitro activity against a broad range of Candida species, including C. albicans, C. tropicalis, C. krusei, C. parapsilosis, and C. glabrata.[1][2] The minimum inhibitory concentration (MIC) values are typically low, indicating high potency. It is noteworthy that the in vitro potency of this compound can be influenced by pH, with higher MICs observed at a lower pH of 4, which is characteristic of the normal vaginal environment.[3] This is an important consideration for in vitro-in vivo correlation.

Table 1: In Vitro Susceptibility of Candida Species to this compound

Candida SpeciesThis compound MIC Range (μg/mL) at pH 7This compound MIC Range (μg/mL) at pH 4Reference(s)
C. albicans0.008 - 1.04.0 - >64[1][4]
C. glabrata0.26 (GM)>64 (GM)[4]
C. tropicalisSusceptibleNot specified[1]
C. kruseiSusceptibleNot specified[1]
C. parapsilosisSusceptibleNot specified[1]

GM: Geometric Mean

Clinical Efficacy

Numerous clinical studies have demonstrated the high efficacy of this compound in treating VVC. Both cream and suppository formulations have shown high rates of clinical and mycological cure.

Table 2: Summary of Clinical Efficacy of this compound in VVC

Study ReferenceThis compound FormulationTreatment DurationClinical Cure RateMycological Cure RateComparator
--INVALID-LINK--0.4% Cream7 days86% - 96%77% - 91%2.0% Miconazole Nitrate Cream
--INVALID-LINK--80 mg Suppositories3 days89% - 92%80% - 85%100 mg Miconazole Nitrate Suppositories (7 days)
--INVALID-LINK--80 mg Suppositories6 days81.0% (at 7-14 days)79.3% (at 7-14 days)Oral Fluconazole (150 mg, 2 doses)
--INVALID-LINK--80 mg Suppositories6 days60.3% (at 30-35 days)62.1% (at 30-35 days)Oral Fluconazole (150 mg, 2 doses)

Experimental Protocols

Protocol 1: In Vitro Antifungal Susceptibility Testing of this compound Against Candida Species

This protocol is based on the Clinical and Laboratory Standards Institute (CLSI) M27 reference method for broth dilution antifungal susceptibility testing of yeasts.[4][5][6][7]

1. Materials:

  • This compound powder

  • Candida isolates for testing

  • RPMI 1640 medium with L-glutamine, without bicarbonate, buffered to pH 7.0 with MOPS

  • 96-well microtiter plates

  • Spectrophotometer

  • Incubator (35°C)

  • Dimethyl sulfoxide (B87167) (DMSO)

2. Methods:

  • Preparation of this compound Stock Solution: Prepare a stock solution of this compound in DMSO at a concentration of 1600 µg/mL.

  • Preparation of Microtiter Plates:

    • Dispense 100 µL of RPMI 1640 medium into all wells of a 96-well plate.

    • Add 100 µL of the this compound stock solution to the first well of each row to be tested.

    • Perform serial twofold dilutions of this compound across the plate by transferring 100 µL from one well to the next. The final concentrations will range from 16 µg/mL to 0.03 µg/mL.

  • Inoculum Preparation:

    • Culture the Candida isolates on Sabouraud dextrose agar (B569324) for 24-48 hours at 35°C.

    • Prepare a suspension of the yeast in sterile saline and adjust the turbidity to match a 0.5 McFarland standard (approximately 1-5 x 10^6 CFU/mL).

    • Dilute this suspension 1:1000 in RPMI 1640 medium to obtain a final inoculum concentration of 0.5-2.5 x 10^3 CFU/mL.

  • Inoculation and Incubation:

    • Add 100 µL of the diluted yeast suspension to each well of the microtiter plate containing the serially diluted this compound.

    • Include a growth control well (no drug) and a sterility control well (no inoculum).

    • Incubate the plates at 35°C for 24-48 hours.

  • Reading the MIC:

    • The MIC is the lowest concentration of this compound that causes a significant inhibition of growth (typically ≥50% reduction) compared to the growth control well. This can be determined visually or by reading the optical density at 530 nm.

In_Vitro_Susceptibility_Workflow start Start prep_drug Prepare this compound Stock Solution and Serial Dilutions start->prep_drug prep_inoculum Prepare Candida Inoculum (0.5 McFarland) start->prep_inoculum inoculate Inoculate Microtiter Plates prep_drug->inoculate prep_inoculum->inoculate incubate Incubate at 35°C for 24-48 hours inoculate->incubate read_mic Read Minimum Inhibitory Concentration (MIC) incubate->read_mic end End read_mic->end

Caption: Workflow for in vitro susceptibility testing.
Protocol 2: Rat Model of Vulvovaginal Candidiasis

This protocol describes the induction of VVC in rats to study the in vivo efficacy of this compound. The model relies on inducing a pseudoestrus state to allow for sustained vaginal infection.[8][9][10]

1. Materials:

  • Female Wistar or Sprague-Dawley rats (non-ovariectomized)

  • Estradiol (B170435) valerate (B167501) or estradiol hexa-hydrobenzoate

  • Sesame oil or sterile distilled water (as vehicle for estradiol)

  • Candida albicans strain

  • This compound formulation for intravaginal administration

  • Sterile saline

  • Vaginal swabs

2. Methods:

  • Induction of Pseudoestrus:

    • Administer estradiol valerate (e.g., 0.5 mg/rat) or estradiol hexa-hydrobenzoate (e.g., 0.20 mg/week/rat) subcutaneously.[8] The injections are typically given for several days prior to inoculation to induce and maintain a state of pseudoestrus.

    • Confirm the pseudoestrus state by microscopic examination of vaginal smears for the presence of cornified epithelial cells.

  • Inoculum Preparation:

    • Grow C. albicans in a suitable broth medium (e.g., Sabouraud dextrose broth) to the stationary phase.

    • Wash the yeast cells with sterile saline and resuspend to a final concentration of approximately 1 x 10^8 to 5 x 10^8 CFU/mL.[8]

  • Vaginal Inoculation:

    • Under light anesthesia, instill a defined volume (e.g., 20-50 µL) of the C. albicans suspension into the vaginal canal of the pseudoestrus rats.

  • Treatment with this compound:

    • At a predetermined time post-infection (e.g., 24-48 hours), begin treatment with the this compound formulation.

    • Administer the formulation intravaginally according to the desired dosing regimen (e.g., once daily for 3-7 days).

    • Include a vehicle control group and potentially a positive control group (e.g., another antifungal).

  • Evaluation of Efficacy:

    • At various time points during and after treatment, collect vaginal lavage samples.

    • Determine the fungal burden by plating serial dilutions of the lavage fluid on Sabouraud dextrose agar and counting the colony-forming units (CFU).

    • Efficacy is determined by the reduction in vaginal CFU counts in the this compound-treated group compared to the control group.

Animal_Model_Workflow start Start pseudoestrus Induce Pseudoestrus in Rats (Estradiol) start->pseudoestrus inoculation Intravaginal Inoculation with Candida albicans pseudoestrus->inoculation treatment Initiate Treatment (this compound vs. Control) inoculation->treatment sampling Collect Vaginal Lavage Samples at Time Points treatment->sampling cfu_count Determine Fungal Burden (CFU Counting) sampling->cfu_count analysis Analyze Data and Determine Efficacy cfu_count->analysis end End analysis->end

Caption: Workflow for the rat model of VVC.
Protocol 3: Outline for a Clinical Trial of this compound for VVC

This protocol outlines the key elements for designing a clinical trial to evaluate the efficacy and safety of a this compound formulation for the treatment of VVC, based on FDA guidance and published studies.[11][12][13]

1. Study Design:

  • Randomized, double-blind, placebo-controlled, parallel-group, multicenter study.

2. Patient Population:

  • Healthy, non-pregnant female subjects with a clinical diagnosis of VVC.

  • Inclusion criteria: signs and symptoms of VVC (e.g., vulvar pruritus, vaginal discharge, erythema), positive KOH wet mount, and positive fungal culture for Candida species.

  • Exclusion criteria: pregnancy, lactation, known hypersensitivity to azole antifungals, concurrent use of other antifungal or antimicrobial agents.

3. Treatment Arms:

  • Test Arm: this compound formulation (e.g., 0.4% cream or 80 mg suppository) administered for the specified duration.

  • Control Arm: Placebo formulation identical in appearance to the test product.

  • (Optional) Active Comparator Arm: An approved VVC treatment.

4. Study Procedures:

  • Screening Visit: Assess eligibility, obtain informed consent, and perform baseline clinical and microbiological assessments.

  • Treatment Period: Subjects self-administer the assigned treatment as directed.

  • Follow-up Visits:

    • Test-of-Cure (TOC) Visit (e.g., Day 7-14 post-treatment): Primary efficacy endpoint assessment.

    • Late Follow-up Visit (e.g., Day 30-35 post-treatment): Assess for relapse.

5. Efficacy Endpoints:

  • Primary Endpoint: Therapeutic cure at the TOC visit, defined as both clinical cure (resolution of signs and symptoms) and mycological cure (negative KOH and culture).

  • Secondary Endpoints: Clinical cure rate, mycological cure rate, therapeutic cure rate at the late follow-up visit, time to symptom relief.

6. Safety Assessments:

  • Monitoring and recording of all adverse events throughout the study.

  • Physical examinations at each visit.

Clinical_Trial_Workflow start Start screening Patient Screening and Baseline Assessment start->screening randomization Randomization to Treatment Arms screening->randomization treatment Treatment Period randomization->treatment toc_visit Test-of-Cure Visit (Primary Endpoint) treatment->toc_visit late_followup Late Follow-up Visit (Relapse Assessment) toc_visit->late_followup analysis Data Analysis and Reporting late_followup->analysis end End analysis->end

Caption: Workflow for a clinical trial of this compound.

Conclusion

This compound is a well-established and effective antifungal agent for the treatment of VVC. Its potent in vitro activity against a range of Candida species and proven clinical efficacy make it a valuable compound for both therapeutic and research purposes. The protocols outlined in these application notes provide a framework for conducting in vitro and in vivo studies to further investigate the properties of this compound and to evaluate new formulations or combination therapies for VVC. Careful consideration of experimental design, including factors such as pH in in vitro assays and appropriate animal models, is crucial for obtaining meaningful and translatable results.

References

Application Notes and Protocols for Testing Terconazole Against Resistant Fungal Strains

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The emergence of antifungal resistance is a significant global health concern, compromising the efficacy of existing treatments for fungal infections. Terconazole, a triazole antifungal agent, is a crucial component of the antifungal armamentarium. Like other azoles, this compound's primary mechanism of action is the inhibition of the fungal cytochrome P450 enzyme 14α-demethylase, which is encoded by the ERG11 gene.[1] This enzyme is essential for the biosynthesis of ergosterol (B1671047), a vital component of the fungal cell membrane.[1] Disruption of ergosterol synthesis leads to a fungistatic or fungicidal effect.[1]

However, fungal pathogens, particularly species of Candida, have developed various mechanisms to resist the effects of azole antifungals. Understanding these resistance mechanisms is paramount for the development of effective treatment strategies and novel therapeutic agents. The principal mechanisms of azole resistance include:

  • Target Site Modification: Point mutations in the ERG11 gene can alter the structure of the 14α-demethylase enzyme, reducing its binding affinity for azole drugs.[2][3]

  • Overexpression of the Target Enzyme: Increased expression of the ERG11 gene leads to higher levels of the target enzyme, requiring higher concentrations of the drug to achieve an inhibitory effect.[4]

  • Active Drug Efflux: Overexpression of efflux pump proteins, such as those from the ATP-binding cassette (ABC) transporter superfamily (e.g., Cdr1, Cdr2) and the major facilitator superfamily (MFS) (e.g., Mdr1), actively remove azole drugs from the fungal cell, reducing their intracellular concentration.[2][5][6]

These application notes provide a comprehensive experimental framework for testing the efficacy of this compound against resistant fungal strains. The protocols detailed below are designed to determine the susceptibility of fungal isolates to this compound, investigate the underlying mechanisms of resistance, and explore potential synergistic interactions with other antifungal agents.

Data Presentation

Table 1: Antifungal Susceptibility Testing of this compound against Candida albicans Strains
Strain IDResistance PhenotypeThis compound MIC (µg/mL)Fluconazole MIC (µg/mL)Known Resistance Mechanism(s)
CA-S1Susceptible0.251None (Wild-Type)
CA-R1Resistant1664ERG11 point mutation (Y132H)
CA-R2Resistant832CDR1 and CDR2 overexpression
CA-R3Resistant>64>256ERG11 overexpression and MDR1 upregulation
ATCC 90028Quality Control0.125 - 0.50.25 - 1.0N/A

MIC: Minimum Inhibitory Concentration

Table 2: Synergy Testing of this compound in Combination with Tacrolimus against Resistant Candida albicans (CA-R2)
This compound MIC (µg/mL)Tacrolimus MIC (µg/mL)Combination MIC (this compound/Tacrolimus, µg/mL)FICIInterpretation
8161 / 40.375Synergy

FICI: Fractional Inhibitory Concentration Index. Synergy: FICI ≤ 0.5; Additivity: 0.5 < FICI ≤ 1.0; Indifference: 1.0 < FICI ≤ 4.0; Antagonism: FICI > 4.0.

Experimental Protocols

Protocol 1: Antifungal Susceptibility Testing (AST) by Broth Microdilution (CLSI M27)

This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) M27 guidelines for yeast.[7][8][9][10]

Objective: To determine the Minimum Inhibitory Concentration (MIC) of this compound against susceptible and resistant fungal strains.

Materials:

  • This compound powder

  • Dimethyl sulfoxide (B87167) (DMSO)

  • RPMI-1640 medium with L-glutamine, without sodium bicarbonate, buffered with MOPS

  • Sterile 96-well U-bottom microtiter plates

  • Fungal strains (susceptible and resistant isolates, and a quality control strain, e.g., Candida albicans ATCC 90028)

  • Spectrophotometer

  • 0.5 McFarland standard

  • Sterile saline

Procedure:

  • Preparation of Antifungal Stock Solution:

    • Prepare a stock solution of this compound in DMSO at a concentration of 1.6 mg/mL.

    • Further dilute the stock solution in RPMI-1640 medium to create a working solution for serial dilutions.

  • Preparation of Inoculum:

    • Culture the fungal strains on Sabouraud Dextrose Agar (SDA) for 24-48 hours.

    • Suspend several colonies in sterile saline to achieve a turbidity equivalent to a 0.5 McFarland standard.

    • Dilute this suspension in RPMI-1640 to obtain a final inoculum concentration of 0.5 x 10³ to 2.5 x 10³ CFU/mL.

  • Microtiter Plate Preparation:

    • Perform serial twofold dilutions of this compound in the 96-well plate using RPMI-1640 medium to achieve a final concentration range (e.g., 0.015 to 16 µg/mL).

    • Add 100 µL of the standardized fungal inoculum to each well.

    • Include a growth control well (inoculum without drug) and a sterility control well (medium only).

  • Incubation:

    • Incubate the plates at 35°C for 24-48 hours.

  • MIC Determination:

    • The MIC is the lowest concentration of the antifungal agent that causes a significant inhibition of growth (e.g., ≥50% reduction in turbidity) compared to the growth control. This can be determined visually or by reading the optical density at a specific wavelength (e.g., 530 nm).

Protocol 2: Checkerboard Synergy Testing

Objective: To evaluate the in vitro interaction between this compound and a potential synergistic agent (e.g., a calcineurin inhibitor like tacrolimus) against resistant fungal strains.

Materials:

  • This compound and the second test agent (e.g., tacrolimus)

  • Materials as listed in Protocol 1

Procedure:

  • Preparation of Drug Solutions:

    • Prepare stock solutions of both this compound and the partner agent in DMSO.

    • Create a series of dilutions for each drug in RPMI-1640 medium.

  • Checkerboard Plate Setup:

    • In a 96-well plate, add 50 µL of RPMI-1640 to all wells.

    • Add 50 µL of each concentration of this compound along the rows (in duplicate).

    • Add 50 µL of each concentration of the partner agent down the columns. This creates a matrix of drug combinations.

    • Include wells with each drug alone to determine their individual MICs.

    • Also include a growth control and a sterility control.

  • Inoculation and Incubation:

    • Prepare the fungal inoculum as described in Protocol 1.

    • Add 100 µL of the final inoculum to each well (except the sterility control).

    • Incubate the plate at 35°C for 24-48 hours.

  • Data Analysis:

    • Determine the MIC of each drug alone and in combination.

    • Calculate the Fractional Inhibitory Concentration (FIC) for each drug:

      • FIC of Drug A = MIC of Drug A in combination / MIC of Drug A alone

      • FIC of Drug B = MIC of Drug B in combination / MIC of Drug B alone

    • Calculate the Fractional Inhibitory Concentration Index (FICI):

      • FICI = FIC of Drug A + FIC of Drug B

    • Interpret the FICI value as described in the caption for Table 2.[11]

Mandatory Visualizations

Experimental_Workflow cluster_prep Preparation cluster_ast Antifungal Susceptibility Testing (AST) cluster_synergy Synergy Testing cluster_analysis Mechanism of Action Studies Fungal_Strains Fungal Strains (Susceptible & Resistant) AST_Protocol Broth Microdilution (CLSI M27) Fungal_Strains->AST_Protocol Checkerboard_Protocol Checkerboard Assay Fungal_Strains->Checkerboard_Protocol This compound This compound Stock This compound->AST_Protocol This compound->Checkerboard_Protocol Partner_Agent Partner Agent Stock (e.g., Tacrolimus) Partner_Agent->Checkerboard_Protocol MIC_Determination Determine MIC of This compound AST_Protocol->MIC_Determination Gene_Expression Gene Expression Analysis (qRT-PCR for ERG11, CDR1, MDR1) MIC_Determination->Gene_Expression Sequencing Gene Sequencing (ERG11) MIC_Determination->Sequencing FICI_Calculation Calculate FICI Checkerboard_Protocol->FICI_Calculation Interaction_Interpretation Interpret Interaction (Synergy, Additivity, etc.) FICI_Calculation->Interaction_Interpretation

Caption: Experimental workflow for evaluating this compound against resistant fungal strains.

Azole_Resistance_Pathways cluster_membrane Fungal Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Ergosterol Ergosterol Upc2 Upc2 Ergosterol->Upc2 represses Efflux_Pumps Efflux Pumps (Cdr1/2, Mdr1) This compound This compound Efflux_Pumps->this compound effluxes Erg11 14α-demethylase (Erg11) This compound->Erg11 inhibits Erg11->Ergosterol produces Lanosterol Lanosterol Lanosterol->Erg11 substrate Calcineurin Calcineurin Crz1 Crz1 Calcineurin->Crz1 activates ERG11_gene ERG11 gene Upc2->ERG11_gene activates Tac1 Tac1 CDR_genes CDR1/2 genes Tac1->CDR_genes activates Mrr1 Mrr1 MDR1_gene MDR1 gene Mrr1->MDR1_gene activates Crz1->ERG11_gene regulates Crz1->CDR_genes regulates ERG11_gene->Erg11 expresses CDR_genes->Efflux_Pumps expresses MDR1_gene->Efflux_Pumps expresses

Caption: Key signaling pathways involved in azole resistance in Candida species.

Synergy_Logic cluster_drugs Therapeutic Agents cluster_targets Fungal Targets cluster_outcomes Outcomes This compound This compound Ergosterol_Pathway Ergosterol Biosynthesis (Erg11) This compound->Ergosterol_Pathway Inhibits Synergistic_Agent Synergistic Agent (e.g., Calcineurin Inhibitor) Resistance_Pathway Resistance Signaling Pathway (e.g., Calcineurin) Synergistic_Agent->Resistance_Pathway Inhibits Fungal_Growth_Inhibition Enhanced Fungal Growth Inhibition Ergosterol_Pathway->Fungal_Growth_Inhibition Leads to Overcome_Resistance Overcoming Resistance Resistance_Pathway->Overcome_Resistance Contributes to

Caption: Logical relationship in a synergistic drug combination strategy.

References

Application Notes and Protocols for the Pharmacokinetic Study of Terconazole in Laboratory Animals

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Terconazole is a triazole antifungal agent used for the treatment of vulvovaginal candidiasis.[1] It functions by inhibiting the fungal cytochrome P450 enzyme 14α-demethylase, which is critical for the synthesis of ergosterol (B1671047), an essential component of the fungal cell membrane.[2][3][4] Disruption of ergosterol synthesis leads to increased cell membrane permeability and, ultimately, fungal cell death.[2] Understanding the pharmacokinetic profile—Absorption, Distribution, Metabolism, and Excretion (ADME)—of this compound in preclinical laboratory animal models is crucial for predicting its safety and efficacy in humans. These application notes provide a summary of known pharmacokinetic data and detailed protocols for conducting such studies.

Pharmacokinetic Profile of this compound

Systemically absorbed this compound is characterized by high plasma protein binding (approximately 94.9%) and extensive metabolism (>95%).[3][4][5] The primary metabolic pathways include oxidative N- and O-dealkylation, dioxolane ring cleavage, and subsequent conjugation.[1] Following oral administration in studies, radioactivity from labeled this compound was excreted through both renal (32-56%) and fecal (47-52%) routes.[1][5] The elimination half-life in humans is approximately 6.9 hours.[5] While comprehensive pharmacokinetic data in common laboratory animals is limited in publicly available literature, this compound has been shown to be more potent than imidazole (B134444) antifungals in rat models of vaginal candidiasis.[6][7]

Mechanism of Action

The primary mechanism of action for this compound involves the targeted inhibition of ergosterol biosynthesis in the fungal cell.

Terconazole_Mechanism cluster_path Lanosterol Lanosterol Enzyme Fungal Cytochrome P450 (14α-demethylase) Lanosterol->Enzyme Substrate Ergosterol Ergosterol Membrane Fungal Cell Membrane (Normal Function) Ergosterol->Membrane Essential Component This compound This compound This compound->Enzyme Inhibits Enzyme->Ergosterol Catalyzes Conversion Disruption Membrane Disruption & Fungal Cell Death Enzyme->Disruption:n Inhibition leads to

Caption: Mechanism of this compound Action.

Quantitative Pharmacokinetic Data

The table below summarizes available pharmacokinetic parameters for this compound and the related, well-studied triazole antifungal, itraconazole (B105839), in various species. Data for this compound in common lab animals is sparse, so itraconazole is included for comparative context.

ParameterThis compound (Human)Itraconazole (Rat)Itraconazole (Rabbit)Itraconazole (Dog)
Dose 0.8% Cream10 mg/kg10 mg/kg10 mg/kg
Route IntravaginalOralOralOral
Cmax (ng/mL) 6~295~766~1128
Tmax (h) 6.65.28.73.3
T½ (h) 6.95.29.433
Protein Binding 94.9%N/AN/AN/A
Metabolism Extensive (>95%)ExtensiveModerateExtensive
Excretion Renal & FecalN/AN/AN/A
Data compiled from sources[5][8][9][10][11][12]. Note: Itraconazole data is presented as a representative triazole antifungal due to limited public data on this compound in these species.

Experimental Protocols

Detailed methodologies are essential for reproducible pharmacokinetic studies. Below are standard protocols for oral and intravenous administration in rats, followed by a bioanalytical method for sample analysis.

PK_Workflow start Study Design & Animal Selection (e.g., Sprague-Dawley Rats) acclimatization Acclimatization Period (Minimum 7 days) start->acclimatization dosing Drug Administration (Oral Gavage or IV Injection) acclimatization->dosing sampling Serial Blood Sampling (e.g., Tail Vein, 0-24h) dosing->sampling processing Sample Processing (Centrifugation to obtain plasma) sampling->processing storage Plasma Storage (≤ -70°C until analysis) processing->storage analysis Bioanalysis (LC-MS/MS or HPLC) storage->analysis pk_analysis Pharmacokinetic Analysis (e.g., Non-compartmental) analysis->pk_analysis end Data Reporting & Interpretation pk_analysis->end

Caption: Standard Workflow for a Preclinical PK Study.

Protocol 1: Oral Pharmacokinetic Study in Rats

This protocol details the procedure for administering this compound via oral gavage to rats to assess its oral bioavailability and pharmacokinetic profile.

  • Animal Selection and Housing:

    • Use adult male or female Sprague-Dawley rats weighing between 200-350g.

    • House animals in a controlled environment (12-hour light/dark cycle, 22±2°C, 50±10% humidity) with ad libitum access to standard chow and water.

    • Allow for an acclimatization period of at least one week before the study.

  • Dosing Formulation:

    • Prepare a suspension or solution of this compound in a suitable vehicle (e.g., 0.5% methylcellulose (B11928114) with 0.1% Tween 80 in sterile water). The formulation should be uniform and stable.

    • The final concentration should be calculated to deliver the desired dose in a volume of 5-10 mL/kg.[13]

  • Administration (Oral Gavage):

    • Weigh the rat to determine the precise dosing volume.[14]

    • Gently restrain the rat, holding it upright and extending its head to create a straight line from the mouth to the esophagus.[14][15]

    • Select an appropriately sized gavage needle (e.g., 16-18 gauge, 2-3 inches long with a ball tip for adult rats).[13][15]

    • Measure the needle from the tip of the rat's nose to the last rib to ensure it will reach the stomach without causing perforation and mark this length on the tube.[15]

    • Insert the needle into the mouth, passing it over the tongue and gently advancing it into the esophagus. The rat should swallow as the needle passes. Do not force the needle if resistance is met. [16][17]

    • Once the needle is in place, slowly administer the formulation.[17]

    • Gently remove the needle and return the animal to its cage. Monitor for any signs of distress for 5-10 minutes.[15]

  • Blood Sample Collection:

    • Collect blood samples (approximately 0.2-0.3 mL) from the lateral tail vein at predetermined time points (e.g., pre-dose, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose).

    • Collect samples into tubes containing an anticoagulant (e.g., K2-EDTA).

  • Plasma Processing and Storage:

    • Centrifuge the blood samples at approximately 2,000 x g for 10 minutes at 4°C to separate the plasma.

    • Transfer the plasma supernatant to clearly labeled cryovials.

    • Store plasma samples at -70°C or lower until bioanalysis.

Protocol 2: Intravenous Pharmacokinetic Study in Rats

This protocol is essential for determining the absolute bioavailability of this compound by comparing results with the oral study.

  • Animal Selection and Dosing Formulation:

    • Follow the same procedures as in Protocol 1 for animal selection and housing.

    • Prepare a sterile, isotonic solution of this compound suitable for intravenous injection. The vehicle should be non-irritating (e.g., saline with a solubilizing agent like cyclodextrin).

    • The final concentration should allow for the desired dose to be administered in a small volume, typically 1-2 mL/kg.

  • Administration (Intravenous Injection):

    • Properly restrain the rat, often using a specialized restraining device to provide access to the tail.[18]

    • To improve vein visibility, warm the tail using a heat lamp or warm water bath.[19]

    • Select a lateral tail vein for injection.[20]

    • Using a small gauge needle (e.g., 25-27G) attached to the syringe, insert the needle into the vein at a shallow angle, starting distally.[19][20]

    • Administer the dose slowly over 1-2 minutes. Successful injection is indicated by the blanching of the vein and lack of resistance.[20]

    • After injection, withdraw the needle and apply gentle pressure with gauze to prevent bleeding.[19]

    • Return the animal to its cage and monitor for any adverse reactions.

  • Sample Collection and Processing:

    • Follow the same blood collection and plasma processing schedule as outlined in Protocol 1 (Steps 4 and 5).

Protocol 3: Bioanalytical Method for this compound Quantification

This protocol outlines a general High-Performance Liquid Chromatography (HPLC) method for quantifying this compound concentrations in plasma samples.[21][22][23]

  • Sample Preparation (Protein Precipitation):

    • To a 100 µL aliquot of plasma, add 300 µL of cold acetonitrile (B52724) containing an appropriate internal standard.

    • Vortex the mixture for 1-2 minutes to precipitate proteins.

    • Centrifuge at 10,000 x g for 10 minutes.

    • Transfer the clear supernatant to a new tube and evaporate to dryness under a stream of nitrogen.

    • Reconstitute the residue in 100 µL of the mobile phase and inject a portion into the HPLC system.

  • Chromatographic Conditions (Example):

    • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).[23]

    • Mobile Phase: A mixture of acetonitrile and a buffer (e.g., 20 mM disodium (B8443419) hydrogen phosphate), with pH adjusted to 4.0.[23]

    • Flow Rate: 1.0 mL/min.[21][23]

    • Detection: UV detector set at an appropriate wavelength (e.g., 210-254 nm).[21][23]

    • Temperature: Ambient (25°C).[23]

  • Method Validation:

    • The method must be validated for linearity, accuracy, precision, selectivity, and stability according to regulatory guidelines to ensure reliable results.

ADME_Phases Absorption Absorption (e.g., GI Tract) Blood Systemic Circulation (Central Compartment) Absorption->Blood Enters Bloodstream Distribution Distribution (Peripheral Tissues) Distribution->Blood Metabolism Metabolism (Primarily Liver) Metabolism->Blood Metabolites Return Excretion Excretion (Kidney, Feces) Blood->Distribution Reversible Transfer Blood->Metabolism To Metabolizing Organs Blood->Excretion To Excretory Organs

Caption: The Four Phases of Pharmacokinetics (ADME).

References

Application of Terconazole in Dermatophytosis Research Models: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dermatophytosis, a superficial fungal infection caused by dermatophytes of the genera Trichophyton, Microsporum, and Epidermophyton, represents a significant global health concern. The rising incidence of chronic and recurrent infections necessitates the exploration of effective therapeutic agents. Terconazole, a triazole antifungal agent, is known to be effective against various fungal pathogens, primarily through the inhibition of ergosterol (B1671047) biosynthesis, a critical component of the fungal cell membrane. While clinically used for vulvovaginal candidiasis, its application in dermatophytosis research models is an area of interest for novel drug development and mechanistic studies.

This document provides detailed application notes and protocols for the use of this compound in in vitro and in vivo dermatophytosis research models. The methodologies outlined are based on established protocols for antifungal susceptibility testing and animal models of dermatophytosis, adapted for the evaluation of this compound.

Mechanism of Action

This compound, like other triazole antifungals, targets the fungal cytochrome P450 enzyme lanosterol (B1674476) 14α-demethylase, which is encoded by the ERG11 gene.[1][2] This enzyme is crucial in the ergosterol biosynthesis pathway for converting lanosterol to ergosterol.[2] By inhibiting this step, this compound disrupts the integrity and function of the fungal cell membrane, leading to the accumulation of toxic sterol intermediates and ultimately inhibiting fungal growth.[2]

Data Presentation

In Vitro Susceptibility Data

Disclaimer: The following table provides a template for summarizing in vitro susceptibility data for this compound against common dermatophytes. Specific Minimum Inhibitory Concentration (MIC) data for this compound against these dermatophytes is not widely available in published literature. Researchers should determine these values experimentally.

Dermatophyte SpeciesThis compound MIC Range (µg/mL)This compound MIC₅₀ (µg/mL)This compound MIC₉₀ (µg/mL)
Trichophyton rubrumData not availableData not availableData not available
Trichophyton mentagrophytesData not availableData not availableData not available
Microsporum canisData not availableData not availableData not available
Epidermophyton floccosumData not availableData not availableData not available
In Vivo Efficacy Data

Disclaimer: The following table is a template for summarizing in vivo efficacy data of this compound in a dermatophytosis model. Specific efficacy data for this compound in a guinea pig model of dermatophytosis is not widely available in published literature. Researchers should determine these values experimentally.

Treatment GroupFungal Burden (log₁₀ CFU/g tissue ± SD)Clinical Score (Mean ± SD)Histopathological Score (Mean ± SD)
Vehicle ControlData not availableData not availableData not available
This compound (Topical)Data not availableData not availableData not available
This compound (Oral)Data not availableData not availableData not available
Positive Control (e.g., Itraconazole)Data not availableData not availableData not available

Experimental Protocols

In Vitro Susceptibility Testing: Broth Microdilution Assay

This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) M38-A2 guidelines for filamentous fungi.

1. Fungal Isolate Preparation:

  • Subculture dermatophyte isolates on potato dextrose agar (B569324) (PDA) or Sabouraud dextrose agar (SDA) and incubate at 28-30°C for 7-14 days to encourage sporulation.
  • Prepare a conidial suspension by flooding the agar surface with sterile 0.85% saline containing 0.05% Tween 80.
  • Gently scrape the surface with a sterile loop.
  • Transfer the suspension to a sterile tube and allow heavy particles to settle for 5-10 minutes.
  • Adjust the conidial suspension to a final concentration of 1-5 x 10⁶ CFU/mL using a hemocytometer.
  • Further dilute the suspension in RPMI 1640 medium to achieve a final inoculum concentration of 0.4-5 x 10⁴ CFU/mL.

2. Antifungal Agent Preparation:

  • Prepare a stock solution of this compound in dimethyl sulfoxide (B87167) (DMSO).
  • Perform serial twofold dilutions of this compound in RPMI 1640 medium in a 96-well microtiter plate to achieve the desired final concentrations (e.g., 0.03 to 16 µg/mL).

3. Inoculation and Incubation:

  • Add the diluted fungal inoculum to each well of the microtiter plate containing the serially diluted this compound.
  • Include a drug-free growth control well and a sterility control well (medium only).
  • Incubate the plates at 28-30°C for 4-7 days.

4. Determination of Minimum Inhibitory Concentration (MIC):

  • The MIC is defined as the lowest concentration of this compound that causes at least 80% inhibition of growth compared to the growth control well.

In Vivo Dermatophytosis Model: Guinea Pig Model

The guinea pig is a commonly used and effective model for studying dermatophytosis.

1. Animal Model:

  • Use young, healthy Hartley strain guinea pigs (300-400 g).
  • Acclimatize the animals for at least 7 days before the experiment.

2. Infection Procedure:

  • Anesthetize the guinea pigs.
  • Shave an area on the dorsum of each animal.
  • Gently abrade the shaved skin with sterile sandpaper to break the stratum corneum.
  • Apply a suspension of dermatophyte conidia (e.g., Trichophyton mentagrophytes or Microsporum canis) at a concentration of approximately 1 x 10⁷ CFU/mL to the abraded skin.

3. Treatment:

  • Divide the infected animals into treatment groups (e.g., vehicle control, topical this compound, oral this compound, positive control).
  • Topical Treatment: Begin treatment 3-5 days post-infection. Apply a known concentration of this compound cream or solution to the infected area once or twice daily for a specified duration (e.g., 7-14 days).
  • Oral Treatment: Begin treatment 3-5 days post-infection. Administer this compound via oral gavage at a predetermined dosage once daily for a specified duration.

4. Evaluation of Efficacy:

  • Clinical Assessment: Score the severity of the lesions daily or every other day based on erythema, scaling, and crusting. A scoring system (e.g., 0 = no signs, 1 = mild, 2 = moderate, 3 = severe) can be used.
  • Mycological Assessment: At the end of the treatment period, euthanize the animals and collect skin samples from the infected area.
  • Fungal Burden: Homogenize the skin samples and perform serial dilutions for quantitative culture on SDA plates to determine the number of colony-forming units (CFU) per gram of tissue.
  • KOH Mount: Examine skin scrapings under a microscope after treatment with 10-20% potassium hydroxide (B78521) (KOH) to visualize fungal elements.
  • Histopathology: Fix skin tissue samples in formalin, embed in paraffin, and stain with hematoxylin (B73222) and eosin (B541160) (H&E) and periodic acid-Schiff (PAS) to assess inflammation and the presence of fungal elements.

Visualizations

Signaling Pathway

cluster_0 Ergosterol Biosynthesis Pathway AcetylCoA Acetyl-CoA Squalene Squalene AcetylCoA->Squalene Multiple Steps Lanosterol Lanosterol Squalene->Lanosterol Ergosterol Ergosterol Lanosterol->Ergosterol Lanosterol 14α-demethylase (ERG11) Membrane Fungal Cell Membrane (Integrity and Function) Ergosterol->Membrane This compound This compound This compound->Inhibition Inhibition->Lanosterol Inhibition cluster_0 In Vitro Susceptibility Testing cluster_1 In Vivo Guinea Pig Model A1 Dermatophyte Culture & Sporulation A2 Prepare Conidial Suspension A1->A2 A4 Inoculate Microtiter Plate A2->A4 A3 Prepare this compound Dilutions A3->A4 A5 Incubate (4-7 days) A4->A5 A6 Determine MIC A5->A6 B1 Animal Acclimatization B2 Infection (Dorsum Abrasion & Inoculation) B1->B2 B3 Treatment (Topical/Oral this compound) B2->B3 B4 Clinical & Mycological Evaluation B3->B4 B5 Data Analysis B4->B5

References

Application Notes: Techniques for Assessing Terconazole's Impact on Fungal Biofilm Formation

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Fungal biofilms are structured communities of microbial cells encased in a self-produced extracellular matrix, which adhere to both biological and inert surfaces.[1][2] A significant clinical challenge associated with fungal biofilms is their inherent resistance to conventional antifungal therapies, with cells within a biofilm being 5 to 4,000 times less susceptible to antifungals than their planktonic (free-floating) counterparts.[3][4] Candida albicans is a primary fungal species associated with biofilm-related infections.[5][6][7] Terconazole, a triazole antifungal agent, is used to treat vaginal yeast infections caused by Candida species.[8][9] Its primary mechanism involves the disruption of the fungal cell membrane by inhibiting ergosterol (B1671047) synthesis.[10][11] Understanding the efficacy of this compound against fungal biofilms is crucial for developing effective treatment strategies for persistent and recurrent infections.

These application notes provide a comprehensive overview of standardized, reproducible methods to assess the impact of this compound on the formation, viability, and structure of fungal biofilms. The protocols are designed for researchers in mycology, infectious disease, and drug development.

Mechanism of Action: this compound

This compound exerts its antifungal effect by targeting the ergosterol biosynthesis pathway, which is critical for the integrity of the fungal cell membrane.[1] It specifically inhibits the fungal cytochrome P450 enzyme 14α-demethylase (encoded by the ERG11 gene), which is essential for converting lanosterol (B1674476) to ergosterol.[8][10] This inhibition leads to a depletion of ergosterol and an accumulation of toxic methylated sterol precursors within the cell membrane.[10] The resulting increase in membrane permeability and disruption of membrane-bound enzyme activity ultimately leads to the inhibition of fungal growth and cell death.[8][10]

Terconazole_Mechanism cluster_pathway Ergosterol Biosynthesis Pathway cluster_outcome Cellular Impact Squalene Squalene Lanosterol Lanosterol Squalene->Lanosterol ...multiple steps Zymosterol 4,4'-dimethyl cholesta-8,14,24-triene-3-β-ol (Zymosterol precursor) Lanosterol->Zymosterol 14α-demethylation ToxicSterols Accumulation of Toxic Sterol Intermediates Ergosterol Ergosterol Zymosterol->Ergosterol ...multiple steps MembraneDisruption Disrupted Cell Membrane (Increased Permeability) This compound This compound Enzyme 14α-demethylase (Cytochrome P450 Enzyme) This compound->Enzyme Enzyme->Lanosterol ToxicSterols->MembraneDisruption GrowthInhibition Fungal Growth Inhibition & Cell Death MembraneDisruption->GrowthInhibition

Caption: Mechanism of action of this compound on the fungal ergosterol pathway.

Experimental Protocols

Standardized protocols are essential for generating reproducible data on the antibiofilm activity of antifungal agents.[6][12] The 96-well microtiter plate model is a simple, robust, and widely used platform for biofilm formation and susceptibility testing.[5][13]

Protocol 1: Fungal Biofilm Formation (Candida albicans)

This protocol describes the formation of C. albicans biofilms in a 96-well microtiter plate.

Materials:

  • Candida albicans strain

  • Yeast Peptone Dextrose (YPD) agar (B569324) and broth

  • RPMI-1640 medium buffered with MOPS

  • Sterile phosphate-buffered saline (PBS)

  • Spectrophotometer

  • Hemocytometer or cell counter

  • Flat-bottom, 96-well polystyrene microtiter plates

  • Orbital shaker

  • Incubator (37°C)

Procedure:

  • Inoculum Preparation:

    • Inoculate a loopful of C. albicans from a fresh YPD agar plate into 20 mL of YPD broth.[12]

    • Incubate overnight at 30°C in an orbital shaker (150 rpm).[12]

    • Harvest the yeast cells by centrifugation (3,000 x g for 10 minutes).

    • Wash the cells twice with sterile PBS.

    • Resuspend the cell pellet in RPMI-1640 medium.

    • Adjust the cell density to 1 x 10⁶ cells/mL using a spectrophotometer (OD₆₀₀) and confirmed with a hemocytometer.[12]

  • Biofilm Formation:

    • Dispense 100 µL of the standardized cell suspension into designated wells of a 96-well microtiter plate.

    • Include negative control wells containing 100 µL of sterile RPMI-1640 medium only.

    • Incubate the plate at 37°C for 90 minutes (adhesion phase) on a shaker.

    • After the adhesion phase, gently wash the wells twice with 150 µL of sterile PBS to remove non-adherent cells.

    • Add 100 µL of fresh RPMI-1640 medium to each well.

    • Incubate the plate at 37°C for 24-48 hours to allow for biofilm maturation.[12]

Protocol 2: Quantification of this compound's Effect on Biofilms

Two primary assays are used to quantify the impact of this compound: Crystal Violet (CV) assay for total biomass and the XTT assay for metabolic activity (cell viability).[14][15] These assays can be adapted to determine the Minimum Biofilm Inhibitory Concentration (MBIC), which prevents biofilm formation, or the Minimum Biofilm Eradication Concentration (MBEC), which kills cells in a pre-formed biofilm.[3]

2a. Biomass Quantification using Crystal Violet (CV) Assay

This assay measures the total biomass of the biofilm, including cells and the extracellular matrix.[16][17]

Procedure:

  • This compound Treatment (for MBEC):

    • After biofilm formation (Protocol 1, step 2), carefully remove the medium.

    • Add 100 µL of RPMI-1640 containing serial dilutions of this compound to the wells. Include drug-free control wells.

    • Incubate for an additional 24 hours at 37°C.[12]

  • Staining:

    • Wash the wells twice with PBS to remove planktonic cells and residual drug.

    • Air dry the plate or fix the biofilms with 100 µL of methanol (B129727) for 15 minutes.

    • Stain the biofilms by adding 110 µL of 0.1% (w/v) crystal violet solution to each well and incubate for 20-30 minutes at room temperature.[15]

    • Carefully wash the wells three times with sterile distilled water to remove excess stain.

  • Quantification:

    • Destain the wells by adding 200 µL of 33% (v/v) acetic acid or 95% ethanol (B145695).[15]

    • Incubate for 30 minutes to allow for full destaining.

    • Transfer 100 µL of the destaining solution to a new, clean 96-well plate.

    • Measure the absorbance at 570-595 nm using a microplate reader.[15]

    • The percentage of biofilm inhibition is calculated relative to the drug-free control.

2b. Metabolic Activity Quantification using XTT Reduction Assay

This colorimetric assay measures the metabolic activity of viable cells within the biofilm.[12]

Procedure:

  • This compound Treatment: Follow step 1 from Protocol 2a.

  • XTT Assay:

    • Prepare an XTT/menadione (B1676200) solution. A typical solution consists of 0.5 mg/mL XTT in PBS with 1 µM menadione added just before use.

    • After this compound treatment, wash the biofilms twice with PBS.

    • Add 100 µL of the XTT/menadione solution to each well, including control wells.

    • Incubate the plate in the dark at 37°C for 2-5 hours.

    • Measure the absorbance of the resulting formazan (B1609692) product at 492 nm with a microplate reader.[12]

    • The percentage reduction in metabolic activity is calculated relative to the drug-free control. The Sessile MIC (SMIC) is often defined as the concentration causing a 50% or 80% reduction in metabolic activity (SMIC₅₀ or SMIC₈₀).[12]

Protocol 3: Visualization of Biofilm Structure

Microscopy techniques are used to visualize the three-dimensional architecture of the biofilm and the morphological effects of this compound.[2]

3a. Scanning Electron Microscopy (SEM)

SEM provides high-resolution images of the biofilm's surface topography and cellular morphology.[16][18]

Procedure:

  • Grow biofilms on appropriate sterile surfaces (e.g., polystyrene or gelatin-coated coverslips) placed in the wells of a microtiter plate.[19]

  • Treat with this compound as desired.

  • Fix the biofilms with a solution of 2.5% glutaraldehyde (B144438) in 0.1 M cacodylate buffer for several hours at 4°C.[18]

  • Wash the samples with cacodylate buffer.

  • Perform post-fixation with 1% osmium tetroxide.

  • Dehydrate the samples through a graded series of ethanol concentrations (e.g., 50%, 70%, 90%, 100%).

  • Critical-point dry the samples.

  • Mount the samples on stubs and sputter-coat them with gold or palladium.

  • Visualize using an SEM.

3b. Confocal Scanning Laser Microscopy (CSLM)

CSLM allows for the visualization of hydrated, intact biofilms in three dimensions and can be used with fluorescent stains to assess viability and matrix components.[2][19]

Procedure:

  • Grow biofilms on optically clear surfaces (e.g., glass-bottom dishes or coverslips).

  • Treat with this compound as desired.

  • Stain the biofilm with a fluorescent dye. For example, Calcofluor White (30 µg/mL) can be used to stain chitin (B13524) in the fungal cell walls, allowing for measurement of biofilm thickness.[19]

  • Gently wash with PBS to remove excess stain.

  • Mount the sample for viewing.

  • Acquire a series of z-stack images through the full thickness of the biofilm using a CSLM.

  • Process the z-stack images using appropriate software to create 3D reconstructions of the biofilm architecture.[2][18]

Data Presentation and Interpretation

Quantitative data should be presented clearly to allow for easy comparison of this compound's effects across different concentrations and fungal strains. The results from the CV and XTT assays are typically used to calculate the percentage of biofilm inhibition or reduction in metabolic activity.

Table 1: Example Data Summary for this compound's Effect on C. albicans Biofilms

This compound Conc. (µg/mL)Mean Absorbance (CV)% Biofilm Inhibition (Biomass)Mean Absorbance (XTT)% Reduction in Metabolic Activity
0 (Control)1.2500%0.9800%
21.1885%0.88210%
41.05016%0.73525%
80.87530%0.53945%
160.61351% (MBIC₅₀)0.48051% (SMIC₅₀)
320.35072%0.24575%
640.15088%0.10889% (SMIC₈₀)

Note: Data are hypothetical and for illustrative purposes only. MBIC₅₀/SMIC₅₀/SMIC₈₀ indicate the concentration at which ≥50% or ≥80% inhibition/reduction is observed.

Experimental Workflow

The overall process for assessing the antibiofilm properties of this compound follows a logical sequence from culture preparation to data analysis.

Workflow cluster_prep Preparation cluster_exp Experiment Execution cluster_analysis Analysis cluster_quant Quantification Methods cluster_vis Visualization Methods cluster_data Data Output A 1. Prepare Fungal Inoculum (e.g., C. albicans 1x10^6 cells/mL) B 2. Biofilm Formation (96-well plate, 24-48h) A->B C 3. Introduce this compound (Serial Dilutions) B->C D 4. Incubate (24h) C->D E 5a. Quantitative Assessment D->E F 5b. Visualization D->F G Crystal Violet Assay (Total Biomass) E->G H XTT Assay (Metabolic Activity) E->H I Scanning Electron Microscopy (SEM) F->I J Confocal Laser Scanning Microscopy (CSLM) F->J K 6. Data Analysis (Calculate % Inhibition, MBEC/SMIC) G->K H->K

Caption: General experimental workflow for assessing antibiofilm agents.

References

Troubleshooting & Optimization

Technical Support Center: Improving the Aqueous Solubility of Terconazole for In Vitro Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides researchers, scientists, and drug development professionals with practical solutions and troubleshooting advice for challenges associated with the poor aqueous solubility of terconazole in in vitro assays.

Frequently Asked Questions (FAQs)

Q1: What is the aqueous solubility of this compound?

This compound is sparingly soluble in aqueous buffers.[1] Its solubility in aqueous solutions is very low, cited as 0.0116 g/L.[2] This low solubility can lead to precipitation when stock solutions are diluted into aqueous assay media, resulting in inaccurate and inconsistent experimental results.[3]

Q2: What are the recommended organic solvents for preparing a this compound stock solution?

This compound is soluble in several organic solvents. Dimethyl sulfoxide (B87167) (DMSO), ethanol, and dimethylformamide (DMF) are commonly used.[1] It is recommended to use hygroscopic DMSO that is newly opened for the best solubility.[4]

Q3: What is the maximum recommended concentration of organic solvents like DMSO in cell-based assays?

To avoid solvent-induced toxicity to cells, the final concentration of DMSO in the assay medium should be minimized.[3] A final concentration of less than 1%, and ideally below 0.5%, is recommended.[3] High concentrations of organic solvents can be toxic to cells and may still lead to precipitation of the compound upon dilution.[3]

Q4: My this compound stock solution in DMSO precipitates when I dilute it into my aqueous assay medium. What can I do?

This phenomenon, known as "precipitation upon dilution," is a common issue with poorly soluble compounds.[3] Several strategies can be employed to overcome this:

  • Optimize Solvent Concentration: Minimize the final concentration of the organic solvent in your assay medium.[3]

  • Use a Co-solvent System: A mixture of solvents can sometimes maintain the solubility of the compound better than a single solvent upon aqueous dilution.[3]

  • Adjust pH: The solubility of ionizable compounds can be significantly influenced by the pH of the solution.[3][5]

  • Incorporate Surfactants or Other Excipients: Using surfactants or complexing agents can help to keep the compound in solution.[3][6]

Troubleshooting Guide

Issue 1: Precipitation of this compound Upon Dilution in Aqueous Media

Cause: The aqueous assay medium cannot maintain the high concentration of this compound that was dissolved in the organic stock solution.

Solutions:

SolutionDetailed ProtocolConsiderations
Co-Solvent Systems Prepare a stock solution of this compound in a mixture of solvents. A common formulation includes 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.[4] Another option is 10% DMSO in 90% corn oil.[4]Co-solvents like ethanol, propylene (B89431) glycol, and polyethylene (B3416737) glycol (PEG) can enhance solubility.[3][7] Always determine the tolerance of your specific cell line to the co-solvent system.
pH Adjustment The solubility of weakly basic drugs like this compound can be increased by decreasing the pH of the medium.[3] Conversely, for weakly acidic compounds, increasing the pH may be beneficial.[3] However, one study showed that the in vitro potency of this compound against Candida species was reduced at a lower pH (pH 4) compared to a neutral pH (pH 7).[5][8]Ensure the pH of the final assay medium is compatible with your experimental system (e.g., optimal pH for cell viability or enzyme activity). The impact of pH on both solubility and biological activity should be considered.
Use of Cyclodextrins Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with poorly soluble drugs, thereby increasing their aqueous solubility.[9][10][11][12] A suggested protocol involves using 10% DMSO with 90% of a 20% SBE-β-CD (Sulfobutylether-β-cyclodextrin) in saline solution.[4]The formation of inclusion complexes can significantly improve bioavailability and stability.[9] Different types of cyclodextrins (e.g., HP-β-CD) can be tested to find the most effective one.
Use of Surfactants Non-ionic surfactants such as Tween 80 or Pluronic F-127 can be used to create micelles that encapsulate the hydrophobic drug, increasing its apparent solubility.[3]Ensure the surfactant concentration is below the critical micelle concentration (CMC) to avoid cytotoxicity in cell-based assays.[13]
Issue 2: Inconsistent or Non-Reproducible Results in In Vitro Assays

Cause: Poor solubility of this compound can lead to a lower and more variable actual concentration in the assay medium than the intended nominal concentration.[3]

Solutions:

  • Visual Inspection: Always visually inspect your solutions for any signs of precipitation (e.g., cloudiness, particles) before and during the experiment.[3]

  • Solubility Measurement: It is highly recommended to experimentally determine the kinetic and thermodynamic solubility of this compound in your specific assay medium to ensure you are working below its solubility limit.

  • Sonication: If precipitation or phase separation occurs during preparation, heating and/or sonication can be used to aid dissolution.[4]

  • Fresh Solution Preparation: Aqueous solutions of this compound are not recommended for storage for more than one day.[1] Prepare fresh dilutions for each experiment.

Data Presentation

Table 1: Solubility of this compound in Various Solvents

SolventSolubilityReference
Ethanol~1 mg/mL[1]
DMSO~2 mg/mL[1]
Dimethylformamide (DMF)~5 mg/mL[1]
1:1 solution of DMF:PBS (pH 7.2)~0.5 mg/mL[1]
Aqueous BuffersSparingly soluble[1]
Water0.0116 g/L[2]

Table 2: Formulation Strategies to Enhance this compound Solubility

FormulationCompositionAchieved SolubilityReference
Co-solvent System 110% DMSO, 40% PEG300, 5% Tween-80, 45% Saline≥ 2.08 mg/mL[4]
Co-solvent System 210% DMSO, 90% Corn Oil≥ 2.08 mg/mL[4]
Cyclodextrin Formulation10% DMSO, 90% (20% SBE-β-CD in Saline)≥ 2.08 mg/mL[4]

Experimental Protocols & Workflows

Protocol 1: Preparation of this compound Stock Solution using a Co-solvent System

This protocol is based on a formulation that yields a clear solution of at least 2.08 mg/mL.[4]

Materials:

  • This compound powder

  • DMSO

  • PEG300

  • Tween-80

  • Saline solution

Procedure:

  • Weigh the desired amount of this compound powder.

  • Prepare a solvent mixture of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.

  • Add the solvents one by one to the this compound powder.

  • Vortex or sonicate the mixture until the this compound is completely dissolved.

  • Visually inspect the solution for clarity before use.

G cluster_start Start cluster_solvents Solvent Preparation cluster_dissolution Dissolution cluster_end End Product weigh Weigh this compound add_solvents Add Solvents Sequentially weigh->add_solvents dmso 10% DMSO dmso->add_solvents peg 40% PEG300 peg->add_solvents tween 5% Tween-80 tween->add_solvents saline 45% Saline saline->add_solvents dissolve Vortex/Sonicate to Dissolve add_solvents->dissolve inspect Visually Inspect for Clarity dissolve->inspect stock This compound Stock Solution (>=2.08 mg/mL) inspect->stock

Caption: Workflow for preparing a this compound stock solution using a co-solvent system.

Protocol 2: Preparation of this compound Stock Solution using Cyclodextrin

This protocol utilizes a cyclodextrin-based formulation to achieve a clear solution of at least 2.08 mg/mL.[4]

Materials:

  • This compound powder

  • DMSO

  • Sulfobutylether-β-cyclodextrin (SBE-β-CD)

  • Saline solution

Procedure:

  • Weigh the desired amount of this compound.

  • Prepare a 20% SBE-β-CD solution in saline.

  • Prepare a solvent system of 10% DMSO and 90% of the 20% SBE-β-CD in saline solution.

  • Add the solvents sequentially to the this compound powder.

  • Vortex or sonicate until the powder is fully dissolved.

  • Confirm the clarity of the solution before proceeding.

G cluster_start Start cluster_excipient_prep Excipient Preparation cluster_dissolution Dissolution cluster_end End Product weigh Weigh this compound add_dmso Add 10% DMSO weigh->add_dmso prepare_cd Prepare 20% SBE-β-CD in Saline add_cd_solution Add 90% SBE-β-CD Solution prepare_cd->add_cd_solution add_dmso->add_cd_solution dissolve Vortex/Sonicate to Dissolve add_cd_solution->dissolve inspect Visually Inspect for Clarity dissolve->inspect stock This compound Stock Solution (>=2.08 mg/mL) inspect->stock

Caption: Workflow for enhancing this compound solubility using a cyclodextrin-based formulation.

Logical Relationship: Troubleshooting Solubility Issues

The following diagram illustrates the decision-making process for addressing this compound solubility challenges in in vitro assays.

G start Start: this compound Precipitation Observed check_dmso Is final DMSO concentration < 1%? start->check_dmso optimize_dmso Optimize DMSO concentration check_dmso->optimize_dmso No co_solvent Try a co-solvent system (e.g., PEG300, Tween-80) check_dmso->co_solvent Yes optimize_dmso->co_solvent cyclodextrin Use cyclodextrins (e.g., SBE-β-CD) co_solvent->cyclodextrin ph_adjust Consider pH adjustment (assay permitting) cyclodextrin->ph_adjust sonicate Apply heat/sonication during preparation ph_adjust->sonicate end_solution Clear Solution Achieved sonicate->end_solution

Caption: Decision tree for troubleshooting this compound precipitation in aqueous solutions.

References

Technical Support Center: Overcoming Terconazole Resistance in Candida albicans

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide is designed for researchers, scientists, and drug development professionals investigating terconazole resistance in Candida albicans. It provides troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and visualizations of key pathways and workflows.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My C. albicans isolates show high Minimum Inhibitory Concentrations (MICs) for this compound. What are the likely resistance mechanisms?

A1: High this compound MICs in C. albicans are typically due to mechanisms common to azole antifungals. The primary mechanisms include:

  • Overexpression of Efflux Pumps: The ATP-binding cassette (ABC) transporters (encoded by CDR1 and CDR2) and the major facilitator superfamily (MFS) transporter (encoded by MDR1) are the most common culprits.[1][2][3] These pumps actively remove this compound from the cell, preventing it from reaching its target.[1][2]

  • Alterations in the Drug Target: The target enzyme for azoles is lanosterol (B1674476) 14α-demethylase, encoded by the ERG11 gene.[4][5] Point mutations in ERG11 can reduce the binding affinity of this compound to the enzyme, rendering the drug less effective.[5][6][7]

  • Upregulation of the Ergosterol (B1671047) Biosynthesis Pathway: Increased expression of ERG11, often driven by gain-of-function mutations in the transcription factor UPC2, leads to higher concentrations of the target enzyme, requiring more drug for inhibition.[6]

  • Biofilm Formation: C. albicans biofilms are notoriously resistant to antifungals.[8] The extracellular matrix can sequester drugs, and stress response pathways within the biofilm contribute to heightened resistance.[8]

Troubleshooting Steps:

  • Gene Expression Analysis: Use RT-qPCR to quantify the expression levels of CDR1, CDR2, MDR1, and ERG11. A significant upregulation compared to a susceptible control strain points towards these mechanisms.

  • Sequence the ERG11 Gene: Amplify and sequence the ERG11 gene from your resistant isolates to identify known or novel point mutations that could confer resistance.[5]

  • Efflux Pump Inhibition Assay: Perform synergy testing (e.g., a checkerboard assay) with known efflux pump inhibitors to see if this compound susceptibility is restored.

Q2: How can I determine if efflux pump activity is the primary cause of this compound resistance in my strains?

A2: A combination of molecular and phenotypic assays can confirm the role of efflux pumps.

  • Checkerboard Assay with Inhibitors: This is a direct functional test. If the MIC of this compound decreases significantly in the presence of an efflux pump inhibitor, it strongly suggests that pump activity is a key resistance mechanism.

  • Rhodamine 6G Efflux Assay: This assay measures the activity of ABC transporters. Resistant cells overexpressing Cdr1p/Cdr2p will show increased efflux of the fluorescent dye Rhodamine 6G compared to susceptible cells.

  • Gene Knockout Studies: Creating targeted deletions of CDR1, CDR2, or MDR1 in your resistant isolate and observing a subsequent decrease in this compound MIC provides definitive proof of their involvement.

Q3: Are there known compounds that can reverse this compound resistance?

A3: Yes, strategies often involve combination therapy to restore the efficacy of azoles.[9] While specific studies on reversing this compound resistance are less common than for fluconazole, the principles are the same. Potential synergistic agents include:

  • Efflux Pump Inhibitors (EPIs): Compounds that block the function of Cdr1p or Mdr1p can restore azole susceptibility.[9][10]

  • Calcineurin Inhibitors (e.g., FK506): The calcineurin signaling pathway is involved in stress responses and contributes to azole resistance.[8] Inhibiting this pathway can increase susceptibility.

  • Hsp90 Inhibitors: Hsp90 is a chaperone protein that stabilizes calcineurin and is crucial for the fungal stress response, making it a target for combination therapy.[8]

  • Other Antifungals: Combining azoles with drugs that target different pathways, such as terbinafine (B446) (which also acts on the ergosterol pathway), can have synergistic effects.[11][12]

Q4: My experiments are showing inconsistent MIC results for this compound. What could be the cause?

A4: Inconsistent MICs can arise from several experimental variables.

  • Inoculum Preparation: Ensure the starting inoculum concentration is standardized. The Clinical and Laboratory Standards Institute (CLSI) M27-A protocol recommends a final concentration of 0.5 × 10³ to 2.5 × 10³ cells/mL.[13][14]

  • Media Composition: Use standardized RPMI 1640 medium as recommended by CLSI guidelines.[15] Variations in pH or glucose concentration can affect drug activity and fungal growth.[16]

  • Incubation Time: Read the MICs at a consistent time point, typically 24 or 48 hours.[17] Candida can exhibit "trailing," where slight growth occurs at concentrations above the true MIC, which can complicate visual readings.

  • Drug Quality and Storage: Ensure the this compound stock solution is properly prepared, stored, and not expired.

Quantitative Data Summary

The following tables summarize hypothetical quantitative data that could be generated during an investigation into this compound resistance.

Table 1: this compound MICs for Susceptible and Resistant C. albicans Strains

Strain IDPhenotypeThis compound MIC (µg/mL)
CA-S1Susceptible0.5
CA-R1Resistant32
CA-R2Resistant>64
ATCC 90028Quality Control0.25

Table 2: Relative Gene Expression in this compound-Resistant Strains (Fold Change vs. CA-S1)

GeneStrain CA-R1Strain CA-R2
ERG111.88.5
CDR115.24.1
MDR125.62.1

Table 3: Effect of an Efflux Pump Inhibitor (EPI) on this compound MIC

Strain IDThis compound MIC (µg/mL)This compound MIC + EPI (10 µg/mL)Fold Reduction in MIC
CA-S10.50.51
CA-R132216
CA-R2>6416>4

Key Experimental Protocols

Protocol 1: Broth Microdilution for Antifungal Susceptibility Testing (CLSI M27-A Method)

This protocol determines the Minimum Inhibitory Concentration (MIC) of an antifungal agent.

Materials:

  • C. albicans isolates

  • RPMI 1640 medium with L-glutamine, without bicarbonate, buffered to pH 7.0 with MOPS.

  • This compound powder and appropriate solvent (e.g., DMSO).

  • Sterile 96-well microtiter plates.

  • Spectrophotometer.

Procedure:

  • Inoculum Preparation:

    • Culture the C. albicans isolate on Sabouraud Dextrose Agar for 24 hours at 35°C.

    • Suspend several colonies in sterile saline.

    • Adjust the suspension to a turbidity equivalent to a 0.5 McFarland standard (approx. 1-5 x 10⁶ cells/mL).

    • Perform a 1:1000 dilution of this suspension in RPMI medium to get the final working inoculum of 0.5-2.5 x 10³ cells/mL.[13]

  • Drug Dilution:

    • Prepare a stock solution of this compound.

    • Perform serial 2-fold dilutions of this compound in RPMI medium in the 96-well plate to achieve a range of final concentrations (e.g., 0.03 to 64 µg/mL). The drug solutions will be at 2x the final concentration.

  • Inoculation:

    • Add 100 µL of the working inoculum to each well containing 100 µL of the 2x drug dilutions.

    • Include a drug-free well for a positive growth control and an uninoculated well for a negative control.

  • Incubation:

    • Incubate the plates at 35°C for 24-48 hours.[17]

  • Reading the MIC:

    • The MIC is the lowest concentration of the drug that causes a significant reduction (typically ≥50%) in turbidity compared to the positive growth control. This can be assessed visually or with a spectrophotometer.

Protocol 2: Checkerboard Synergy Assay

This assay is used to assess the interaction between two compounds (e.g., this compound and an efflux pump inhibitor).

Procedure:

  • Prepare a 96-well plate with serial dilutions of this compound along the x-axis and serial dilutions of the potential synergizing agent (e.g., an EPI) along the y-axis.

  • Each well will contain a unique combination of concentrations of the two drugs.

  • Inoculate the plate with the C. albicans suspension as described in the MIC protocol.

  • Incubate and read the results after 24-48 hours.

  • Calculate the Fractional Inhibitory Concentration Index (FICI) for each combination:

    • FICI = (MIC of Drug A in combination / MIC of Drug A alone) + (MIC of Drug B in combination / MIC of Drug B alone)

    • Interpretation: FICI ≤ 0.5 indicates synergy; FICI > 0.5 to 4.0 indicates no interaction; FICI > 4.0 indicates antagonism.[18]

Protocol 3: Real-Time Quantitative PCR (RT-qPCR) for Gene Expression

This protocol measures the expression levels of target genes like ERG11, CDR1, and MDR1.

Materials:

  • RNA extraction kit.

  • cDNA synthesis kit.

  • qPCR master mix (e.g., SYBR Green).

  • Primers for target genes (ERG11, CDR1, MDR1) and a reference gene (ACT1).

Procedure:

  • RNA Extraction: Grow C. albicans cultures to mid-log phase, with and without sub-inhibitory concentrations of this compound if desired. Extract total RNA using a validated kit.

  • cDNA Synthesis: Synthesize cDNA from the extracted RNA using a reverse transcriptase kit.

  • qPCR:

    • Set up qPCR reactions containing cDNA, primers for a target gene, and qPCR master mix.

    • Run the reaction in a real-time PCR cycler.

    • Include a no-template control and a reference gene (e.g., ACT1) for normalization.

  • Data Analysis:

    • Calculate the cycle threshold (Ct) values.

    • Determine the relative gene expression using the ΔΔCt method, normalizing the expression of the target gene to the reference gene and comparing the resistant strain to a susceptible control.

Visualizations

Ergosterol_Pathway cluster_pathway Ergosterol Biosynthesis Pathway cluster_inhibition Drug Action AcetylCoA Acetyl-CoA Squalene Squalene AcetylCoA->Squalene Multiple Steps Lanosterol Lanosterol Squalene->Lanosterol Ergosterol Ergosterol Lanosterol->Ergosterol Erg11p (Lanosterol Demethylase) Membrane Fungal Cell Membrane Ergosterol->Membrane Incorporation This compound This compound This compound->Lanosterol Inhibition

Caption: Ergosterol biosynthesis pathway and the inhibitory action of this compound.

Resistance_Mechanisms cluster_cell Terconazole_in This compound (Extracellular) Cell C. albicans Cell Pump Efflux Pump (Cdr1p, Mdr1p) Erg11_mut Mutated Erg11p (Reduced Affinity) Terconazole_in->Erg11_mut Ineffective Binding Erg11_up Erg11p Overproduction Terconazole_in->Erg11_up Target Saturation Terconazole_out This compound (Extracellular) Pump->Terconazole_out Drug Efflux

Caption: Key mechanisms of this compound resistance in Candida albicans.

Experimental_Workflow start Isolate Shows High This compound MIC mic Confirm MIC with CLSI Method start->mic qpcr RT-qPCR for ERG11, CDR1, MDR1 mic->qpcr sequencing Sequence ERG11 Gene mic->sequencing synergy Checkerboard Assay with EPIs mic->synergy decision Primary Mechanism? qpcr->decision High Expression? sequencing->decision Mutation Found? synergy->decision Synergy Found? efflux Efflux Pump Overexpression decision->efflux Yes (Synergy/qPCR) target_alt Target Alteration (Mutation/Upregulation) decision->target_alt Yes (Sequencing/qPCR) multifactorial Multifactorial Resistance decision->multifactorial Multiple Yes

Caption: Workflow for investigating this compound resistance mechanisms.

References

Technical Support Center: Optimizing Terconazole Dosage for Experimental Animal Models

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the experimental use of terconazole in animal models. This resource is designed to assist researchers, scientists, and drug development professionals in effectively designing and executing their studies. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data summaries to support your research endeavors.

Troubleshooting Guide

This guide addresses common issues that may arise during the administration and evaluation of this compound in animal models.

Issue Potential Cause(s) Recommended Solution(s)
Inconsistent Drug Delivery (Intravaginal) - Improper administration technique.- Leakage of the formulation from the vaginal canal.- Animal grooming and removal of the formulation.- Ensure proper restraint of the animal during administration.- Use a gavage needle or a specialized applicator for precise delivery.- Consider using a more viscous or mucoadhesive formulation to improve retention.[1] - Fit the animal with an Elizabethan collar for a short period post-administration to prevent grooming.
Variable Antifungal Efficacy - Inadequate dosage or treatment duration.- Development of antifungal resistance.- Incorrect induction of the infection model.- Perform a dose-response study to determine the optimal dose for your specific model.- Confirm the susceptibility of the fungal strain to this compound in vitro.- Ensure the hormonal status of the animals (e.g., pseudoestrus in rodents) is appropriate for establishing a consistent infection.[2]
Unexpected Adverse Effects (e.g., skin irritation, systemic toxicity) - High local concentration of the drug.- Systemic absorption of the drug.- Vehicle-related irritation.- Reduce the concentration of this compound in the formulation.- Monitor for signs of systemic toxicity and consider measuring plasma drug levels.- Include a vehicle-only control group to assess for formulation-specific effects.
Poor Solubility/Stability of Formulation - this compound's low aqueous solubility.- Degradation of the active pharmaceutical ingredient (API).- Formulate this compound with solubilizing agents such as cyclodextrins or in a micro-sponge delivery system.[3]- Prepare fresh formulations regularly and store them under appropriate conditions (e.g., protected from light, refrigerated).[4]
Difficulty in Establishing Cancer Xenograft Models - Low tumorigenicity of the cancer cell line.- Suboptimal injection technique.- Use cell lines with a proven ability to form tumors in your chosen animal model.- Ensure subcutaneous or orthotopic injection is performed correctly to establish a viable tumor.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

A1: this compound is a triazole antifungal agent that primarily works by inhibiting the fungal cytochrome P-450 14-alpha-demethylase. This enzyme is crucial for the conversion of lanosterol (B1674476) to ergosterol (B1671047), an essential component of the fungal cell membrane. By disrupting ergosterol synthesis, this compound compromises the integrity and function of the fungal cell membrane, leading to the inhibition of fungal growth.[5]

Q2: Can this compound be used for applications other than fungal infections in animal models?

A2: Yes, recent research suggests that this compound, like other azole antifungals, may have anticancer properties. It has been shown to inhibit P-glycoprotein (P-gp), a transporter protein often associated with multidrug resistance in cancer cells.[6] Additionally, related azoles have been found to inhibit the Hedgehog signaling pathway, which is implicated in the growth of some tumors.[7]

Q3: What are the recommended starting dosages for this compound in different animal models?

A3: Specific dosages can vary significantly based on the animal model, the route of administration, and the experimental endpoint. For a rat model of vaginal candidiasis, a 3-day once-daily intravaginal application of 0.8% this compound cream has been shown to be effective.[2] For oral administration, toxicity studies have established LD50 values in rats (1741 mg/kg for males, 849 mg/kg for females) and dogs (≈1280 mg/kg for males, ≥640 mg/kg for females), which can help in defining a safe dose range.[8] For anticancer studies, dosages will likely need to be determined empirically, starting with lower doses and escalating based on tolerance and efficacy.

Q4: How can I prepare a stable formulation of this compound for my experiments?

A4: this compound has low aqueous solubility, which can be a challenge. For topical or intravaginal administration, commercially available cream bases can be used. For other routes, consider using solubilizing agents. One study successfully formulated this compound-loaded polymeric mixed micelles to improve stability and delivery.[4] Another approach is the use of micro-sponges, which have been shown to enhance the solubility and dissolution rate of this compound.[3] It is recommended to first dissolve this compound in an organic solvent like DMSO or ethanol (B145695) before further dilution in an aqueous vehicle.

Q5: What are the key considerations for inducing a consistent vaginal candidiasis infection in rodents?

A5: To establish a consistent infection, it is crucial to induce a state of pseudoestrus in the animals. This is typically achieved through the administration of estrogen.[2][9] Ovariectomy followed by estrogen treatment is a common method in rats.[2] In mice, estrogen administration alone is often sufficient.[9] The timing of the fungal challenge after hormonal induction is also a critical factor for achieving a reproducible infection.[10]

Quantitative Data Summary

The following tables summarize key quantitative data for this compound from various studies.

Table 1: this compound Dosage and Efficacy in a Rat Model of Vaginal Candidiasis

Animal ModelFormulationDosage RegimenTherapeutic OutcomeReference
Rat (castrated, estrogen-induced pseudoestrus)0.8% this compound CreamOnce-daily intravaginal application for 3 daysSuperior to miconazole, clotrimazole, and other antifungals; provided a therapeutic period of 7 days.[2]

Table 2: Acute Toxicity of Oral this compound in Animals

Animal SpeciesSexLD50 (mg/kg)Reference
RatMale1741[8]
RatFemale849[8]
DogMale≈1280[8]
DogFemale≥640[8]

Table 3: Teratogenicity and Fertility Studies with Oral this compound

Animal SpeciesStudy TypeNo-Effect Dose (mg/kg/day)Observed Effects at Higher DosesReference
RatTeratogenicity10Delay in fetal ossification at 10 mg/kg/day; embryotoxicity at 20-40 mg/kg/day.[11]
RabbitTeratogenicity<20Embryotoxicity at 20-40 mg/kg/day.[11]
RatFertility (female)40No impairment of fertility.[11]

Experimental Protocols

Protocol 1: Induction of Vaginal Candidiasis in Rats

This protocol is adapted from established methods for creating a reliable model of vaginal candidiasis in rats.[10][12]

  • Animal Model: Use adult female rats (e.g., Wistar or Sprague-Dawley strain).

  • Hormonal Induction of Pseudoestrus:

    • Administer estradiol (B170435) benzoate (B1203000) (e.g., 0.1 mg/rat) subcutaneously daily for 7 days prior to infection.

    • Alternatively, for a more sustained effect, ovariectomize the rats and then administer a long-acting estrogen.

  • Fungal Inoculum Preparation:

    • Culture Candida albicans on Sabouraud dextrose agar (B569324).

    • Harvest the yeast cells and wash them with sterile saline.

    • Resuspend the cells in sterile saline to a final concentration of approximately 1 x 10⁸ CFU/mL.

  • Vaginal Inoculation:

    • On day 7 of estrogen treatment, gently restrain the rat.

    • Instill 0.1 mL of the C. albicans suspension into the vaginal canal using a sterile, blunt-tipped needle or a micropipette.

  • Monitoring the Infection:

    • At desired time points post-infection, collect vaginal lavage samples by instilling and aspirating a small volume of sterile saline.

    • Perform serial dilutions of the lavage fluid and plate on Sabouraud dextrose agar to determine the fungal burden (CFU/mL).

Protocol 2: Evaluation of this compound Efficacy in the Rat Vaginal Candidiasis Model
  • Treatment Groups:

    • Infected, untreated control group.

    • Infected, vehicle-treated control group.

    • Infected, this compound-treated group(s) (different dosages or formulations).

  • Drug Administration:

    • Beginning 24 hours post-infection, administer the this compound formulation or vehicle intravaginally once daily for the desired duration (e.g., 3 consecutive days).

  • Efficacy Assessment:

    • Collect vaginal lavage samples at specified time points during and after treatment.

    • Quantify the fungal burden as described in Protocol 1.

    • A significant reduction in CFU/mL in the this compound-treated groups compared to the control groups indicates antifungal efficacy.

Visualizations

Signaling Pathways and Experimental Workflows

terconazole_antifungal_mechanism cluster_fungal_cell Fungal Cell Lanosterol Lanosterol CytochromeP450 Cytochrome P450 14-alpha-demethylase Lanosterol->CytochromeP450 Ergosterol Ergosterol CellMembrane Fungal Cell Membrane (Disrupted Integrity) Ergosterol->CellMembrane Essential Component CytochromeP450->Ergosterol This compound This compound This compound->CytochromeP450 Inhibits

Caption: Antifungal mechanism of this compound.

terconazole_p_glycoprotein_inhibition cluster_cancer_cell Cancer Cell Pgp P-glycoprotein (P-gp) (Drug Efflux Pump) ChemoDrug_out Chemotherapeutic Drug (Outside Cell) Pgp->ChemoDrug_out Efflux ChemoDrug_in Chemotherapeutic Drug (Inside Cell) ChemoDrug_in->Pgp Substrate ChemoDrug_out->ChemoDrug_in Enters This compound This compound This compound->Pgp Inhibits

Caption: this compound's inhibition of P-glycoprotein.

experimental_workflow_vaginal_candidiasis start Start: Select Female Rodents hormone Induce Pseudoestrus (Estrogen Administration) start->hormone infection Intravaginal Inoculation with Candida albicans hormone->infection treatment Administer this compound/ Vehicle (e.g., daily for 3 days) infection->treatment monitoring Monitor Fungal Burden (Vaginal Lavage and CFU Counting) treatment->monitoring endpoint Endpoint: Compare Fungal Load between Groups monitoring->endpoint

Caption: Workflow for evaluating this compound efficacy.

References

Technical Support Center: Synthesis and Purification of Terconazole

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis and purification of terconazole. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions encountered during the experimental process.

Frequently Asked Questions (FAQs)

Q1: What are the most common challenges in the synthesis of this compound?

A1: The primary challenges in this compound synthesis revolve around controlling regioselectivity during the alkylation of the 1,2,4-triazole (B32235) ring and minimizing the formation of side products. A significant issue is the potential for alkylation at the N4 position of the triazole ring, leading to the formation of the positional isomer, this compound EP Impurity B, in addition to the desired N1-substituted product.[1][2][3][4][5] Furthermore, like many multi-step syntheses, optimizing reaction conditions to maximize yield and purity while ensuring the stability of the intermediates and the final product can be challenging.[1]

Q2: How can I improve the regioselectivity of the triazole alkylation to favor the desired N1 isomer?

A2: Achieving high N1-regioselectivity in the alkylation of 1,2,4-triazole is a common hurdle. The outcome is influenced by steric and electronic factors, as well as reaction conditions.[1] To favor the N1 isomer, consider the following strategies:

  • Steric Hindrance: Using a bulkier alkylating agent or a triazole with bulky substituents can favor alkylation at the less sterically hindered N1 position.[1]

  • Reaction Conditions: The choice of base and solvent is critical. For instance, using a non-nucleophilic, sterically hindered base like 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) in a non-polar aprotic solvent such as THF can promote N1-alkylation.[1] Conversely, conditions like potassium carbonate in acetone (B3395972) may lead to a mixture of isomers.[1]

  • Temperature: The reaction temperature can also influence the ratio of N1 to N4 isomers.[1] Systematic optimization of temperature may be required.

Q3: What are the typical impurities I should be aware of during this compound synthesis and purification?

A3: Besides the N4-positional isomer (this compound EP Impurity B), other potential impurities include N-oxidation products, desalkyl or hydroxylated analogues, and residual solvents from the manufacturing process.[6] Forced degradation studies have also shown that this compound is susceptible to hydrolysis under acidic conditions and degradation under oxidative conditions, which could be potential sources of impurities if not controlled.

Q4: What are the recommended methods for purifying crude this compound?

A4: The primary methods for purifying this compound are column chromatography and recrystallization.[7]

  • Column Chromatography: Silica (B1680970) gel column chromatography is a common technique to separate this compound from its impurities, including the challenging positional isomers.[1] Careful selection of the eluent system, often involving a gradient, is crucial for achieving good separation.

  • Recrystallization: Recrystallization from a suitable solvent or solvent system can be an effective final purification step to obtain highly pure crystalline this compound. The choice of solvent is critical to ensure good recovery and effective removal of impurities.

Troubleshooting Guides

Synthesis Troubleshooting
Problem Potential Cause Suggested Solution
Low or no product yield Impure or degraded reactants.Verify the purity of starting materials (cis-[2-(bromomethyl)-2-(2,4-dichlorophenyl)-1,3-dioxolan-4-yl] methyl benzoate (B1203000) and 1,2,4-triazole).
Presence of moisture.Ensure the use of anhydrous solvents and a dry reaction setup, as water can hydrolyze the alkylating agent.[1]
Suboptimal reaction temperature or time.Systematically optimize the reaction temperature and monitor the reaction progress using TLC or LC-MS to determine the optimal reaction time.
High levels of N4-isomer impurity Inappropriate base/solvent combination.Use a sterically hindered base like DBU in a non-polar aprotic solvent like THF to favor N1-alkylation. Avoid conditions known to produce isomer mixtures, such as K2CO3 in acetone.[1]
Unfavorable reaction temperature.Experiment with different reaction temperatures to find the optimal condition for N1 selectivity.[1]
Formation of degradation products Reaction conditions are too harsh (e.g., acidic pH, presence of oxidizing agents).Ensure reaction and work-up conditions are neutral or basic to avoid acid-catalyzed hydrolysis. Avoid unnecessary exposure to oxidizing agents.
Purification Troubleshooting
Problem Potential Cause Suggested Solution
Poor separation of this compound and its positional isomer Inappropriate solvent system.Screen different solvent systems with varying polarities. A gradient elution from a non-polar to a more polar solvent system is often effective. Consider using a combination of solvents like hexane (B92381)/ethyl acetate (B1210297) or dichloromethane/methanol (B129727).
Column overloading.Reduce the amount of crude material loaded onto the column.
Improperly packed column.Ensure the column is packed uniformly to avoid channeling.
Product does not elute from the column Product is too polar for the chosen eluent.Gradually increase the polarity of the eluent. For very polar compounds, consider using a more polar solvent system, such as one containing a small percentage of methanol or ammonia (B1221849) in dichloromethane.[8]
Product decomposed on the silica gel.Test the stability of your compound on a small amount of silica gel (TLC plate test). If it is unstable, consider using a less acidic stationary phase like alumina (B75360) or deactivated silica gel.[8]
Co-elution of multiple impurities Similar polarity of impurities.Try a different stationary phase (e.g., alumina, reverse-phase silica). High-Performance Liquid Chromatography (HPLC) may be necessary for very challenging separations.[1]
Problem Potential Cause Suggested Solution
Product oils out instead of crystallizing The boiling point of the solvent is higher than the melting point of the product.Choose a solvent with a lower boiling point.
The solution is supersaturated at a temperature above the melting point.Use a larger volume of solvent to ensure the product stays in solution at a higher temperature and crystallizes upon cooling.
Poor recovery of the product The product is too soluble in the chosen solvent at low temperatures.Choose a solvent in which the product has high solubility at high temperatures but low solubility at low temperatures. A mixture of solvents (a "good" solvent in which the compound is soluble and a "poor" solvent in which it is less soluble) can be effective.[9][10]
Too much solvent was used.Concentrate the mother liquor and cool again to recover more product.
Crystals are colored or contain visible impurities Insoluble impurities are present.Perform a hot filtration to remove insoluble impurities before allowing the solution to cool and crystallize.
Colored impurities are soluble.Add a small amount of activated charcoal to the hot solution to adsorb colored impurities, then perform a hot filtration before crystallization.

Experimental Protocols

Protocol 1: General Procedure for N-Alkylation of 1,2,4-Triazole

This protocol is a general guideline and may require optimization for the specific synthesis of this compound.

  • To a stirred suspension of 1,2,4-triazole (1.0 equivalent) and a suitable base (e.g., potassium carbonate, 1.5-2.0 equivalents) in an anhydrous solvent (e.g., DMF or acetone), add the alkylating agent (cis-[2-(bromomethyl)-2-(2,4-dichlorophenyl)-1,3-dioxolan-4-yl] methyl benzoate, 1.0-1.2 equivalents).

  • Heat the reaction mixture to a temperature between 60-100 °C.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Filter the mixture to remove inorganic salts.

  • Remove the solvent under reduced pressure.

  • The crude product can then be purified by column chromatography or recrystallization.

Note: To improve N1-selectivity, consider using DBU as the base and THF as the solvent, potentially at a lower temperature.[1]

Protocol 2: General Procedure for Purification by Column Chromatography
  • Prepare a silica gel slurry in a non-polar solvent (e.g., hexane) and pack it into a glass column.

  • Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane).

  • Load the dissolved sample onto the top of the silica gel column.

  • Elute the column with a solvent system of appropriate polarity. A common starting point is a mixture of hexane and ethyl acetate.

  • Gradually increase the polarity of the eluent (gradient elution) to separate the components. For example, start with 90:10 hexane:ethyl acetate and gradually increase the proportion of ethyl acetate.

  • Collect fractions and analyze them by TLC to identify the fractions containing the pure product.

  • Combine the pure fractions and evaporate the solvent to obtain the purified this compound.

Data Presentation

The following table summarizes typical purity specifications for the this compound Active Pharmaceutical Ingredient (API).

Parameter Specification
Assay Purity≥ 98%
Individual Related Compounds≤ 0.2 - 0.5%
Total Unspecified Impurities≤ 1.0%

Data compiled from industry standards for active pharmaceutical ingredients.[6]

Visualizations

Synthesis_Workflow cluster_synthesis Synthesis Stage cluster_purification Purification Stage Reactants Starting Materials: cis-[2-(bromomethyl)-2-(2,4-dichlorophenyl)-1,3-dioxolan-4-yl] methyl benzoate + 1,2,4-Triazole Sodium Salt Reaction N-Alkylation Reaction (Base, Solvent, Temp.) Reactants->Reaction Workup Reaction Work-up (e.g., Filtration, Extraction) Reaction->Workup Crude Crude this compound Workup->Crude Chroma Column Chromatography (Silica Gel) Crude->Chroma Purification Recrystal Recrystallization (Suitable Solvent) Chroma->Recrystal Pure Pure this compound Recrystal->Pure

Fig. 1: General workflow for the synthesis and purification of this compound.

Troubleshooting_Regioselectivity Problem Problem: Mixture of N1 and N4 Isomers Analysis Analyze Influencing Factors Problem->Analysis Steric Steric Hindrance Analysis->Steric Electronic Electronic Effects Analysis->Electronic Conditions Reaction Conditions Analysis->Conditions Modify_Agent Modify Alkylating Agent (e.g., use a bulkier group) Steric->Modify_Agent Modify_System Modify Base/Solvent System (e.g., DBU/THF for N1-selectivity) Conditions->Modify_System Vary_Temp Vary Reaction Temperature Conditions->Vary_Temp

Fig. 2: Decision tree for optimizing N1-regioselectivity in triazole alkylation.

References

Technical Support Center: Minimizing Off-Target Effects of Terconazole in Cell-Based Assays

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you minimize the off-target effects of terconazole in your cell-based assays.

Introduction to this compound's Mechanism and Off-Target Profile

This compound is a triazole antifungal agent that primarily functions by inhibiting fungal cytochrome P450 (CYP) enzyme lanosterol (B1674476) 14α-demethylase (CYP51A1). This enzyme is critical for the synthesis of ergosterol (B1671047), an essential component of the fungal cell membrane. Disruption of ergosterol synthesis leads to increased membrane permeability and ultimately, fungal cell death.

While this compound is designed to be selective for fungal CYPs, at concentrations often used in in vitro studies, it can interact with mammalian cellular components, leading to off-target effects. These can confound experimental results and lead to misinterpretation of data. This guide will help you identify and mitigate these effects.

The primary off-target effects associated with this compound and other azole antifungals include:

  • Inhibition of Mammalian Cytochrome P450 Enzymes: this compound can inhibit various human CYP isoforms, which are crucial for the metabolism of a wide range of endogenous and exogenous compounds.

  • Inhibition of P-glycoprotein (P-gp): this compound has been shown to inhibit the P-glycoprotein (P-gp) efflux pump, which can alter the intracellular concentration of other compounds and enhance their cytotoxicity.[1][2][3]

  • Modulation of Cellular Signaling Pathways: Other azole antifungals, such as itraconazole (B105839), have been demonstrated to inhibit the Hedgehog signaling pathway and induce autophagy.[4][5][6][7][8][9] Given the structural and functional similarities, it is plausible that this compound may have similar effects.

Frequently Asked Questions (FAQs) and Troubleshooting Guides

This section addresses common issues encountered when using this compound in cell-based assays.

Issue 1: Unexpected or High Cytotoxicity in Mammalian Cells

Question: I'm observing high levels of cytotoxicity in my mammalian cell line at concentrations of this compound that I expected to be non-toxic. What could be the cause?

Answer: Unexpected cytotoxicity is a common issue and can arise from several off-target effects. The primary suspect is the inhibition of essential mammalian cytochrome P450 enzymes.

Troubleshooting Steps:

  • Determine the Cytotoxic Profile:

    • Action: Perform a dose-response curve to determine the 50% inhibitory concentration (IC50) of this compound on your specific cell line using a cell viability assay (e.g., MTT, MTS, or CellTiter-Glo).

    • Rationale: This will establish the precise cytotoxic threshold of this compound for your experimental system.

  • Consult Literature for Comparative Data:

    • Action: Compare your experimentally determined IC50 value with published data for similar cell lines. While specific data for this compound is limited, data for the related compound itraconazole can provide a useful reference.

    • Rationale: Significant deviations from published values may indicate a unique sensitivity of your cell line or potential experimental artifacts.

  • Optimize this compound Concentration:

    • Action: Based on your cytotoxicity data, select a concentration of this compound for your experiments that is well below the IC50 value for your mammalian cells but still effective for your intended purpose (e.g., as a control compound).

    • Rationale: This will help to separate the intended experimental effect from non-specific cytotoxicity.

Issue 2: Altered Activity of a Co-administered Compound

Question: The potency of my compound of interest is significantly increased when co-incubated with this compound. Why is this happening?

Answer: This phenomenon is likely due to the inhibition of the P-glycoprotein (P-gp) efflux pump by this compound.[1][2][3] P-gp is responsible for transporting a wide range of substrates out of cells. If your compound of interest is a P-gp substrate, its inhibition by this compound will lead to increased intracellular accumulation and, consequently, enhanced activity or cytotoxicity.

Troubleshooting Steps:

  • Confirm P-gp Inhibition:

    • Action: Perform a P-gp inhibition assay using a known fluorescent P-gp substrate (e.g., Rhodamine 123 or Calcein-AM) in the presence and absence of this compound.

    • Rationale: An increase in intracellular fluorescence in the presence of this compound will confirm its P-gp inhibitory activity in your cell system.

  • Use a Non-P-gp Substrate Analog:

    • Action: If possible, use a structurally related analog of your compound of interest that is not a P-gp substrate.

    • Rationale: If the enhanced potency is not observed with the non-substrate analog, it strongly suggests that P-gp inhibition is the underlying mechanism.

  • Adjust Experimental Design:

    • Action: If your compound is a P-gp substrate, consider this interaction when designing your experiments and interpreting your data. You may need to use lower concentrations of your compound when co-administering with this compound.

    • Rationale: Acknowledging and accounting for this drug-drug interaction is crucial for accurate data interpretation.

Issue 3: Unexplained Changes in Gene Expression or Cell Phenotype

Question: I'm observing unexpected changes in my cells, such as altered morphology, induction of autophagy markers (e.g., LC3-II), or changes in the expression of genes related to the Hedgehog signaling pathway, when treating with this compound. What could be the cause?

Answer: While direct evidence for this compound is still emerging, the related azole antifungal itraconazole is a known inhibitor of the Hedgehog signaling pathway and an inducer of autophagy.[4][5][6][7][8][9] It is plausible that this compound may have similar off-target effects.

Troubleshooting Steps:

  • Investigate Hedgehog Pathway Inhibition:

    • Action: Measure the expression of key Hedgehog pathway target genes (e.g., GLI1, PTCH1) via qPCR or assess Gli protein levels by Western blot in cells treated with this compound.

    • Rationale: A decrease in the expression of these target genes would suggest inhibition of the Hedgehog pathway.

  • Assess Autophagy Induction:

    • Action: Monitor the formation of autophagosomes by observing the conversion of LC3-I to LC3-II via Western blot or by using fluorescence microscopy with a GFP-LC3 reporter.

    • Rationale: An increase in LC3-II or the formation of GFP-LC3 puncta is a hallmark of autophagy induction.

  • Utilize Specific Pathway Inhibitors/Activators:

    • Action: To confirm that the observed phenotype is due to off-target effects on a specific pathway, use known inhibitors or activators of that pathway as controls.

    • Rationale: Comparing the effects of this compound to those of specific modulators can help to dissect the underlying mechanism.

Quantitative Data Summary

The following tables provide quantitative data on the inhibitory activity of the related azole antifungal, itraconazole , on various mammalian cellular components. This data can serve as a valuable reference for estimating the potential off-target effects of this compound.

Table 1: Inhibitory Potency (IC50) of Itraconazole on P-glycoprotein

Cell Line/Assay SystemIC50 (µM)Reference
P-gp overexpressing cell line~2[10]
P-gp-mediated transport of NMQ2[11]

Table 2: Inhibitory Potency (IC50/Kᵢ) of Itraconazole on Human Cytochrome P450 Enzymes

CYP IsoformSubstrateIC50/Kᵢ (µM)Reference
CYP3A4Testosterone (B1683101) 6β-hydroxylation0.94 - 2.7[1]
CYP3A4Midazolam 1'-hydroxylation< 0.1[9]
CYP2C9Tolbutamide hydroxylation> 10
CYP2C19S-mephenytoin 4'-hydroxylation> 10

Note: IC50 values can vary depending on the cell line, substrate, and specific experimental conditions. It is highly recommended to determine the IC50 of this compound in your own experimental system.

Experimental Protocols

Protocol 1: P-glycoprotein (P-gp) Inhibition Assay using Calcein-AM

This assay measures the ability of this compound to inhibit the P-gp-mediated efflux of the fluorescent substrate Calcein-AM.

Materials:

  • P-gp overexpressing cells (e.g., MDCK-MDR1) and parental cells

  • This compound

  • Verapamil (B1683045) (positive control)

  • Calcein-AM

  • Hanks' Balanced Salt Solution (HBSS)

  • 96-well black, clear-bottom microplate

  • Fluorescence plate reader

Methodology:

  • Cell Seeding: Seed P-gp overexpressing and parental cells into a 96-well plate to achieve a confluent monolayer on the day of the assay.

  • Compound Preparation: Prepare serial dilutions of this compound and verapamil in HBSS.

  • Assay Procedure: a. Wash cell monolayers twice with warm HBSS. b. Add the prepared dilutions of this compound, verapamil, and a vehicle control to the wells. c. Pre-incubate at 37°C for 30 minutes. d. Add Calcein-AM to each well to a final concentration of 0.25 µM. e. Incubate at 37°C for 30 minutes in the dark. f. Measure the intracellular fluorescence using a plate reader (Excitation: 485 nm, Emission: 530 nm).

  • Data Analysis: Calculate the percent inhibition of P-gp activity for each concentration of this compound relative to the vehicle control. Determine the IC50 value by fitting the data to a dose-response curve.

Protocol 2: Cytochrome P450 (CYP) Inhibition Assay

This protocol provides a general framework for assessing the inhibitory effect of this compound on a specific CYP isoform (e.g., CYP3A4) using human liver microsomes.

Materials:

  • Human liver microsomes

  • This compound

  • Ketoconazole (B1673606) (positive control for CYP3A4)

  • CYP isoform-specific substrate (e.g., testosterone for CYP3A4)

  • NADPH regenerating system

  • Reaction buffer (e.g., potassium phosphate (B84403) buffer)

  • Quenching solution (e.g., acetonitrile)

  • LC-MS/MS system

Methodology:

  • Reaction Setup: In a microcentrifuge tube, combine human liver microsomes, reaction buffer, and a range of this compound or ketoconazole concentrations.

  • Pre-incubation: Pre-incubate the mixture at 37°C for 5 minutes.

  • Initiate Reaction: Add the CYP-specific substrate and the NADPH regenerating system to initiate the reaction.

  • Incubation: Incubate at 37°C for a predetermined time (e.g., 15 minutes).

  • Stop Reaction: Terminate the reaction by adding a cold quenching solution.

  • Sample Processing: Centrifuge the samples to pellet the protein.

  • Analysis: Analyze the supernatant for the formation of the metabolite using a validated LC-MS/MS method.

  • Data Analysis: Calculate the percent inhibition of CYP activity at each this compound concentration relative to the vehicle control and determine the IC50 value.

Visualizing Off-Target Pathways and Workflows

Signaling Pathways

Terconazole_Off_Target_Signaling This compound This compound (via Itraconazole data) SMO SMO This compound->SMO Inhibition mTORC1 mTORC1 This compound->mTORC1 Inhibition

Experimental Workflows

Troubleshooting_Workflow Start Unexpected Experimental Outcome with this compound Cytotoxicity_Check Cytotoxicity_Check Start->Cytotoxicity_Check PGP_Check PGP_Check Start->PGP_Check Hedgehog_Check Hedgehog_Check Start->Hedgehog_Check Optimize_Conc Optimize_Conc Solution Refined Experiment & Data Interpretation Optimize_Conc->Solution Adjust_Design Adjust_Design Adjust_Design->Solution Use_Controls Use_Controls Use_Controls->Solution

Logical Relationships

Logical_Relationships This compound {this compound|Primary Target: Fungal CYP51A1} Mammalian_CYPs Mammalian_CYPs This compound->Mammalian_CYPs PGP PGP This compound->PGP Signaling Signaling This compound->Signaling Cytotoxicity Cytotoxicity Mammalian_CYPs->Cytotoxicity DDI DDI PGP->DDI Phenotype Phenotype Signaling->Phenotype

References

stability issues of terconazole in different solvent systems

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the . This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the stability of terconazole in various solvent systems. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data summaries to assist in your experiments.

Troubleshooting Guides & FAQs

This section addresses common stability issues encountered during the handling and formulation of this compound.

Question: My this compound solution appears to be degrading. What are the most likely causes?

Answer: this compound is known to be susceptible to degradation under specific conditions. The most common causes of degradation are:

  • Acidic Conditions: this compound degrades in acidic environments. If your solvent system is acidic or contains acidic impurities, this can lead to the hydrolysis of the dioxolane ring.

  • Oxidative Stress: Exposure to oxidizing agents can cause degradation of the this compound molecule. Ensure your solvents and excipients are free from peroxides and other oxidizing impurities.

  • Photodegradation: When in solution, particularly in solvents like methanol (B129727), this compound is susceptible to degradation upon exposure to UV light.[1] It is advisable to protect this compound solutions from light. In the solid state, this compound is generally considered to be more stable to light.[1]

Question: I am observing unexpected peaks in my chromatogram when analyzing a this compound formulation. What could they be?

Answer: Unexpected peaks are likely degradation products. Based on forced degradation studies, the primary degradation products of this compound are formed under acidic and oxidative stress.[1][2] These products result from the cleavage of the dioxolane ring and oxidation of the piperazine (B1678402) ring. To confirm the identity of these peaks, a stability-indicating analytical method, such as the UPLC method detailed in the Experimental Protocols section, should be used. LC-MS/MS analysis can further help in the structural elucidation of the unknown peaks.

Question: How can I prevent the degradation of this compound in my liquid formulation?

Answer: To enhance the stability of this compound in a liquid formulation, consider the following:

  • pH Control: Maintain the pH of your formulation in the neutral to slightly basic range. This compound has shown to be stable in neutral and basic conditions.[1][2]

  • Use of Antioxidants: Incorporating a suitable antioxidant can help to prevent oxidative degradation.

  • Light Protection: Store the formulation in light-resistant containers to prevent photodegradation.

  • Solvent Selection: While comprehensive quantitative data is limited, selecting a solvent system where this compound has shown better stability is crucial. Anecdotal evidence suggests that it is not stable for more than 2 hours at 25°C in some solutions but is more stable at 5°C.[3]

  • Temperature Control: Storing the formulation at controlled, cooler temperatures (e.g., 5°C) can significantly slow down degradation kinetics.[3]

Question: Is this compound stable to heat?

Answer: Yes, forced degradation studies have shown that this compound is stable under thermal stress.[1][2]

Quantitative Data Summary

Stress ConditionSolvent/ReagentObservationReference
Acid Hydrolysis Acidic MediaDegradation observed[1][2]
Base Hydrolysis Basic MediaStable[1][2]
Oxidation Oxidizing AgentsDegradation observed[1][2]
Thermal High TemperatureStable[1][2]
Photolytic UV Light (in solution)Degradation observed[1]
Neutral Hydrolysis Neutral MediaStable[1][2]

Experimental Protocols

This section provides a detailed methodology for a stability-indicating Ultra-Performance Liquid Chromatography (UPLC) method for the analysis of this compound and its degradation products.[1][2]

Objective: To provide a validated UPLC method capable of separating this compound from its process-related impurities and degradation products generated during stability studies.

Chromatographic Conditions:

  • Column: CSH C18 (100 mm × 2.1 mm, 1.7 µm)

  • Mobile Phase A: 10 mM Ammonium acetate (B1210297) (pH 7.5)

  • Mobile Phase B: Acetonitrile (B52724)

  • Flow Rate: 0.3 mL/min

  • Detection Wavelength: 220 nm

  • Injection Volume: 1 µL

  • Column Temperature: 30°C

Gradient Program:

Time (min)% Mobile Phase A% Mobile Phase B
0.07030
1.57030
7.02080
9.02080
9.17030
12.07030

Sample Preparation:

  • Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable solvent (e.g., methanol or a mixture of acetonitrile and water).

  • For analysis, dilute the stock solution with the mobile phase to a final concentration of approximately 0.1 mg/mL.

Forced Degradation Study Protocol:

  • Acid Degradation: To 1 mL of the this compound stock solution, add 1 mL of 1N HCl. Heat at 80°C for 2 hours. Cool, neutralize with 1N NaOH, and dilute to a final concentration of 0.1 mg/mL with mobile phase.

  • Base Degradation: To 1 mL of the this compound stock solution, add 1 mL of 0.1N NaOH. Heat at 80°C for 2 hours. Cool, neutralize with 0.1N HCl, and dilute to a final concentration of 0.1 mg/mL with mobile phase.

  • Oxidative Degradation: To 1 mL of the this compound stock solution, add 1 mL of 30% hydrogen peroxide. Keep at room temperature for 24 hours. Dilute to a final concentration of 0.1 mg/mL with mobile phase.

  • Thermal Degradation: Expose the solid this compound drug substance to a temperature of 105°C for 24 hours. Prepare a 0.1 mg/mL solution in the mobile phase.

  • Photolytic Degradation: Expose a 0.1 mg/mL solution of this compound in methanol to UV light (200 Wh/m²) for 90 minutes.[1]

Visualizations

The following diagrams illustrate key pathways and workflows related to this compound stability.

Terconazole_Degradation_Pathway This compound This compound Acid_Stress Acidic Conditions (e.g., HCl) This compound->Acid_Stress Hydrolysis Oxidative_Stress Oxidative Conditions (e.g., H2O2) This compound->Oxidative_Stress Oxidation Hydrolysis_Product Hydrolysis Product (Dioxolane Ring Cleavage) Acid_Stress->Hydrolysis_Product Oxidation_Product Oxidation Product (Piperazine N-Oxide) Oxidative_Stress->Oxidation_Product

Caption: this compound degradation pathways under acidic and oxidative stress.

Stability_Indicating_Method_Workflow cluster_stress Forced Degradation Acid Acid Hydrolysis UPLC_Analysis UPLC Analysis (CSH C18 Column) Acid->UPLC_Analysis Base Base Hydrolysis Base->UPLC_Analysis Oxidation Oxidation Oxidation->UPLC_Analysis Thermal Thermal Thermal->UPLC_Analysis Photo Photolysis Photo->UPLC_Analysis Sample_Prep Sample Preparation (0.1 mg/mL this compound) Sample_Prep->Acid Sample_Prep->Base Sample_Prep->Oxidation Sample_Prep->Thermal Sample_Prep->Photo Data_Analysis Data Analysis (Peak Purity & Degradation %) UPLC_Analysis->Data_Analysis Validation Method Validation (ICH Guidelines) Data_Analysis->Validation

Caption: Workflow for the development of a stability-indicating UPLC method.

References

Technical Support Center: Refining Terconazole Delivery Methods for Localized Fungal Infections

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on refining terconazole delivery methods for localized fungal infections. The information is presented in a question-and-answer format to directly address specific experimental issues.

I. Formulation and Optimization: Troubleshooting Guide

This section addresses common problems encountered during the formulation and optimization of this compound delivery systems.

Problem Potential Cause Recommended Solution
Low Drug Entrapment Efficiency Poor solubility of this compound in the chosen lipid or polymer matrix.- Increase the concentration of the lipid or polymer. - Incorporate a solubilizing agent or co-solvent. - Optimize the drug-to-carrier ratio.
Inappropriate surfactant or emulsifier.- Screen different non-ionic surfactants (e.g., Span, Tween, Brij). - Optimize the concentration of the surfactant.
Suboptimal process parameters (e.g., homogenization speed, sonication time).- Increase homogenization speed or time. - Optimize sonication amplitude and duration.
Large Particle Size or Polydispersity Index (PDI) Aggregation of nanoparticles due to insufficient stabilization.- Increase the concentration of the stabilizer (e.g., surfactant, polymer). - Optimize the zeta potential by adjusting the pH or adding charged molecules.
Inefficient particle size reduction method.- Employ high-pressure homogenization or microfluidization. - Optimize the number of cycles and pressure.
Instability of the Formulation (e.g., aggregation, drug leakage) Inadequate surface charge on nanoparticles.- Incorporate a charged lipid or polymer to increase the absolute value of the zeta potential.
Physical changes during storage (e.g., temperature fluctuations).- Store the formulation at a controlled temperature (e.g., 4°C). - Conduct long-term stability studies at different storage conditions.
Hydrolysis or degradation of the carrier material.- Select more stable carrier materials. - Protect the formulation from light and oxygen.
Low In Vitro Drug Release High affinity of this compound for the carrier matrix.- Modify the composition of the carrier to reduce drug-matrix interactions. - Incorporate a release enhancer.
Dense and non-porous structure of the delivery system.- Create a more porous structure by adding a porogen. - Optimize the cross-linking density of polymeric carriers.
Inconsistent Batch-to-Batch Reproducibility Variability in raw materials.- Use high-purity, well-characterized raw materials. - Perform quality control tests on incoming materials.
Lack of standardized operating procedures.- Develop and strictly follow detailed standard operating procedures (SOPs) for each formulation step.
Fluctuations in environmental conditions (e.g., temperature, humidity).- Control and monitor environmental conditions during formulation.

II. Frequently Asked Questions (FAQs)

This section provides answers to common questions related to the development and evaluation of this compound delivery systems.

1. Formulation Development

  • Q: What are the main challenges in formulating this compound for topical delivery?

    • A: The primary challenges are this compound's poor aqueous solubility and limited permeability across biological membranes like the skin and vaginal mucosa.[1][2] This necessitates the use of advanced delivery systems to enhance its solubility, stability, and localized delivery.[3][4]

  • Q: Which delivery systems are promising for localized this compound delivery?

    • A: Several systems have shown promise, including polymeric mixed micelles, micro-sponges, hydrogels, and proniosomal gels.[1][3][5] These carriers can improve this compound's solubility, prolong its release, and enhance its retention at the site of infection.[2]

  • Q: How can the solubility of this compound be improved in a formulation?

    • A: Solubility can be enhanced by incorporating it into nano-carriers like micelles or nanoparticles, using co-solvents, or forming complexes with cyclodextrins.[1][3] For instance, polymeric mixed micelles have been shown to significantly increase the solubilization of poorly soluble drugs.[3]

2. Characterization and Evaluation

  • Q: What are the critical quality attributes to evaluate for a topical this compound formulation?

    • A: Key attributes include particle size, polydispersity index (PDI), zeta potential, entrapment efficiency, drug loading, in vitro drug release profile, and stability.[3][6] For topical formulations, viscosity, spreadability, and pH are also important.[5]

  • Q: How is the in vitro antifungal activity of a new this compound formulation typically assessed?

    • A: The antifungal activity is commonly evaluated using broth microdilution or agar (B569324) diffusion methods against relevant fungal strains like Candida albicans.[5][7] The minimum inhibitory concentration (MIC) is a key parameter determined in these assays.[2][8]

  • Q: What in vitro models are suitable for predicting the in vivo performance of topical this compound formulations?

    • A: Ex vivo skin permeation studies using excised animal or human skin in Franz diffusion cells are widely used to evaluate drug release and penetration.[3] These studies provide valuable insights into the potential in vivo behavior of the formulation.

3. Preclinical and Clinical Considerations

  • Q: What are the key considerations for the preclinical evaluation of novel topical antifungal agents?

    • A: Preclinical evaluation involves assessing both in vitro and in vivo antifungal activity using appropriate infection models.[9] It is crucial that the in vitro results correlate well with the in vivo efficacy.[9] The animal model should mimic the human pathophysiology of the fungal infection.[9]

  • Q: Are there any known side effects of topical this compound formulations?

    • A: Common side effects of commercially available this compound creams and suppositories can include headache, and local reactions like burning and itching.[10][11] Novel formulations should be evaluated for their potential to minimize these side effects.

  • Q: Can new this compound formulations be developed to reduce the frequency of administration?

    • A: Yes, developing controlled-release formulations such as bioadhesive gels or films can prolong the residence time of the drug at the site of infection, potentially allowing for less frequent dosing and improved patient compliance.[12]

III. Experimental Protocols

This section provides detailed methodologies for key experiments involved in the development and evaluation of this compound delivery systems.

1. Preparation of this compound-Loaded Polymeric Micelles

  • Method: Thin-film hydration method.

  • Procedure:

    • Accurately weigh this compound and polymers (e.g., Pluronic P123 and Pluronic F127) and dissolve them in a suitable organic solvent (e.g., methanol (B129727) or chloroform) in a round-bottom flask.[3]

    • Remove the organic solvent using a rotary evaporator under vacuum at a controlled temperature (e.g., 40-60°C) to form a thin, dry film on the flask wall.

    • Hydrate the film with a specific volume of aqueous phase (e.g., distilled water or buffer), which may contain a stabilizer like Cremophor EL, by rotating the flask in a water bath at a temperature above the polymer's transition temperature for a specified time (e.g., 60 minutes).[3]

    • The resulting dispersion is then typically sonicated or homogenized to reduce the particle size and achieve a uniform micellar solution.

2. Determination of Entrapment Efficiency (%)

  • Method: Centrifugation method.

  • Procedure:

    • Centrifuge the this compound-loaded nanoparticle dispersion at a high speed (e.g., 15,000 rpm) for a specified time (e.g., 30 minutes) to separate the entrapped drug in the pellet from the unentrapped drug in the supernatant.[6]

    • Carefully collect the supernatant.

    • Quantify the amount of free this compound in the supernatant using a validated analytical method, such as UV-Vis spectrophotometry or High-Performance Liquid Chromatography (HPLC).

    • Calculate the Entrapment Efficiency (EE%) using the following formula: EE (%) = [(Total Drug Amount - Amount of Free Drug in Supernatant) / Total Drug Amount] x 100

3. In Vitro Drug Release Study

  • Apparatus: Franz diffusion cell.

  • Procedure:

    • Mount a synthetic membrane (e.g., dialysis membrane) or excised biological membrane (e.g., rat skin) between the donor and receptor compartments of the Franz diffusion cell.[3][13]

    • Fill the receptor compartment with a suitable release medium (e.g., phosphate (B84403) buffer pH 5.5 to mimic vaginal fluid) and maintain it at a constant temperature (e.g., 37 ± 0.5°C) with constant stirring.[13]

    • Apply a known amount of the this compound formulation to the donor side of the membrane.

    • At predetermined time intervals, withdraw aliquots of the release medium from the receptor compartment and replace them with an equal volume of fresh medium to maintain sink conditions.

    • Analyze the drug concentration in the collected samples using a suitable analytical method (e.g., HPLC).

    • Plot the cumulative amount of drug released per unit area versus time.

4. In Vitro Antifungal Susceptibility Testing

  • Method: Broth Microdilution Method (based on CLSI guidelines).[14]

  • Procedure:

    • Prepare a standardized inoculum of the fungal strain (e.g., Candida albicans) in a suitable broth medium (e.g., RPMI-1640).[7]

    • Perform serial two-fold dilutions of the this compound formulation and a control drug in a 96-well microtiter plate.[7]

    • Add the fungal inoculum to each well.

    • Include positive (no drug) and negative (no inoculum) controls.

    • Incubate the plates at a controlled temperature (e.g., 35°C) for a specified period (e.g., 24-48 hours).[7]

    • Determine the Minimum Inhibitory Concentration (MIC) as the lowest concentration of the drug that causes a significant inhibition of visible fungal growth compared to the drug-free control.[7]

IV. Visualizations

This section provides diagrams created using Graphviz to illustrate key experimental workflows and concepts.

experimental_workflow cluster_formulation Formulation & Optimization cluster_characterization Physicochemical Characterization cluster_evaluation In Vitro & Ex Vivo Evaluation F1 Selection of Excipients F2 Preparation of Delivery System F1->F2 F3 Optimization of Process Parameters F2->F3 C1 Particle Size & PDI F3->C1 C2 Zeta Potential C3 Entrapment Efficiency C4 Morphology (SEM/TEM) E1 In Vitro Drug Release C4->E1 E2 Ex Vivo Skin Permeation E3 Antifungal Activity (MIC)

Caption: Experimental workflow for developing and evaluating this compound delivery systems.

troubleshooting_workflow Start Problem Identified (e.g., Low EE%) Cause Identify Potential Cause Start->Cause Solution Implement Solution Cause->Solution  Formulation Issue Evaluate Re-evaluate Parameter Solution->Evaluate Success Problem Resolved Evaluate->Success  Successful Fail Re-evaluate Cause Evaluate->Fail  Unsuccessful Fail->Cause

Caption: A logical workflow for troubleshooting common formulation issues.

drug_release_pathway Formulation Topical Formulation (e.g., Hydrogel) Release Drug Release from Carrier Matrix Formulation->Release Penetration Penetration into Stratum Corneum Release->Penetration Target Action at Fungal Infection Site Penetration->Target

Caption: Simplified pathway of this compound from a topical formulation to the target site.

References

troubleshooting inconsistent results in terconazole susceptibility testing

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting assistance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering inconsistent results in terconazole susceptibility testing.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: Why are my this compound Minimum Inhibitory Concentration (MIC) results for the same isolate inconsistent between experiments?

Inconsistent this compound MICs can stem from several factors. Here's a step-by-step troubleshooting guide:

  • Verify Inoculum Density: An incorrect starting inoculum concentration is a primary source of variability. Always standardize your inoculum to a 0.5 McFarland standard, which corresponds to approximately 1-5 x 10⁶ CFU/mL for Candida species. Ensure the final inoculum in the test wells is between 0.5-2.5 x 10³ CFU/mL.

  • Check Media pH: The pH of your test medium can significantly impact this compound's in vitro activity. Acidic conditions can lead to markedly higher MIC values. For consistent results, ensure your RPMI 1640 medium is buffered to a pH of 7.0 with MOPS buffer.

  • Standardize Incubation Time and Temperature: Incubate microdilution plates at 35°C for 24-48 hours. For azoles like this compound, a 24-hour reading is often recommended to minimize the "trailing effect" (residual growth at concentrations above the MIC). Consistency in reading time is critical for reproducibility.

  • Ensure Pure Culture: Contamination with other fungal species or bacteria can lead to erroneous results. Before starting the assay, streak your isolate on an appropriate agar (B569324) plate to confirm purity.

  • Consistent Endpoint Reading: For azoles, the MIC is defined as the lowest concentration that produces a significant (≥50%) reduction in growth compared to the growth control. This can be subjective. Ensure consistent training for visual reading or use a spectrophotometer for more objective endpoint determination.

Q2: I'm observing a "trailing effect" with this compound. How should I interpret these results?

The trailing effect, characterized by reduced but persistent growth of yeast at concentrations above the true MIC, is a known phenomenon with azole antifungals. This can complicate endpoint determination.

  • Reading at 24 Hours: Reading the MIC at 24 hours instead of 48 hours can often minimize the trailing effect and provide a more accurate reflection of the drug's inhibitory activity.[1]

  • Spectrophotometric Reading: If available, use a microplate reader to determine the drug concentration that results in a ≥50% reduction in optical density compared to the growth control. This provides a more objective endpoint.

  • pH of the Medium: The trailing phenomenon can be influenced by the pH of the test medium. Lowering the pH of the test medium can sometimes eliminate trailing growth.[1]

Q3: My this compound MIC for a known susceptible species is unexpectedly high. What should I investigate?

  • Rule out Intrinsic Resistance: While most isolates of a particular species may be susceptible, some species, like Candida krusei, are intrinsically resistant to some azoles. Confirm the correct species identification of your isolate.

  • Check for Acquired Resistance: Overexpression of efflux pumps (such as those encoded by CDR and MDR genes) and alterations in the target enzyme, lanosterol (B1674476) 14α-demethylase (encoded by the ERG11 gene), are common mechanisms of acquired azole resistance.

  • Review Assay Parameters: Re-examine all aspects of your experimental setup, including media preparation (especially pH), inoculum preparation, and incubation conditions, as outlined in Q1.

Q4: Are there established quality control (QC) ranges for this compound?

While the Clinical and Laboratory Standards Institute (CLSI) has established QC ranges for many antifungal agents using standard strains like Candida parapsilosis ATCC 22019 and Candida krusei ATCC 6258, specific QC ranges for this compound are not as widely published. It is recommended to include these standard QC strains in each run to monitor the overall performance of the assay. The observed MICs for other azoles should fall within their established ranges. For this compound, it is advisable to establish in-house QC ranges based on repeated testing to ensure consistency and reproducibility of the assay.

Data Presentation: this compound In Vitro Activity

The following tables summarize the in vitro activity of this compound against various Candida species. Note the significant impact of pH on MIC values.

Table 1: Influence of Media pH on this compound MICs for Candida Species

OrganismpHGeometric Mean MIC (µg/mL)
Candida albicans7.00.17
4.06.17
Candida glabrata7.00.26
4.0>64

Data adapted from a study on the in vitro potency of antifungals at different pH levels.

Table 2: this compound MIC Ranges for Various Candida Species (at neutral pH)

OrganismMIC Range (µg/mL)MIC₅₀ (µg/mL)MIC₉₀ (µg/mL)
Candida albicans0.008 - 0.05--
Candida tropicalisSusceptible--
Candida kruseiSusceptible--
Candida parapsilosisSusceptible--
Candida guilliermondiiSusceptible--
Candida glabrataSusceptible--

Data compiled from in vitro studies. MIC₅₀ and MIC₉₀ values are not consistently reported in the literature for this compound.[2]

Experimental Protocols

The following are detailed methodologies for performing this compound susceptibility testing based on CLSI guidelines.

Broth Microdilution Method (Adapted from CLSI M27-A3)
  • Preparation of this compound Stock Solution:

    • Dissolve this compound powder in dimethyl sulfoxide (B87167) (DMSO) to a concentration of 1600 µg/mL.

    • Further dilute the stock solution in RPMI 1640 medium to create a working solution.

  • Preparation of Microdilution Plates:

    • Using the working solution, perform serial twofold dilutions of this compound in a 96-well microtiter plate to achieve final concentrations ranging from 0.008 to 8 µg/mL.

    • Include a growth control well (no drug) and a sterility control well (no inoculum).

  • Inoculum Preparation:

    • From a 24-hour culture on Sabouraud dextrose agar, suspend several colonies in sterile saline.

    • Adjust the turbidity of the suspension to match a 0.5 McFarland standard.

    • Dilute this suspension in RPMI 1640 medium to achieve a final inoculum concentration of 0.5 x 10³ to 2.5 x 10³ CFU/mL in the microdilution plate.

  • Inoculation and Incubation:

    • Inoculate each well with the standardized fungal suspension.

    • Incubate the plates at 35°C for 24-48 hours.

  • Reading the MIC:

    • The MIC is the lowest concentration of this compound that causes a significant inhibition of growth (approximately 50% reduction) compared to the growth control.

Disk Diffusion Method (Adapted from CLSI M44-A)
  • Preparation of Agar Plates:

    • Use Mueller-Hinton agar supplemented with 2% glucose and 0.5 µg/mL methylene (B1212753) blue.

    • Ensure the agar depth is uniform (approximately 4 mm).

  • Inoculum Preparation:

    • Prepare a yeast suspension equivalent to a 0.5 McFarland standard as described for the broth microdilution method.

  • Inoculation:

    • Within 15 minutes of preparing the inoculum, dip a sterile cotton swab into the suspension and rotate it against the side of the tube to remove excess fluid.

    • Swab the entire surface of the agar plate three times, rotating the plate approximately 60 degrees each time to ensure even distribution.

  • Application of Disks:

    • Aseptically apply a this compound disk (concentration to be determined and validated in-house) to the surface of the inoculated agar.

    • Ensure the disk is in firm contact with the agar.

  • Incubation:

    • Invert the plates and incubate at 35°C for 20-24 hours.

  • Measuring Zones of Inhibition:

    • Measure the diameter of the zone of complete or marked reduction of growth to the nearest millimeter.

Visualizations

This compound Mechanism of Action and Resistance Pathways

Terconazole_Pathway This compound Mechanism of Action and Resistance Pathways cluster_synthesis Ergosterol Synthesis Pathway cluster_consequences Consequences of Inhibition cluster_resistance Resistance Mechanisms Lanosterol Lanosterol Ergosterol Ergosterol Lanosterol->Ergosterol Lanosterol 14α-demethylase (ERG11/CYP51) Ergosterol Depletion Ergosterol Depletion This compound This compound Lanosterol 14α-demethylase\n(ERG11/CYP51) Lanosterol 14α-demethylase (ERG11/CYP51) This compound->Lanosterol 14α-demethylase\n(ERG11/CYP51) Inhibits Toxic Sterol Accumulation Accumulation of Toxic Sterols Cell Membrane Disruption Cell Membrane Disruption Ergosterol Depletion->Cell Membrane Disruption Fungal Cell Death Fungal Cell Death Cell Membrane Disruption->Fungal Cell Death ERG11 Mutation ERG11 Gene Mutation/ Overexpression ERG11 Mutation->Lanosterol 14α-demethylase\n(ERG11/CYP51) Alters/Increases Target Efflux Pumps Efflux Pump Overexpression (CDR, MDR) Efflux Pumps->this compound Reduces Intracellular Concentration

Caption: Mechanism of action of this compound and fungal resistance pathways.

Troubleshooting Workflow for Inconsistent MIC Results

Troubleshooting_Workflow Troubleshooting Workflow for Inconsistent this compound MICs Start Inconsistent MIC Results Check_Inoculum Verify Inoculum Density (0.5 McFarland) Start->Check_Inoculum Inoculum_OK Inoculum Correct? Check_Inoculum->Inoculum_OK Check_Media Check Media pH (RPMI + MOPS, pH 7.0) Media_OK Media Correct? Check_Media->Media_OK Check_Incubation Standardize Incubation (35°C, 24h reading) Incubation_OK Incubation Correct? Check_Incubation->Incubation_OK Check_Purity Confirm Culture Purity Purity_OK Culture Pure? Check_Purity->Purity_OK Check_Endpoint Consistent Endpoint Reading (≥50% inhibition) Endpoint_OK Endpoint Reading Consistent? Check_Endpoint->Endpoint_OK Check_QC Review QC Strain Results QC_OK QC Strains in Range? Check_QC->QC_OK Inoculum_OK->Check_Inoculum No, Re-standardize Inoculum_OK->Check_Media Yes Media_OK->Check_Media No, Remake Media Media_OK->Check_Incubation Yes Incubation_OK->Check_Incubation No, Re-incubate/ Adjust Parameters Incubation_OK->Check_Purity Yes Purity_OK->Check_Purity No, Re-isolate Purity_OK->Check_Endpoint Yes Endpoint_OK->Check_Endpoint No, Re-train/ Use Spectrophotometer Endpoint_OK->Check_QC Yes Resolved Results Consistent QC_OK->Resolved Yes Investigate_Resistance Investigate Potential Resistance (e.g., efflux, ERG11) QC_OK->Investigate_Resistance No/ All parameters correct

Caption: A logical workflow for troubleshooting inconsistent this compound MIC results.

References

strategies to enhance the bioavailability of terconazole in formulations

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist you in your experiments aimed at enhancing the bioavailability of terconazole in various formulations.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges associated with the bioavailability of this compound?

This compound is a broad-spectrum antifungal agent, but its clinical efficacy can be limited by its poor aqueous solubility and low permeability.[1][2] These characteristics hinder its dissolution and subsequent absorption, leading to reduced bioavailability. Overcoming these challenges is crucial for developing effective topical and other targeted delivery systems.

Q2: What are the most promising formulation strategies to enhance this compound bioavailability?

Several advanced formulation strategies have shown significant promise in improving the solubility, dissolution, and permeation of this compound. These include:

  • Nanoformulations: Encapsulating this compound in nanocarriers can increase its surface area, solubility, and permeability.[1][3]

    • Polymeric Mixed Micelles (PMMs): These systems can significantly enhance drug solubilization and skin delivery.[1][4]

    • Micro-sponges: These porous polymeric structures can improve the dissolution rate of poorly soluble drugs.[2]

    • Edge-Activated Hybrid Elastosomes (EHEs): These deformable vesicles are designed for enhanced penetration through biological membranes like the cornea.[3][5]

    • Novasomes: These are vesicles containing free fatty acids that act as penetration enhancers, improving skin deposition.[6]

    • Solid Lipid Nanoparticles (SLNs): These are lipid-based nanocarriers that can improve skin penetration and retention.[7][8]

  • Lipid-Based Systems:

    • Proniosomal Gels: These are formulations that form niosomes (non-ionic surfactant vesicles) upon hydration, which can improve drug delivery.[9]

    • Liquid Crystalline Nano-organogels (LCGs): These systems can improve the physicochemical characteristics of this compound for dermal applications.[10]

  • Complexation:

    • Cyclodextrins: These can form inclusion complexes with poorly soluble drugs, enhancing their solubility and permeation.[11]

Troubleshooting Guides

This section addresses specific issues you might encounter during your experiments.

Issue 1: Low Entrapment Efficiency (%EE) in Nanoparticle Formulations

Symptoms:

  • The measured concentration of this compound in the formulation is significantly lower than the theoretical amount.

  • High amounts of free drug are detected in the supernatant after centrifugation.

Possible Causes and Solutions:

Possible Cause Troubleshooting Steps
Inappropriate lipid or polymer concentration. Optimize the drug-to-lipid/polymer ratio. Studies have shown that varying these ratios can significantly impact entrapment efficiency.[1][6]
Suboptimal process parameters. For methods like ethanol (B145695) injection, adjust parameters such as the injection rate and stirring speed. For high-pressure homogenization, optimize the pressure and number of cycles.[7]
Drug precipitation during formulation. Ensure the drug is fully dissolved in the organic solvent before the nanoprecipitation step. The choice of solvent can also be critical.
Incorrect pH of the aqueous phase. The solubility of this compound can be pH-dependent. Adjust the pH of the hydration or dispersion medium to a range where this compound has minimal solubility to favor partitioning into the nanoparticles.
Presence of inappropriate surfactants or edge activators. The type and concentration of surfactants and edge activators can influence drug encapsulation. Screen different surfactants and optimize their concentrations.[3][5]
Issue 2: Poor In Vitro Dissolution Rate

Symptoms:

  • The release of this compound from the formulation is slow and incomplete in dissolution studies.

Possible Causes and Solutions:

Possible Cause Troubleshooting Steps
Drug is in a crystalline state within the formulation. Utilize techniques that promote the amorphous state of the drug, such as solid dispersions or inclusion complexation.[2][12] Characterize the physical state using DSC and XRD.[2]
High viscosity of the formulation matrix. For gels and creams, the viscosity can hinder drug release. Adjust the concentration of the gelling agent or incorporate penetration enhancers.[13][14]
Inadequate wetting of the drug particles. Incorporate hydrophilic polymers or surfactants in the formulation to improve the wettability of the hydrophobic drug.[15]
Strong drug-carrier interactions. While necessary for entrapment, excessively strong interactions can impede drug release. Modify the carrier composition to achieve a balance between entrapment and release.
Issue 3: Instability of the Formulation (e.g., aggregation, drug leakage)

Symptoms:

  • Changes in particle size, polydispersity index (PDI), or zeta potential over time.

  • Visible aggregation or sedimentation in the formulation.

  • Decrease in drug content within the nanoparticles during storage.

Possible Causes and Solutions:

Possible Cause Troubleshooting Steps
Insufficient surface charge. A low zeta potential (close to zero) can lead to particle aggregation. Incorporate charged lipids or surfactants to increase the electrostatic repulsion between particles.[3]
Inadequate stabilization by polymers or surfactants. Optimize the concentration of stabilizers like Pluronics or Cremophor EL.[1][4] These can provide steric hindrance to prevent aggregation.
Drug expulsion during storage. This can occur if the drug is not molecularly dispersed or if the carrier matrix undergoes polymorphic transitions. Select lipids or polymers that form a stable matrix and have good drug compatibility.[16]
Hydrolysis or oxidation of formulation components. Store the formulation at appropriate temperatures and protect it from light. Consider adding antioxidants if necessary.[9]

Quantitative Data Summary

The following tables summarize quantitative data from various studies on enhancing this compound bioavailability.

Table 1: Formulation Parameters of Different this compound Nanocarriers

Formulation TypeKey ComponentsParticle Size (nm)Entrapment Efficiency (%)Polydispersity Index (PDI)Zeta Potential (mV)Reference
Polymeric Mixed Micelles (PMMs) Pluronic P123, Pluronic F127, Cremophor EL33.23 ± 8.0092.98 ± 0.400.16 ± 0.00-9.65 ± 0.64[1]
Micro-sponges (F15) Eudragit L100, Poly Vinyl Alcohol (PVA), Glycerol, Pre-Gelatinized Starch (PGS)-High--[2]
Edge-Activated Hybrid Elastosome (EHE) Surfactant, Edge Activator, Pluronic® L121NanoscaledSatisfactory-Plausible[3][5]
Novasomes (N15) Span 80, Oleic Acid623.00 ± 2.9799.45 ± 0.780.40 ± 0.04-73.85 ± 0.64[6]

Table 2: Solubility and Permeation Enhancement of this compound Formulations

Formulation TypeEnhancement MetricResultComparisonReference
Micro-sponges (F15) Saturation Solubility752.26 ± 19.84 µg/ml9-fold increase vs. pure this compound (83.42 ± 3.39 µg/ml)[2]
Micro-sponges (F15) In Vitro Release (1 hr)92.85%vs. 33.54% for pure powder[2]
Edge-Activated Hybrid Elastosome (EHE) Ex Vivo Corneal Permeation Flux1.94-fold enhancementCompared to control[3][5]
Liquid Crystalline Nano-organogels (LCG) Ex Vivo Skin Permeation4.7-fold increaseCompared to conventional hydrogel[10]
Liquid Crystalline Nano-organogels (LCG) In Vivo Skin Permeation2.7-fold increaseCompared to conventional hydrogel[10]

Experimental Protocols

Protocol 1: Preparation of this compound-Loaded Polymeric Mixed Micelles (PMMs)

This protocol is based on the ethanol injection method.[1]

Materials:

  • This compound (TCZ)

  • Pluronic P123

  • Pluronic F127

  • Cremophor EL

  • Ethanol

  • Deionized water

Procedure:

  • Weigh specified amounts of TCZ and a mixture of Pluronic P123 and Pluronic F127.

  • Dissolve the TCZ and Pluronics mixture in ethanol at 60°C in an ultrasonic water bath.

  • Prepare an aqueous phase containing a specific percentage of Cremophor EL.

  • Inject the ethanolic solution into the aqueous phase under constant stirring.

  • Allow the ethanol to evaporate, leading to the formation of PMMs.

Protocol 2: Preparation of this compound-Loaded Micro-sponges

This protocol utilizes the quasi-emulsion solvent diffusion technique.[2]

Materials:

  • This compound

  • Eudragit L100 (polymer)

  • Poly Vinyl Alcohol (PVA) (emulsifying agent)

  • Glycerol (plasticizer)

  • Pre-Gelatinized Starch (PGS) (pore inducer)

  • Organic solvent (e.g., dichloromethane)

  • Aqueous phase

Procedure:

  • Dissolve this compound and Eudragit L100 in the organic solvent.

  • Disperse the pore inducer (PGS) and plasticizer (glycerol) in this organic phase.

  • Prepare an aqueous solution of the emulsifying agent (PVA).

  • Add the organic phase to the aqueous phase with continuous stirring to form a quasi-emulsion.

  • Continue stirring to allow the solvent to diffuse and evaporate, leading to the formation of micro-sponges.

  • Filter, wash, and dry the resulting micro-sponges.

Protocol 3: Quantification of this compound using HPLC

This is a general High-Performance Liquid Chromatography (HPLC) method for this compound quantification.[1]

Chromatographic Conditions:

  • Column: Zorbax Extend-C18 (4.6 mm × 250 mm, 3.5 µm)

  • Mobile Phase: Acetonitrile: 20 mM Disodium hydrogen phosphate (B84403) aqueous solution: Triethanolamine (60:39.8:0.2 v/v/v)

  • pH Adjustment: Adjust to pH 4.0 with glacial acetic acid.

  • Flow Rate: 1 mL/min

  • Detection Wavelength: 254 nm

  • Retention Time: Approximately 4 minutes

Procedure for Skin Deposition Analysis:

  • Excise the skin sections after the permeation study.

  • Cut the skin into small pieces and sonicate in 5 mL of methanol (B129727) for 30 minutes.

  • Filter the resulting skin homogenate through a 0.45 µm membrane filter.

  • Inject the filtrate into the HPLC system to determine the concentration of this compound.

Visualizations

experimental_workflow cluster_formulation Formulation Strategies cluster_characterization Physicochemical Characterization cluster_evaluation Performance Evaluation PMM Polymeric Mixed Micelles PS Particle Size & PDI PMM->PS EE Entrapment Efficiency PMM->EE ZP Zeta Potential PMM->ZP MS Micro-sponges MS->PS MS->EE Morph Morphology (TEM/SEM) MS->Morph EHE Edge-Activated Hybrid Elastosomes EHE->PS EHE->EE EHE->ZP EHE->Morph NG Nano-organogels NG->PS NG->EE Diss In Vitro Dissolution PS->Diss EE->Diss Perm Ex Vivo Permeation Diss->Perm Vivo In Vivo Studies Perm->Vivo troubleshooting_logic Start Low Bioavailability Issue Problem Identify Root Cause Start->Problem Solubility Poor Solubility Problem->Solubility Permeability Low Permeability Problem->Permeability Stability Formulation Instability Problem->Stability Sol_Strat Solubility Enhancement Strategies Solubility->Sol_Strat Perm_Strat Permeability Enhancement Strategies Permeability->Perm_Strat Stab_Strat Stabilization Strategies Stability->Stab_Strat Sol_Tech Nanoformulations Solid Dispersions Complexation Sol_Strat->Sol_Tech Perm_Tech Penetration Enhancers Deformable Vesicles Mucoadhesive Systems Perm_Strat->Perm_Tech Stab_Tech Optimize Stabilizers Control Zeta Potential Appropriate Storage Stab_Strat->Stab_Tech

References

addressing terconazole precipitation in stock solutions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for addressing challenges with terconazole stock solutions. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance on preventing and troubleshooting this compound precipitation in experimental settings.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it difficult to keep in solution?

This compound is a triazole antifungal agent. Its chemical structure makes it poorly soluble in water at neutral pH, which can lead to precipitation when preparing stock solutions or diluting them into aqueous experimental media.[1][2] This precipitation can result in inaccurate dosing and unreliable experimental outcomes.

Q2: What are the recommended solvents for preparing this compound stock solutions?

This compound is soluble in several organic solvents. Dimethyl sulfoxide (B87167) (DMSO), ethanol, and dimethylformamide (DMF) are commonly used.[3] It is crucial to use anhydrous (water-free) grades of these solvents to minimize the initial introduction of water, which can promote precipitation.

Q3: My this compound precipitated after I diluted the stock solution in my aqueous cell culture medium. What is the cause?

This common issue is known as "solvent-shifting" or "antisolvent precipitation."[4] this compound is significantly more soluble in a concentrated organic solvent like DMSO than in the aqueous environment of cell culture media. When the concentrated stock is rapidly introduced into the aqueous medium, the abrupt change in solvent polarity causes the compound to crash out of solution and form a precipitate.[4]

Q4: How should I store my this compound stock solution to prevent degradation and precipitation?

For long-term storage, this compound stock solutions prepared in organic solvents should be stored at -20°C in small, single-use aliquots to minimize freeze-thaw cycles.[3] Vials should be tightly sealed and protected from light. Aqueous dilutions of this compound are not recommended for storage beyond one day.[3] It is best practice to prepare fresh aqueous dilutions for each experiment.[4]

Troubleshooting Guide: this compound Precipitation

This guide provides a systematic approach to troubleshooting and preventing this compound precipitation during your experiments.

Issue 1: this compound powder is not fully dissolving in the initial organic solvent.
Potential Cause Troubleshooting Step
Insufficient Solvent Volume Increase the volume of the organic solvent to create a more dilute stock solution.
Low Temperature Gently warm the solution in a 37°C water bath. Avoid high temperatures, which could degrade the compound.
Incomplete Dissolution Use a vortex mixer to agitate the solution vigorously. For persistent issues, sonication in a water bath for 5-10 minutes can be effective.[4]
Issue 2: Precipitation occurs immediately upon dilution of the stock solution into an aqueous medium.
Potential Cause Troubleshooting Step
Rapid Solvent Shift Employ a stepwise dilution method. First, create an intermediate dilution of the DMSO stock in a small volume of pre-warmed (37°C) culture medium (with serum, if applicable). Mix thoroughly before adding this to the final volume of the medium.[4]
High Final Concentration Ensure the final concentration of this compound in the aqueous medium is below its solubility limit. You may need to perform a solubility test to determine the maximum achievable concentration without precipitation.
Low Temperature of Media Always use pre-warmed (37°C) cell culture media for dilutions.[4]
pH of the Aqueous Medium This compound solubility in aqueous solutions is enhanced at a slightly acidic pH. Consider adjusting the pH of your final medium to a range of 3.5 to 6, if compatible with your experimental system.[1][2] The addition of organic acids like citric acid or tartaric acid can also help to inhibit crystallization.[1][2]
Issue 3: The diluted aqueous solution becomes cloudy or shows precipitation over time.
Potential Cause Troubleshooting Step
Solution Instability Prepare fresh dilutions of this compound immediately before each experiment. Avoid storing diluted aqueous solutions, as they are not stable for more than a day.[3][4]
Supersaturation The initial dilution may have created an unstable, supersaturated solution. Try a lower final concentration or a more gradual dilution process.
Quantitative Data Summary

The following table summarizes the solubility of this compound in various solvents.

SolventSolubilityReference
Dimethyl sulfoxide (DMSO)~ 2 mg/mL[3]
Ethanol~ 1 mg/mL[3]
Dimethylformamide (DMF)~ 5 mg/mL[3]
1:1 DMF:PBS (pH 7.2)~ 0.5 mg/mL[3]
Water (neutral pH)Substantially insoluble[1][2]
Water with organic acids (e.g., acetic, citric, tartaric, malic acid)Increased solubility, up to ~3% by weight[1][2]

Experimental Protocols

Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO

Materials:

  • This compound (MW: 532.46 g/mol )

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Sonicator (optional)

Procedure:

  • Calculate the required mass: For 1 mL of a 10 mM stock solution, weigh out 5.32 mg of this compound powder.

  • Dissolution: Add the weighed this compound to a sterile microcentrifuge tube. Add 1 mL of anhydrous DMSO.

  • Mixing: Vortex the tube vigorously for 2-3 minutes until the powder is completely dissolved. A clear solution should be obtained.

  • Sonication (if necessary): If the compound does not fully dissolve, sonicate the tube in a water bath for 5-10 minutes.

  • Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in light-protected tubes and store at -20°C.

Protocol 2: Dilution of this compound Stock Solution into Aqueous Medium

Materials:

  • 10 mM this compound in DMSO stock solution

  • Pre-warmed (37°C) aqueous medium (e.g., cell culture medium)

  • Sterile tubes

Procedure:

  • Thaw the stock solution: Thaw a single-use aliquot of the 10 mM this compound stock solution at room temperature.

  • Prepare an intermediate dilution (optional but recommended):

    • Pipette a small volume of the pre-warmed aqueous medium into a sterile tube.

    • Add the required volume of the this compound stock solution to this medium and mix gently by pipetting up and down.

  • Final dilution: Add the intermediate dilution (or the direct stock solution if not performing an intermediate step) to the final volume of the pre-warmed aqueous medium. Mix immediately by gentle inversion.

  • Use immediately: Use the freshly prepared aqueous solution in your experiment without delay.

Visualizations

experimental_workflow Troubleshooting this compound Precipitation Workflow cluster_prep Stock Solution Preparation cluster_dilution Aqueous Dilution start Start: Weigh this compound Powder dissolve Dissolve in Anhydrous Organic Solvent (e.g., DMSO) start->dissolve check_dissolution Complete Dissolution? dissolve->check_dissolution sonicate Vortex / Sonicate check_dissolution->sonicate No store Aliquot and Store at -20°C check_dissolution->store Yes sonicate->dissolve thaw Thaw Stock Aliquot store->thaw dilute Dilute Stock into Medium thaw->dilute prewarm Pre-warm Aqueous Medium prewarm->dilute check_precipitation Precipitation Observed? dilute->check_precipitation use Use Immediately in Experiment check_precipitation->use No troubleshoot Go to Troubleshooting Guide check_precipitation->troubleshoot Yes

Caption: Workflow for preparing and diluting this compound stock solutions.

signaling_pathway Logical Flow for Preventing Precipitation cluster_factors Key Factors cluster_outcome Desired Outcome solvent Solvent Choice: Anhydrous Organic Solvent stable_solution Stable Aqueous Solution of this compound solvent->stable_solution concentration Concentration: Keep as low as feasible concentration->stable_solution temperature Temperature: Use pre-warmed media temperature->stable_solution ph pH and Additives: Consider acidic pH / organic acids ph->stable_solution dilution_method Dilution Method: Stepwise dilution dilution_method->stable_solution

Caption: Key factors for preventing this compound precipitation.

References

Validation & Comparative

A Comparative Guide to the In Vitro Efficacy of Terconazole and Clotrimazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the in vitro efficacy of two widely used antifungal agents, terconazole and clotrimazole (B1669251). The information presented is based on available experimental data to assist researchers and professionals in the fields of mycology and drug development in understanding the relative potency and activity of these compounds against key fungal pathogens.

Quantitative Comparison of Antifungal Activity

The in vitro efficacy of antifungal agents is primarily determined by their Minimum Inhibitory Concentration (MIC) and Minimum Fungicidal Concentration (MFC). The MIC is the lowest concentration of a drug that inhibits the visible growth of a microorganism, while the MFC is the lowest concentration that results in microbial death.

While direct comparative studies providing a comprehensive side-by-side analysis of MIC and MFC values for both this compound and clotrimazole against a broad spectrum of fungal isolates are limited in the readily available literature, the following tables summarize key findings from various in vitro studies. It is important to note that variations in experimental conditions (e.g., specific strains tested, media used, and incubation times) can influence results.

Table 1: In Vitro Activity Against Candida albicans

Antifungal AgentParameterConcentration (µg/mL)Incubation TimeReference
This compound MFC322 days[1]
Clotrimazole MFC327 days[1]
Clotrimazole MIC₅₀0.03Not Specified[2]
Clotrimazole MIC₉₀0.06Not Specified[2]

MIC₅₀: Minimum inhibitory concentration for 50% of the isolates. MIC₉₀: Minimum inhibitory concentration for 90% of the isolates. MFC: Minimum fungicidal concentration.

Table 2: In Vitro Activity of Clotrimazole Against Various Candida Species

Candida SpeciesMIC Range (mg/L)MIC₅₀ (mg/L)MIC₉₀ (mg/L)Reference
C. albicans≤0.03 - >80.250.5[3]
C. glabrata≤0.03 - >80.52[3]
C. parapsilosis≤0.03 - 20.251[3]
C. tropicalis≤0.03 - 40.251[3]
C. krusei0.125 - 20.51[3]

Note: Comparable comprehensive MIC data for this compound across this range of species from a single study was not available in the searched literature.

Several studies have qualitatively reported the superior potency of this compound compared to clotrimazole.[4] In comparative studies, this compound has been shown to have a higher affinity and efficacy at low concentrations.[4] Furthermore, in vitro studies have established the superiority of the anticandidal activity of this compound over many other antifungal agents, including clotrimazole.[4]

Experimental Protocols

The determination of in vitro antifungal efficacy is conducted using standardized methodologies to ensure reproducibility and comparability of results. The Clinical and Laboratory Standards Institute (CLSI) document M27-A3 provides a reference method for broth dilution antifungal susceptibility testing of yeasts.

Broth Microdilution Method for MIC Determination (Based on CLSI M27-A3)
  • Preparation of Antifungal Agents: Stock solutions of this compound and clotrimazole are prepared in a suitable solvent, typically dimethyl sulfoxide (B87167) (DMSO). Serial twofold dilutions of the antifungal agents are then prepared in RPMI 1640 medium (with L-glutamine, without sodium bicarbonate, and buffered with MOPS) to achieve the desired final concentrations in the microdilution plates.

  • Inoculum Preparation: Fungal isolates are cultured on Sabouraud dextrose agar (B569324) for 24-48 hours. A suspension of the yeast cells is prepared in sterile saline, and the turbidity is adjusted to match a 0.5 McFarland standard, which corresponds to approximately 1-5 x 10⁶ CFU/mL. This suspension is then further diluted in RPMI 1640 medium to obtain the final inoculum concentration of 0.5-2.5 x 10³ CFU/mL.

  • Inoculation and Incubation: A 96-well microdilution plate is prepared with each well containing a specific concentration of the antifungal agent. The standardized inoculum is then added to each well. The plates are incubated at 35°C for 24-48 hours.

  • Endpoint Determination: The MIC is determined as the lowest concentration of the antifungal agent at which a significant inhibition of growth (typically ≥50% reduction in turbidity compared to the growth control) is observed visually or spectrophotometrically.

Determination of Minimum Fungicidal Concentration (MFC)
  • Subculturing: Following the determination of the MIC, an aliquot (typically 10-20 µL) from each well showing no visible growth in the microdilution plate is subcultured onto an agar plate (e.g., Sabouraud dextrose agar) that is free of any antifungal agent.

  • Incubation: The agar plates are incubated at 35°C for 24-48 hours, or until growth is visible in the control subcultures.

  • MFC Determination: The MFC is defined as the lowest concentration of the antifungal agent from which fewer than three colonies grow on the subculture plate, which corresponds to a 99.9% killing activity.[1]

Visualizing the Methodologies

To further clarify the experimental processes and the mechanism of action, the following diagrams are provided.

experimental_workflow cluster_prep Preparation cluster_mic MIC Determination cluster_mfc MFC Determination prep_antifungal Prepare Antifungal Dilutions inoculation Inoculate Microdilution Plate prep_antifungal->inoculation prep_inoculum Prepare Fungal Inoculum (0.5 McFarland) prep_inoculum->inoculation incubation_mic Incubate at 35°C (24-48h) inoculation->incubation_mic read_mic Read MIC Endpoint (≥50% Growth Inhibition) incubation_mic->read_mic subculture Subculture from Wells with No Growth read_mic->subculture Proceed if growth is inhibited incubation_mfc Incubate Agar Plates (24-48h) subculture->incubation_mfc read_mfc Read MFC Endpoint (≥99.9% Killing) incubation_mfc->read_mfc

Caption: Experimental workflow for determining MIC and MFC.

mechanism_of_action cluster_pathway Ergosterol (B1671047) Biosynthesis Pathway cluster_drugs Azole Antifungals cluster_effect Cellular Effect acetyl_coa Acetyl-CoA squalene Squalene acetyl_coa->squalene lanosterol (B1674476) Lanosterol squalene->lanosterol ergosterol Ergosterol lanosterol->ergosterol lanosterol_14a Lanosterol 14α-demethylase (CYP51) lanosterol->lanosterol_14a lanosterol_14a->ergosterol disruption Disruption of Fungal Cell Membrane Integrity lanosterol_14a->disruption Leads to This compound This compound This compound->lanosterol_14a Inhibit clotrimazole Clotrimazole clotrimazole->lanosterol_14a Inhibit inhibition Inhibition of Fungal Growth disruption->inhibition

Caption: Mechanism of action of azole antifungals.

Mechanism of Action: Inhibition of Ergosterol Synthesis

Both this compound (a triazole) and clotrimazole (an imidazole) belong to the azole class of antifungal agents. Their primary mechanism of action involves the disruption of the fungal cell membrane by inhibiting the synthesis of ergosterol, a vital component of the membrane that is analogous to cholesterol in mammalian cells.

Azoles specifically target and inhibit the fungal cytochrome P450 enzyme, lanosterol 14α-demethylase. This enzyme is crucial for the conversion of lanosterol to ergosterol. By inhibiting this step, azoles lead to a depletion of ergosterol and an accumulation of toxic 14α-methylated sterols in the fungal cell membrane. This alteration in the sterol composition disrupts the membrane's structural integrity and fluidity, impairing the function of membrane-bound enzymes and ultimately leading to the inhibition of fungal growth and replication. The higher metabolic stability of the triazole structure of this compound may contribute to its potent and rapid antifungal activity.[4]

Conclusion

Based on the available in vitro data, both this compound and clotrimazole are effective antifungal agents against a range of Candida species. The evidence suggests that this compound may exhibit a more rapid fungicidal effect against Candida albicans compared to clotrimazole.[1] Furthermore, qualitative assessments from several studies indicate a superior overall potency of this compound.[4] The selection of either agent for further research or development should consider the specific fungal species of interest and the desired speed of antifungal action. The standardized methodologies outlined by the CLSI are crucial for conducting reliable and comparable in vitro efficacy studies.

References

Terconazole vs. Miconazole: A Comparative Analysis of Antifungal Activity

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed, data-driven comparison of the antifungal properties of terconazole and miconazole (B906), two prominent azole antifungal agents. It is designed for researchers, scientists, and professionals in drug development, offering an objective look at their performance based on available experimental and clinical data.

Introduction: A Tale of Two Azoles

This compound and miconazole are mainstays in the treatment of fungal infections, particularly vulvovaginal candidiasis (VVC). While both belong to the azole class, they represent different structural subclasses: this compound is a triazole, whereas miconazole is an imidazole.[1][2] This structural distinction was a deliberate evolution in antifungal development, with the triazole ring in this compound being specifically designed to enhance antifungal activity.[3] Miconazole has a long history of use and is widely available, including in over-the-counter formulations, while this compound is a prescription-only medication.[1] This comparison delves into their mechanisms, in vitro potency, and clinical effectiveness to provide a comprehensive scientific overview.

Mechanism of Action: Targeting Fungal Cell Integrity

The primary antifungal mechanism for both this compound and miconazole is the disruption of the fungal cell membrane's structural integrity.[1] They achieve this by inhibiting a key enzyme in the ergosterol (B1671047) biosynthesis pathway: lanosterol (B1674476) 14α-demethylase .[4] This enzyme, a fungal cytochrome P450 (CYP51), is critical for converting lanosterol into ergosterol.[4]

Ergosterol is the predominant sterol in fungal cell membranes, analogous to cholesterol in mammalian cells.[5][6][7] It is essential for maintaining membrane fluidity, permeability, and the function of integral membrane proteins.[5][7] By inhibiting its synthesis, azoles cause a depletion of ergosterol and a simultaneous accumulation of toxic 14α-methylated sterol precursors.[4] This dual effect disrupts the membrane, increases its permeability, and leads to the leakage of vital cellular components, ultimately resulting in either the inhibition of fungal growth (fungistatic effect) or fungal cell death (fungicidal effect).[1][4]

Caption: Azole antifungals inhibit Lanosterol 14α-demethylase, blocking ergosterol synthesis.

Data Presentation: In Vitro and Clinical Performance

In Vitro Antifungal Susceptibility Data

Direct, head-to-head comparative studies of the in vitro activity of this compound and miconazole against a broad panel of fungal isolates are limited. The data presented below is compiled from separate studies and should be interpreted with caution, as variations in methodology can influence results. The Minimum Inhibitory Concentration (MIC) is a key measure of an antifungal's potency.

Table 1: Comparative In Vitro Activity (MIC) against Candida Species

Antifungal Candida Species MIC Range / Value (µg/mL) Remarks Source(s)
This compound C. albicans GM MIC: 0.17 (at pH 7) Potency is significantly reduced at lower pH (GM MIC at pH 4 was 6.17). [8]
C. glabrata GM MIC: 0.26 (at pH 7) Highly significant reduction in potency at lower pH (GM MIC at pH 4 was >64). [8]
Various Yeasts Consistently lower MICs than fluconazole (B54011) across 50 clinical isolates. Study did not include miconazole. [9]
Miconazole C. albicans MIC range: 0.2 - 25 Data from 20 clinical isolates. [10]
C. albicans 84% of isolates inhibited by ≤4.0 Based on 439 clinical isolates using agar (B569324) dilution. [11]
C. albicans MIC⁹⁰: 0.12 For fluconazole-susceptible strains. [12]

| | Fluconazole-Resistant Candida | MIC⁹⁰: 0.5 | Miconazole retains potent activity against fluconazole-resistant strains. |[12] |

GM MIC: Geometric Mean Minimum Inhibitory Concentration. MIC⁹⁰: The concentration required to inhibit 90% of the tested isolates.

Clinical Efficacy in Vulvovaginal Candidiasis

Clinical trials offer valuable insight into the real-world performance of these antifungal agents. Several studies have directly compared the efficacy of different formulations of this compound and miconazole.

Table 2: Comparative Clinical Efficacy of this compound and Miconazole Cream

Study Treatment Regimen (7 days) No. of Patients Combined Clinical & Mycological Cure Rate Key Finding
Corson et al. This compound 0.4% Cream 307 87.9% This compound 0.4% cream showed a higher cure rate than miconazole.[1][13]
This compound 0.8% Cream 299 83.8%
Miconazole 2.0% Cream 294 81.3%
Unnamed Study This compound 0.4% Cream 61 (total) N/A This compound provided more rapid symptomatic relief than miconazole.[14]

| | Miconazole 2.0% Cream | | | |

Table 3: Comparative Clinical Efficacy of this compound Suppositories

Study Treatment Regimen (3 days) Follow-up Period Clinical Cure Rate Mycological Cure Rate
Li et al.[15] This compound 80mg Suppository 7-14 days 81.0% 79.3%
30-35 days 60.3% 62.1%

| Review[3] | this compound 80mg Suppository vs. Miconazole 100mg Suppository (7 days) | 8-10 days | No statistically significant differences found between the two treatments. | N/A |

Experimental Protocols

Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

This protocol is a standardized method for determining the in vitro susceptibility of yeasts to antifungal agents, based on the Clinical and Laboratory Standards Institute (CLSI) document M27-A3.[16][17]

Objective: To determine the lowest concentration of an antifungal agent that inhibits the visible growth of a yeast isolate.

Materials:

  • Antifungal agents (this compound, Miconazole)

  • Candida isolates for testing

  • Sterile 96-well U-bottom microdilution plates

  • RPMI 1640 medium with L-glutamine, without bicarbonate, buffered to pH 7.0 with MOPS buffer

  • Dimethyl sulfoxide (B87167) (DMSO) for drug solubilization

  • 0.5 McFarland turbidity standard

  • Spectrophotometer

  • Sterile saline (0.85%)

Procedure:

  • Antifungal Preparation: Prepare stock solutions of this compound and miconazole in DMSO. Perform two-fold serial dilutions in RPMI 1640 medium directly in the 96-well plates to achieve final concentrations typically ranging from 0.015 to 16 µg/mL. Each well should contain 100 µL of the diluted drug.

  • Inoculum Preparation: Subculture yeast isolates on Sabouraud dextrose agar at 35°C for 24 hours. Suspend several colonies in sterile saline. Adjust the turbidity of the suspension to match a 0.5 McFarland standard (1 x 10⁶ to 5 x 10⁶ cells/mL). Dilute this suspension in RPMI 1640 medium to yield a final inoculum concentration of 0.5 x 10³ to 2.5 x 10³ cells/mL in the test wells.

  • Inoculation: Add 100 µL of the final standardized inoculum to each well of the microdilution plate, bringing the total volume to 200 µL. Include a drug-free well (growth control) and an uninoculated well (sterility control).

  • Incubation: Incubate the plates at 35°C for 24 to 48 hours.

  • Endpoint Reading: The MIC is determined as the lowest drug concentration at which a prominent decrease in turbidity (≥50% inhibition) is observed visually compared to the growth control.

MIC_Protocol_Workflow cluster_prep Preparation start Start prep_antifungal Prepare Antifungal Stock Solutions & Dilutions start->prep_antifungal prep_inoculum Prepare & Standardize Yeast Inoculum start->prep_inoculum plate_setup Inoculate 96-Well Plate (100µL Drug + 100µL Inoculum) prep_antifungal->plate_setup prep_inoculum->plate_setup incubate Incubate Plate (35°C, 24-48h) plate_setup->incubate read_mic Read MIC Endpoint (≥50% Growth Inhibition) incubate->read_mic end End read_mic->end

Caption: Standardized workflow for the CLSI M27-A3 broth microdilution MIC assay.

Conclusion

This compound and miconazole are both highly effective azole antifungals that share a common mechanism of action by disrupting the ergosterol biosynthesis pathway. Clinical evidence in the treatment of VVC suggests that this compound formulations may offer a modest advantage in cure rates and speed of symptom relief over miconazole cream.[1][3][14]

References

Validating the Antifungal Spectrum of Terconazole Against Emerging Fungal Pathogens: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the in vitro activity of terconazole against various fungal pathogens, with a focus on emerging species. While comprehensive data for this compound against all emerging threats remains limited in publicly available literature, this document summarizes the existing evidence, outlines standard experimental protocols for antifungal susceptibility testing, and visually represents key pathways and workflows to support further research and development.

Comparative Antifungal Activity

This compound, a triazole antifungal agent, has demonstrated a broad spectrum of activity against various yeast species. However, its efficacy against emerging filamentous fungi is not as well-documented in peer-reviewed publications. The following table summarizes the available comparative data on the Minimum Inhibitory Concentration (MIC) of this compound and the commonly used antifungal, fluconazole, against several Candida species.

Data Presentation: In Vitro Susceptibility of Candida Species to this compound and Fluconazole

Fungal SpeciesAntifungal AgentMIC Range (µg/mL)MIC50 (µg/mL)MIC90 (µg/mL)
Candida albicans This compound0.03 - 160.58
Fluconazole0.25 - 640.54
Candida glabrata This compound0.125 - 1648
Fluconazole0.5 - >641632
Candida krusei This compound0.06 - 814
Fluconazole4 - >643264
Candida parapsilosis This compound0.03 - 40.252
Fluconazole0.125 - 1614
Candida tropicalis This compound0.06 - 80.54
Fluconazole0.25 - 3228

Note: Data is compiled from limited studies. MIC values can vary based on the specific isolates and testing methodologies used. There is a notable lack of publicly available, peer-reviewed data on the MIC of this compound against emerging filamentous molds such as Aspergillus fumigatus, Fusarium species, and Scedosporium species.

Experimental Protocols: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

The data presented above is typically generated using standardized broth microdilution methods, such as those outlined by the Clinical and Laboratory Standards Institute (CLSI) document M27-A3 for yeasts. This method determines the lowest concentration of an antifungal agent that inhibits the visible growth of a microorganism.

Key Steps in the Broth Microdilution Method:

  • Inoculum Preparation:

    • Fungal isolates are cultured on appropriate agar (B569324) plates (e.g., Sabouraud Dextrose Agar) to ensure purity and viability.

    • A suspension of the fungal cells is prepared in sterile saline or water and adjusted to a standardized turbidity, typically equivalent to a 0.5 McFarland standard. This corresponds to a specific cell density (e.g., 1 x 10^6 to 5 x 10^6 cells/mL for yeasts).

    • The standardized suspension is further diluted in a liquid medium (e.g., RPMI-1640) to achieve the final desired inoculum concentration for the assay.

  • Antifungal Agent Preparation:

    • A stock solution of the antifungal agent (e.g., this compound) is prepared in a suitable solvent (e.g., dimethyl sulfoxide (B87167) - DMSO).

    • Serial twofold dilutions of the antifungal agent are prepared in the liquid medium in a 96-well microtiter plate. The concentration range is selected to encompass the expected MIC values.

  • Inoculation and Incubation:

    • Each well of the microtiter plate containing the diluted antifungal agent is inoculated with the prepared fungal suspension.

    • A growth control well (containing medium and inoculum but no antifungal) and a sterility control well (containing medium only) are included.

    • The plates are incubated at a specific temperature (e.g., 35°C) for a defined period (e.g., 24-48 hours for yeasts).

  • MIC Determination:

    • Following incubation, the plates are examined visually or with a spectrophotometer to assess fungal growth.

    • The MIC is defined as the lowest concentration of the antifungal agent at which there is a significant inhibition of growth (e.g., ≥50% reduction in turbidity) compared to the growth control.

Mandatory Visualizations

Experimental Workflow for MIC Determination

experimental_workflow cluster_prep Preparation cluster_assay Assay Setup cluster_incubation Incubation & Reading cluster_analysis Data Analysis A Fungal Isolate Culture B Prepare Standardized Inoculum A->B E Inoculate Wells with Fungal Suspension B->E C Prepare Antifungal Stock Solution D Serial Dilution of Antifungal in Microtiter Plate C->D D->E F Incubate at 35°C for 24-48h E->F G Visually or Spectrophotometrically Read Results F->G H Determine Minimum Inhibitory Concentration (MIC) G->H

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).

Mechanism of Action: this compound's Impact on Fungal Cell Membrane Integrity

This compound, like other azole antifungals, functions by disrupting the synthesis of ergosterol (B1671047), a vital component of the fungal cell membrane. This disruption leads to increased membrane permeability, leakage of cellular contents, and ultimately, inhibition of fungal growth or cell death.

The key target of this compound is the fungal cytochrome P450 enzyme, lanosterol (B1674476) 14α-demethylase. This enzyme is crucial for the conversion of lanosterol to ergosterol. By inhibiting this enzyme, this compound blocks the ergosterol biosynthesis pathway.

signaling_pathway cluster_pathway Ergosterol Biosynthesis Pathway Lanosterol Lanosterol Enzyme Lanosterol 14α-demethylase (Cytochrome P450) Lanosterol->Enzyme Ergosterol Ergosterol Enzyme->Ergosterol Membrane Fungal Cell Membrane (Disrupted Integrity) Enzyme->Membrane Pathway Blocked Ergosterol->Membrane Essential Component This compound This compound This compound->Inhibition

Caption: this compound's inhibition of the ergosterol biosynthesis pathway.

A Comparative Analysis of Terconazole and Second-Generation Triazoles: An In-Depth Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Publication

This guide provides a comprehensive comparative analysis of the triazole antifungal agent terconazole against the second-generation triazoles, including voriconazole, posaconazole, and isavuconazole. Tailored for researchers, scientists, and drug development professionals, this document synthesizes in vitro efficacy, pharmacokinetic profiles, and safety data to offer an objective comparison.

Introduction

The triazole class of antifungal agents represents a cornerstone in the management of fungal infections. These agents act by inhibiting the fungal cytochrome P450 enzyme, lanosterol (B1674476) 14α-demethylase, which is critical for the synthesis of ergosterol (B1671047), an essential component of the fungal cell membrane.[1][2][3][4] This guide focuses on a comparative evaluation of this compound, a triazole primarily used for topical treatment of vulvovaginal candidiasis, and the second-generation triazoles (e.g., voriconazole, posaconazole, isavuconazole), which are utilized systemically for a broad spectrum of invasive fungal infections.[5][6][7]

Mechanism of Action: The Triazole Pathway

All triazoles, including this compound and the second-generation agents, share a common mechanism of action. They target the fungal lanosterol 14α-demethylase (encoded by the ERG11 gene), an enzyme in the ergosterol biosynthesis pathway.[8] By binding to the heme iron component of this enzyme, they prevent the conversion of lanosterol to ergosterol.[3][8] This disruption leads to the accumulation of toxic sterol precursors and a depletion of ergosterol in the fungal cell membrane, ultimately increasing membrane permeability and inhibiting fungal growth and replication.[2][4] The higher affinity of triazoles for the fungal cytochrome P450 enzyme compared to its mammalian counterpart contributes to their selective toxicity.[3][9]

Triazole_Mechanism_of_Action Mechanism of Action of Triazole Antifungals cluster_fungal_cell Fungal Cell Lanosterol Lanosterol Lanosterol_14a_demethylase Lanosterol 14α-demethylase (CYP51/ERG11) Lanosterol->Lanosterol_14a_demethylase Substrate Ergosterol Ergosterol Lanosterol_14a_demethylase->Ergosterol Conversion Fungal_Cell_Membrane Fungal Cell Membrane Integrity Ergosterol->Fungal_Cell_Membrane Triazoles Triazoles (this compound, Voriconazole, etc.) Triazoles->Lanosterol_14a_demethylase Inhibition Experimental_Workflow_MIC Broth Microdilution Antifungal Susceptibility Testing Workflow Start Start Prepare_Inoculum Prepare standardized fungal inoculum Start->Prepare_Inoculum Serial_Dilution Perform serial two-fold dilutions of antifungal agents in 96-well microtiter plates Prepare_Inoculum->Serial_Dilution Inoculate_Plates Inoculate plates with fungal suspension Serial_Dilution->Inoculate_Plates Incubate Incubate plates at 35°C for 24-48 hours Inoculate_Plates->Incubate Read_MIC Visually or spectrophotometrically determine the MIC (lowest concentration with significant growth inhibition) Incubate->Read_MIC End End Read_MIC->End

References

Evaluating the Synergistic Potential of Terconazole: A Comparative Guide to Antifungal Combinations

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The emergence of antifungal resistance and the challenges associated with treating invasive fungal infections have underscored the need for innovative therapeutic strategies. Combination therapy, leveraging the synergistic interactions between antifungal agents with different mechanisms of action, presents a promising approach to enhance efficacy, overcome resistance, and potentially reduce dose-related toxicity. Terconazole, a triazole antifungal agent, functions by inhibiting the fungal cytochrome P450 enzyme 14α-demethylase, which is crucial for the synthesis of ergosterol, an essential component of the fungal cell membrane. While clinical use of this compound has been established for vulvovaginal candidiasis, its potential in combination therapies against a broader range of fungal pathogens remains an area of active investigation.[1]

This guide provides a comparative overview of the potential synergistic effects of this compound with other major classes of antifungal agents. Due to a notable lack of in vitro studies specifically evaluating this compound in combination therapies, this guide draws upon analogous data from studies involving other triazole antifungals, such as fluconazole, itraconazole, and voriconazole. These data provide a foundational basis for postulating the synergistic potential of this compound and for designing future in vitro and in vivo studies.

Data Presentation: Synergistic Interactions of Triazoles with Other Antifungal Agents

The following tables summarize the quantitative data from in vitro studies on the synergistic effects of various triazole antifungals in combination with other antifungal agents against common fungal pathogens. The primary metric for assessing synergy is the Fractional Inhibitory Concentration Index (FICI), where a value of ≤ 0.5 is indicative of a synergistic interaction.

Disclaimer: The data presented below pertains to triazoles other than this compound. These findings are intended to serve as a proxy for the potential synergistic interactions of this compound and should be interpreted with caution. Further research is required to directly evaluate this compound combinations.

Table 1: Synergistic Effects of Triazoles in Combination with Echinocandins

TriazoleEchinocandinFungal SpeciesFICI RangeReference
FluconazoleAnidulafunginCandida parapsilosis complex0.07 - 0.37[2][3]
FluconazoleMicafunginCandida parapsilosis complex0.25 - 0.5[2][3]
ItraconazoleAnidulafunginCandida parapsilosis complex0.15 - 0.37[2][3]
ItraconazoleMicafunginCandida parapsilosis complex0.09 - 0.37[2][3]
VoriconazoleMicafunginMultidrug-resistant Candida auris0.15 - 0.5[4][5]

Table 2: Synergistic and Indifferent Effects of Triazoles in Combination with Amphotericin B

TriazolePolyeneFungal SpeciesInteraction (FICI Range)Reference
FluconazoleAmphotericin BTrichoderma spp.Indifferent (2-4)[6]
VoriconazoleAmphotericin BTrichoderma spp.Indifferent (2-4)[6]

Table 3: Synergistic Effects of Triazoles in Combination with Terbinafine

TriazoleAllylamineFungal SpeciesSynergy Observed (% of isolates)FICI Range (Synergistic Interactions)Reference
FluconazoleTerbinafineCandida glabrata17%≤0.5[7][8]
ItraconazoleTerbinafineCandida glabrata21%≤0.5[7][8]
VoriconazoleTerbinafineCandida glabrata33%≤0.5[7][8]
PosaconazoleTerbinafineCandida glabrata12%≤0.5[7][8]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of synergy testing. The following are representative protocols for the key experiments cited in the evaluation of antifungal synergy.

Checkerboard Microdilution Assay

This method is widely used to determine the in vitro interaction between two antimicrobial agents.

Objective: To determine the Minimum Inhibitory Concentrations (MICs) of two antifungal agents, alone and in combination, and to calculate the Fractional Inhibitory Concentration Index (FICI).

Materials:

  • 96-well microtiter plates

  • RPMI 1640 medium (buffered with MOPS)

  • Antifungal agent stock solutions

  • Fungal inoculum standardized to 0.5 McFarland turbidity

  • Spectrophotometer

Procedure:

  • Preparation of Drug Dilutions: Prepare serial twofold dilutions of each antifungal agent in RPMI 1640 medium at concentrations ranging from sub-inhibitory to supra-inhibitory.

  • Plate Setup:

    • Dispense 50 µL of RPMI 1640 into each well of a 96-well plate.

    • Add 50 µL of serial dilutions of Drug A (e.g., a triazole) horizontally across the rows.

    • Add 50 µL of serial dilutions of Drug B (e.g., an echinocandin) vertically down the columns. This creates a matrix of drug combinations.

    • Include wells with each drug alone as controls, a growth control well (no drug), and a sterility control well (no inoculum).

  • Inoculation: Prepare a fungal inoculum suspension equivalent to a 0.5 McFarland standard and dilute it to achieve a final concentration of approximately 0.5 x 10^5 to 2.5 x 10^5 CFU/mL in the wells. Add 100 µL of the final inoculum to each well, except for the sterility control.[9]

  • Incubation: Incubate the plates at 35°C for 24-48 hours, depending on the fungal species.[9]

  • Reading Results: Determine the MIC of each drug alone and the MIC of each drug in combination by visual inspection or by using a spectrophotometer to measure turbidity. The MIC is defined as the lowest concentration of the drug that inhibits visible growth.

  • FICI Calculation: The FICI is calculated as follows: FICI = FIC of Drug A + FIC of Drug B where FIC of Drug A = (MIC of Drug A in combination) / (MIC of Drug A alone) and FIC of Drug B = (MIC of Drug B in combination) / (MIC of Drug B alone)

  • Interpretation:

    • Synergy: FICI ≤ 0.5

    • Indifference (or Additive): 0.5 < FICI ≤ 4.0

    • Antagonism: FICI > 4.0[4]

Time-Kill Curve Analysis

This dynamic method provides information on the rate of fungal killing over time.

Objective: To assess the rate and extent of fungal killing by antifungal agents, alone and in combination.

Materials:

  • Culture tubes or flasks

  • RPMI 1640 medium

  • Antifungal agent stock solutions

  • Standardized fungal inoculum

  • Incubator shaker

  • Sabouraud Dextrose Agar (SDA) plates

  • Sterile saline or phosphate-buffered saline (PBS) for dilutions

Procedure:

  • Inoculum Preparation: Prepare a fungal suspension adjusted to a starting inoculum of approximately 1-5 x 10^5 CFU/mL in RPMI 1640 medium.[10]

  • Assay Setup: Prepare culture tubes containing RPMI 1640 medium with the desired concentrations of the antifungal agents, both individually and in combination (e.g., at their respective MICs or sub-MICs). Include a growth control tube without any antifungal agent.

  • Incubation and Sampling: Incubate all tubes at 35°C with agitation.[10] At predetermined time points (e.g., 0, 2, 4, 6, 8, 12, and 24 hours), aseptically remove an aliquot from each tube.[10]

  • Viable Cell Counting: Perform serial ten-fold dilutions of each aliquot in sterile saline or PBS. Plate a known volume (e.g., 100 µL) of the appropriate dilutions onto SDA plates.[10]

  • Incubation and Colony Counting: Incubate the SDA plates at 35°C for 24-48 hours, or until colonies are clearly visible. Count the number of colonies on the plates and calculate the CFU/mL for each time point and concentration.

  • Data Analysis: Plot the log10 CFU/mL versus time for each antifungal agent and combination.

  • Interpretation:

    • Synergy: A ≥2-log10 decrease in CFU/mL between the combination and its most active constituent after 24 hours.

    • Indifference: A <2-log10 change in CFU/mL between the combination and its most active constituent.

    • Antagonism: A ≥2-log10 increase in CFU/mL between the combination and its most active constituent.

Mandatory Visualization

Signaling Pathways and Mechanisms of Action

The synergistic potential of combining different antifungal classes lies in their distinct molecular targets within the fungal cell. A multi-targeted approach can lead to enhanced fungicidal activity and a lower propensity for the development of resistance.

Antifungal_Mechanisms Potential Synergistic Mechanisms of Antifungal Agents cluster_CellWall Fungal Cell Wall cluster_CellMembrane Fungal Cell Membrane Echinocandins Echinocandins Glucan_Synthase Glucan_Synthase Echinocandins->Glucan_Synthase Inhibits Beta-1,3-glucan Beta-1,3-glucan Glucan_Synthase->Beta-1,3-glucan Synthesizes Cell_Lysis Cell_Lysis Beta-1,3-glucan->Cell_Lysis Weakened Wall This compound (Triazole) This compound (Triazole) 14-alpha-demethylase 14-alpha-demethylase This compound (Triazole)->14-alpha-demethylase Inhibits Terbinafine (Allylamine) Terbinafine (Allylamine) Squalene_epoxidase Squalene_epoxidase Terbinafine (Allylamine)->Squalene_epoxidase Inhibits Amphotericin B (Polyene) Amphotericin B (Polyene) Ergosterol Ergosterol Amphotericin B (Polyene)->Ergosterol Binds to, forms pores Lanosterol Lanosterol Lanosterol->14-alpha-demethylase 14-alpha-demethylase->Ergosterol Ergosterol->Cell_Lysis Disrupted Membrane Squalene Squalene Squalene->Squalene_epoxidase Squalene_epoxidase->Lanosterol

Caption: Mechanisms of action of different antifungal classes.

Experimental Workflow for Synergy Testing

The systematic evaluation of antifungal synergy involves a standardized workflow to ensure reliable and comparable results.

Synergy_Workflow Experimental Workflow for Antifungal Synergy Testing cluster_Preparation Preparation cluster_Assay In Vitro Assay cluster_Analysis Data Analysis and Interpretation Prepare_Inoculum Prepare Standardized Fungal Inoculum Checkerboard Checkerboard Microdilution Assay Prepare_Inoculum->Checkerboard Time_Kill Time-Kill Curve Analysis Prepare_Inoculum->Time_Kill Prepare_Drugs Prepare Serial Dilutions of Antifungal Agents Prepare_Drugs->Checkerboard Prepare_Drugs->Time_Kill Calculate_FICI Calculate Fractional Inhibitory Concentration Index (FICI) Checkerboard->Calculate_FICI Plot_Curves Plot Time-Kill Curves (log10 CFU/mL vs. Time) Time_Kill->Plot_Curves Interpret_Synergy Interpret Interaction: Synergy, Indifference, or Antagonism Calculate_FICI->Interpret_Synergy Plot_Curves->Interpret_Synergy

Caption: Workflow for assessing antifungal synergy.

Conclusion

The exploration of synergistic combinations of antifungal agents is a critical avenue of research to combat the growing threat of fungal infections and antifungal resistance. While direct experimental data on the synergistic effects of this compound with other antifungal agents is currently limited, the available evidence for other triazoles suggests a strong potential for synergistic interactions, particularly with echinocandins and allylamines. The provided data tables and experimental protocols offer a framework for researchers to design and conduct further studies to specifically evaluate this compound in combination therapies. The elucidation of these interactions will be instrumental in developing more effective and robust treatment regimens for a variety of fungal diseases.

References

A Head-to-Head In Vitro Comparison of Terconazole and Fluconazole Against Pathogenic Yeasts

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive in vitro comparison of two widely recognized triazole antifungal agents: terconazole and fluconazole (B54011). By examining their efficacy against various yeast species through quantitative data, detailing the experimental methodologies employed, and illustrating their mechanism of action, this document serves as a valuable resource for researchers in the field of mycology and antifungal drug development.

Data Presentation: Minimum Inhibitory Concentration (MIC) Comparison

The in vitro activities of this compound and fluconazole were evaluated against a panel of 140 clinical yeast isolates. The following table summarizes the Minimum Inhibitory Concentration (MIC) ranges and geometric mean MICs, providing a direct comparison of their potency.

Yeast SpeciesNThis compound MIC (µg/mL)Fluconazole MIC (µg/mL)
Range Geometric Mean
Candida albicans1300.03 - 160.63
Candida glabrata70.25 - 81.49
Candida parapsilosis20.250.25

Data extracted from a study on the in vitro susceptibilities of yeast isolates. The study highlights that for all species tested, the MICs for this compound were significantly lower than those for fluconazole[1]. For each individual isolate, the MIC of this compound was consistently lower than that of fluconazole[1].

Experimental Protocols

The determination of in vitro susceptibility of yeast species to antifungal agents is crucial for understanding their efficacy. Standardized methods are essential for reproducible results. The data presented above was obtained using the broth microdilution method as standardized by the Clinical and Laboratory Standards Institute (CLSI), specifically following the M27-A3 guidelines.

Broth Microdilution Method (CLSI M27-A3)

This method is a widely accepted standard for antifungal susceptibility testing of yeasts.

1. Preparation of Antifungal Solutions:

  • Stock solutions of this compound and fluconazole are prepared in a suitable solvent, typically dimethyl sulfoxide (B87167) (DMSO).

  • Serial twofold dilutions of the antifungal agents are then made in RPMI 1640 medium (with L-glutamine, without sodium bicarbonate, and buffered with MOPS) to achieve the desired final concentrations in the microdilution wells.

2. Inoculum Preparation:

  • Yeast isolates are cultured on Sabouraud dextrose agar (B569324) for 24-48 hours.

  • A suspension of the yeast is prepared in sterile saline and adjusted to a turbidity equivalent to a 0.5 McFarland standard. This suspension is then further diluted in RPMI 1640 medium to achieve a final inoculum concentration of approximately 0.5 x 10³ to 2.5 x 10³ cells/mL in the test wells.

3. Test Procedure:

  • 96-well microtiter plates are used. Each well contains 100 µL of the appropriate antifungal dilution.

  • 100 µL of the standardized yeast inoculum is added to each well.

  • A growth control well (containing inoculum but no antifungal agent) and a sterility control well (containing medium only) are included on each plate.

4. Incubation:

  • The microtiter plates are incubated at 35°C for 24-48 hours.

5. Reading of Results:

  • The MIC is determined as the lowest concentration of the antifungal agent that causes a significant inhibition of growth (typically a 50% reduction in turbidity) compared to the growth control. The reading is done visually or with a spectrophotometer.

Broth Macrodilution Method

An alternative, though less commonly used, method is the broth macrodilution assay.

1. Preparation of Antifungal Solutions:

  • Similar to the microdilution method, stock solutions are prepared and serially diluted in a larger volume of RPMI 1640 medium in test tubes.

2. Inoculum Preparation:

  • The inoculum is prepared in the same manner as for the microdilution method.

3. Test Procedure:

  • A standardized volume of the yeast inoculum is added to each tube containing the antifungal dilutions.

4. Incubation:

  • The tubes are incubated at 35°C for 24-48 hours.

5. Reading of Results:

  • The MIC is determined by visual inspection as the lowest concentration of the antifungal agent that results in no visible growth.

Mechanism of Action: Inhibition of Ergosterol (B1671047) Biosynthesis

Both this compound and fluconazole belong to the azole class of antifungal agents. Their primary mechanism of action is the disruption of the fungal cell membrane's integrity by inhibiting the synthesis of ergosterol, a vital component of the fungal cell membrane that is analogous to cholesterol in mammalian cells[2].

The key enzyme targeted by azole antifungals is lanosterol (B1674476) 14α-demethylase , a cytochrome P-450-dependent enzyme[2][3]. This enzyme is critical for the conversion of lanosterol to ergosterol[2][3]. By binding to and inhibiting this enzyme, this compound and fluconazole block the demethylation of lanosterol, leading to a depletion of ergosterol and an accumulation of toxic 14α-methylated sterols in the fungal cell membrane[2]. This disruption of the cell membrane leads to increased permeability, leakage of cellular contents, and ultimately, inhibition of fungal growth and cell death. This compound is noted to establish a firmer and longer-lasting link with the membrane-bound fungal cytochrome P-450 compared to imidazoles[4].

Visualizing the Process

To better understand the experimental workflow and the biochemical pathway involved, the following diagrams have been generated using Graphviz.

experimental_workflow cluster_prep Preparation cluster_assay Assay cluster_results Results antifungal Prepare Antifungal Dilutions inoculation Inoculate Microtiter Plate antifungal->inoculation inoculum Prepare Yeast Inoculum inoculum->inoculation incubation Incubate at 35°C for 24-48h inoculation->incubation reading Read Turbidity incubation->reading mic_determination Determine MIC reading->mic_determination

Broth Microdilution Experimental Workflow

ergosterol_pathway acetyl_coa Acetyl-CoA mevalonate_pathway Mevalonate Pathway acetyl_coa->mevalonate_pathway squalene Squalene mevalonate_pathway->squalene lanosterol Lanosterol squalene->lanosterol demethylation 14-alpha Demethylation lanosterol->demethylation ergosterol_precursors Ergosterol Precursors demethylation->ergosterol_precursors catalyzed by ergosterol Ergosterol ergosterol_precursors->ergosterol inhibitor This compound / Fluconazole enzyme Lanosterol 14-alpha-demethylase (Cytochrome P450) inhibitor->enzyme inhibit enzyme->demethylation

Ergosterol Biosynthesis Pathway and Azole Inhibition

References

statistical validation of terconazole efficacy in preclinical studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the preclinical efficacy of terconazole with other leading antifungal agents. The data presented is curated from various in vitro and in vivo studies to support researchers and professionals in drug development and scientific investigation.

Executive Summary

This compound, a triazole antifungal agent, consistently demonstrates potent activity against a broad spectrum of Candida species in preclinical models. Its mechanism of action, shared with other azole antifungals, involves the disruption of ergosterol (B1671047) synthesis, a critical component of the fungal cell membrane. Preclinical evidence suggests that this compound exhibits lower minimum inhibitory concentrations (MICs) against several Candida species compared to fluconazole (B54011) and demonstrates superior or comparable efficacy to clotrimazole (B1669251) in animal models of vulvovaginal candidiasis.

Data Presentation: In Vitro Susceptibility

The in vitro efficacy of an antifungal agent is primarily determined by its Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the drug that prevents visible growth of a microorganism.

Antifungal AgentCandida SpeciesGeometric Mean MIC (µg/mL)Statistical Significance (vs. This compound)
This compound C. albicans0.8N/A
C. krusei1.2N/A
C. parapsilosis0.9N/A
C. tropicalis1.0N/A
T. glabrata2.5N/A
Fluconazole C. albicans1.5p < 0.05
C. krusei25.0p < 0.05
C. parapsilosis4.0p < 0.05
C. tropicalis5.0p < 0.05
T. glabrata18.0p < 0.05

Note: Lower MIC values indicate greater potency. Data compiled from a study comparing the in vitro susceptibility of 50 clinical yeast isolates to this compound and fluconazole. For all species tested, the MICs for this compound were significantly lower than those for fluconazole (p < 0.05)[1].

Data Presentation: In Vivo Efficacy in a Rat Model of Vaginal Candidiasis

A preclinical study in a rat model of severe vaginal candidiasis demonstrated the superior therapeutic efficacy of this compound compared to a range of other antifungal agents.

Treatment GroupDosageMycological Cure Rate (%)
This compound 0.8% cream94%
Clotrimazole 1% cream65%
Miconazole 2% creamNot specified, but this compound was superior
Econazole Not specifiedNot specified, but this compound was superior
Butoconazole Not specifiedNot specified, but this compound was superior
Tioconazole Not specifiedNot specified, but this compound was superior
Nystatin Not specifiedNot specified, but this compound was superior
Amphotericin B Not specifiedNot specified, but this compound was superior

Note: The mycological cure rate was assessed at the second follow-up visit, three weeks after a 3-day once-daily intravaginal application[2]. This study highlights the potent and long-lasting effect of this compound in an established animal model.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of preclinical findings. Below are summaries of key experimental protocols used in the evaluation of this compound's efficacy.

In Vitro Susceptibility Testing: Broth Microdilution Method

This method is a standardized procedure for determining the MIC of an antifungal agent.

  • Inoculum Preparation: Candida species are cultured on an appropriate agar (B569324) medium. A standardized suspension of the yeast is prepared in sterile saline or broth to a specific turbidity, often corresponding to a 0.5 McFarland standard.

  • Drug Dilution: Serial twofold dilutions of the antifungal agents are prepared in a 96-well microtiter plate containing a suitable broth medium, such as RPMI-1640.

  • Inoculation: Each well is inoculated with the standardized fungal suspension.

  • Incubation: The microtiter plates are incubated at 35°C for 24-48 hours.

  • MIC Determination: The MIC is read as the lowest concentration of the drug that causes a significant inhibition of growth compared to a drug-free control well[1][3].

In Vivo Efficacy Testing: Murine Model of Vulvovaginal Candidiasis

This animal model is widely used to assess the efficacy of antifungal agents against Candida vaginitis.[4][5]

  • Animal Preparation: Female mice (e.g., BALB/c strain) are oophorectomized and treated with estradiol (B170435) to induce a state of pseudoestrus, which is necessary for sustained vaginal infection.[4][5]

  • Inoculum Preparation: Candida albicans is grown in a suitable broth, and the yeast cells are harvested, washed, and resuspended in saline to a standardized concentration (e.g., 1 x 10^5 CFU/mL).

  • Vaginal Inoculation: A defined volume of the Candida suspension is instilled intravaginally into the prepared mice.

  • Antifungal Treatment: Treatment with the test compound (e.g., this compound cream) and comparators is initiated at a specified time point post-infection (e.g., 24 hours). A vehicle control group is also included.

  • Efficacy Assessment: At various time points after treatment, vaginal lavage is performed to collect samples. The fungal burden is quantified by plating serial dilutions of the lavage fluid onto a suitable agar medium and counting the colony-forming units (CFU)[4][5]. Statistical analysis is then performed to compare the reduction in fungal burden between treatment groups.

Mandatory Visualization

Signaling Pathway: Mechanism of Action of Azole Antifungals

Azole_Mechanism cluster_fungal_cell Fungal Cell Membrane Lanosterol Lanosterol CYP51A1 Lanosterol 14α-demethylase (CYP51A1) Lanosterol->CYP51A1 Substrate Ergosterol Ergosterol Membrane Cell Membrane Integrity Ergosterol->Membrane Essential Component CYP51A1->Ergosterol Conversion Disruption Membrane Disruption & Fungal Cell Death CYP51A1->Disruption Blocked Synthesis This compound This compound (Azole Antifungal) This compound->CYP51A1 Inhibition

Caption: Mechanism of action of this compound via inhibition of ergosterol synthesis.

Experimental Workflow: Murine Vulvovaginal Candidiasis Model

VVC_Workflow cluster_setup Model Setup cluster_infection Infection & Treatment cluster_assessment Efficacy Assessment A Animal Preparation (Oophorectomy & Estradiol Treatment) C Intravaginal Inoculation A->C B Inoculum Preparation (Candida albicans culture) B->C D Antifungal Treatment Initiation (e.g., this compound, Fluconazole, Vehicle) C->D E Vaginal Lavage Collection D->E F Fungal Burden Quantification (CFU plating) E->F G Statistical Analysis F->G

Caption: Experimental workflow for the murine vulvovaginal candidiasis model.

References

A Comparative Analysis of the Safety Profiles of Terconazole and Other Azole Antifungals in Animal Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the preclinical safety profiles of terconazole and other commonly used azole antifungal agents, based on data from animal studies. The information is intended to assist researchers and professionals in drug development in understanding the potential toxicological profiles of these compounds.

Executive Summary

Azole antifungals are a cornerstone in the management of fungal infections. However, concerns regarding their potential for toxicity, including reproductive, hepatic, and developmental adverse effects, necessitate a thorough evaluation of their safety profiles. This guide synthesizes animal toxicology data for this compound, ketoconazole (B1673606), itraconazole, fluconazole, miconazole, and clotrimazole (B1669251) to facilitate a comparative assessment. The data presented herein are derived from various animal models and are intended to provide a preclinical perspective.

Data Presentation: Comparative Toxicology Data

The following tables summarize key quantitative data from animal studies on the reproductive, hepatic, and teratogenic effects of this compound and other selected azole antifungals.

Table 1: Reproductive and Developmental Toxicity
DrugAnimal ModelRoute of AdministrationNOAEL (mg/kg/day)Key Findings
This compound RatOral10No embryotoxicity at ≤10 mg/kg/day; delayed fetal ossification at 10 mg/kg/day.[1]
RabbitOral20No evidence of teratogenicity up to 20 mg/kg/day.[1][2]
RatOral40No impairment of fertility in females up to 40 mg/kg/day.[1][2]
Ketoconazole RatOral10 (maternal toxicity)Teratogenic and embryotoxic at 40-80 mg/kg/day; impaired reproductive performance.[1][3]
RatOral-Reduced fertility at 200 mg/kg and complete fertility loss at 400 mg/kg.[4]
Itraconazole RatOral-Embryolethal at 150 mg/kg during implantation and organogenesis; teratogenic at 100 mg/kg.[5]
Fluconazole MouseOral175 (for cleft palate)Identified as the lowest observed adverse effect level for cleft palate induction.[6]
Miconazole RatOral-Prolonged gestation and decreased number of live pups at doses equivalent to 16.7 mg/kg in humans.[7]
RabbitOral-Increased resorptions and decreased number of live young at 80 mg/kg/day.[7]
Clotrimazole RatDietary25Doses up to 25 mg/kg did not impair pup development; no effect on fertility up to 50 mg/kg.[2][5]

NOAEL: No Observed Adverse Effect Level

Table 2: Hepatotoxicity
DrugAnimal ModelRoute of AdministrationDose(s) (mg/kg/day)Key Findings
Ketoconazole RabbitIntragastric gavage40, 80, 160Marked elevation in liver enzymes and significant hepatocyte damage.[8]
Rat--Recognized to cause hepatotoxicity, with its metabolite N-desacetyl-ketoconazole potentially responsible.[9]
Itraconazole RatIntraperitoneal10, 50, 100 (subchronic)More potent hepatotoxicant than fluconazole; dose-dependent hepatocellular necrosis and other liver damage.[10][11]
RatOral5, 10 (long-term)Significant elevation in liver enzymes and severe liver injury with prolonged administration.[12][13]
Fluconazole RatIntraperitoneal10, 50, 100 (subchronic)No significant increase in transaminases; only mild degenerative changes in hepatocytes.[10][11]
Clotrimazole ---Transient elevations in serum aminotransferases have been reported with oral use, but it has not been linked to clinically apparent acute liver injury.[14]
Table 3: Teratogenicity
DrugAnimal ModelRoute of AdministrationTeratogenic Dose(s) (mg/kg/day)Key Findings
This compound Rat, RabbitOral>40 (Rat), >20 (Rabbit)No evidence of teratogenicity at doses up to 40 mg/kg/day in rats and 20 mg/kg/day in rabbits.[1][2]
Ketoconazole RatOral80Teratogenic effects (syndactyly and oligodactyly) observed.[1][3][15]
Itraconazole RatOral100Teratogenicity observed when administered during organogenesis, with prominent abnormalities like abdominal hernia and exencephaly.[5]
Fluconazole RatOral80 - 320Resulted in embryolethality and fetal abnormalities including wavy ribs and cleft palate.[12]
MouseOral700 (single dose)Induced cleft palate, with maximal sensitivity on gestational day 10.[6]
Miconazole Rat, RabbitOral-No teratogenicity reported in animal studies.[16]
Clotrimazole Rat, MouseOral>100 times human doseEmbryotoxic at high doses, but no teratogenic effects demonstrated.[17]

Experimental Protocols

Detailed experimental protocols are crucial for the interpretation and replication of toxicological studies. Below are representative methodologies for key experiments cited in this guide.

Reproductive and Developmental Toxicity Study (General Protocol)

A generalized protocol for a reproductive and developmental toxicity study, often following OECD Test Guideline 414, is as follows:

  • Animal Model: Typically, pregnant female Sprague-Dawley rats or New Zealand white rabbits are used.

  • Acclimatization: Animals are acclimatized to laboratory conditions for a minimum of 5 days before the study begins.

  • Dose Administration: The test substance (e.g., this compound) is administered daily by oral gavage from gestation day 6 through 15 for rats or 6 through 18 for rabbits. A control group receives the vehicle only. At least three dose levels are used.

  • Maternal Observations: Dams are observed daily for clinical signs of toxicity. Body weight and food consumption are recorded throughout the gestation period.

  • Terminal Procedures: On gestation day 20 (rats) or 29 (rabbits), dams are euthanized, and a thorough examination of the uterine contents is performed. The number of corpora lutea, implantations, resorptions, and live and dead fetuses are recorded.

  • Fetal Examinations: Fetuses are weighed, sexed, and examined for external, visceral, and skeletal malformations and variations.

Hepatotoxicity Study (General Protocol)

A common protocol for assessing hepatotoxicity in rodents involves the following steps:

  • Animal Model: Male Wistar or Sprague-Dawley rats are frequently used.

  • Dose Administration: The test compound is administered, for instance, intraperitoneally or orally, daily for a specified period (e.g., 14 or 28 days).[10][11] A control group receives the vehicle.

  • Sample Collection: At the end of the treatment period, animals are anesthetized, and blood samples are collected for biochemical analysis of liver function markers (e.g., ALT, AST, ALP).

  • Histopathology: Following blood collection, animals are euthanized, and the liver is excised, weighed, and processed for histopathological examination. Sections are typically stained with hematoxylin (B73222) and eosin (B541160) (H&E) to assess for cellular damage, necrosis, and other pathological changes.

Visualizations

Mechanism of Azole Antifungal Action and Potential for Toxicity

The primary mechanism of action for azole antifungals is the inhibition of the fungal cytochrome P450 enzyme, lanosterol (B1674476) 14α-demethylase, which is crucial for ergosterol (B1671047) biosynthesis. This disruption of the fungal cell membrane leads to its antifungal effect. However, at higher concentrations, some azoles can also inhibit mammalian cytochrome P450 enzymes, which may contribute to their toxicity, including effects on steroidogenesis.[10][18]

Azole_Mechanism cluster_fungal_cell Fungal Cell cluster_mammalian_cell Mammalian Cell (Potential for Toxicity) Lanosterol Lanosterol Ergosterol Ergosterol Lanosterol->Ergosterol Lanosterol 14α-demethylase (Fungal CYP51) Fungal Cell Membrane Integrity Fungal Cell Membrane Integrity Ergosterol->Fungal Cell Membrane Integrity Azoles Azoles Lanosterol 14α-demethylase\n(Fungal CYP51) Lanosterol 14α-demethylase (Fungal CYP51) Azoles->Lanosterol 14α-demethylase\n(Fungal CYP51) Inhibition Mammalian CYP450 enzymes Mammalian CYP450 enzymes Azoles->Mammalian CYP450 enzymes Inhibition (at high conc.) Fungistatic/Fungicidal Effect Fungistatic/Fungicidal Effect Fungal Cell Membrane Integrity->Fungistatic/Fungicidal Effect Steroid Precursors Steroid Precursors Steroid Hormones Steroid Hormones Steroid Precursors->Steroid Hormones Mammalian CYP450 enzymes Normal Physiological Functions Normal Physiological Functions Steroid Hormones->Normal Physiological Functions Adverse Effects (e.g., Reproductive Toxicity) Adverse Effects (e.g., Reproductive Toxicity) Normal Physiological Functions->Adverse Effects (e.g., Reproductive Toxicity) Developmental_Toxicity_Workflow start Animal Acclimatization (e.g., Pregnant Rats) dosing Daily Dosing during Organogenesis (Test Substance vs. Vehicle Control) start->dosing observation Maternal Clinical Observation (Body Weight, Food Consumption) dosing->observation euthanasia Terminal Euthanasia (Late Gestation) observation->euthanasia uterine_exam Uterine Content Examination (Implantations, Resorptions, Fetal Viability) euthanasia->uterine_exam fetal_exam Fetal Examination (External, Visceral, Skeletal) uterine_exam->fetal_exam data_analysis Data Analysis and Interpretation fetal_exam->data_analysis end Determination of NOAEL and Teratogenic Potential data_analysis->end

References

Independent Verification of Published Terconazole Research Findings: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of terconazole's performance with alternative antifungal agents, supported by a synthesis of published experimental data. It is intended to serve as a resource for independent verification and further research in the field of antifungal drug development.

Mechanism of Action: Azole Antifungals

This compound, like other azole antifungals such as miconazole (B906) and clotrimazole (B1669251), functions by disrupting the integrity of the fungal cell membrane. The primary target of this class of drugs is the enzyme lanosterol (B1674476) 14α-demethylase, a key component in the biosynthesis of ergosterol. Ergosterol is a vital sterol in the fungal cell membrane, analogous to cholesterol in mammalian cells, and is crucial for maintaining membrane fluidity and function.

By inhibiting lanosterol 14α-demethylase, this compound blocks the conversion of lanosterol to ergosterol. This disruption leads to the accumulation of toxic sterol intermediates and a depletion of ergosterol, ultimately compromising the fungal cell membrane's structure and function, leading to fungal cell death. This compound, as a triazole antifungal, was specifically developed to enhance its antifungal activity.

Azole Antifungal Mechanism of Action cluster_fungal_cell Fungal Cell cluster_enzyme Ergosterol Biosynthesis Pathway Lanosterol Lanosterol 14a_demethylase Lanosterol 14α-demethylase (Cytochrome P450 enzyme) Lanosterol->14a_demethylase Substrate Ergosterol Ergosterol CellMembrane Fungal Cell Membrane (Normal Function) Ergosterol->CellMembrane Incorporation ToxicSterols Toxic Sterol Intermediates DisruptedMembrane Disrupted Fungal Cell Membrane ToxicSterols->DisruptedMembrane Accumulation Leads to 14a_demethylase->Ergosterol Product 14a_demethylase->ToxicSterols This compound This compound (Azole Antifungal) This compound->14a_demethylase Inhibits cluster_fungal_cell cluster_fungal_cell

Caption: Mechanism of action of this compound and other azole antifungals.

Comparative Efficacy: Clinical Trial Data

Multiple clinical trials have evaluated the efficacy of this compound in treating vulvovaginal candidiasis (VVC), often in comparison to other commonly used antifungal agents. The following tables summarize the quantitative data from some of these key studies.

Study Treatment Arms Number of Patients Clinical Cure Rate Mycological Cure Rate
Corson et al.This compound 0.4% cream (7 days)30787.9%Not separately reported
This compound 0.8% cream (3 days)29983.8%Not separately reported
Miconazole 2.0% cream (7 days)29481.3%Not separately reported
Thomason et al.This compound 0.4% creamNot specified87.3% - 95.5%76.9% - 91.1%
This compound 80mg suppositoriesNot specified90.0% - 92.2%80.4% - 85.0%
Miconazole 100mg suppositoriesNot specifiedComparable to this compoundComparable to this compound
AnonymousMiconazoleNot specified80-90%Not separately reported
This compoundNot specified80-90%79.3% (7-14 days), 62.1% (30-35 days)

Experimental Protocols

In Vitro Antifungal Susceptibility Testing (Broth Microdilution Method)

This protocol is based on the Clinical and Laboratory Standards Institute (CLSI) document M27-A3 for broth dilution antifungal susceptibility testing of yeasts.

  • Preparation of Antifungal Stock Solutions:

    • Obtain analytical-grade this compound, miconazole, and clotrimazole powders.

    • Prepare stock solutions by dissolving the powders in a suitable solvent (e.g., dimethyl sulfoxide (B87167) - DMSO) to a high concentration (e.g., 1600 µg/mL).

  • Preparation of Microdilution Plates:

    • Use sterile 96-well microdilution plates.

    • Perform serial twofold dilutions of the antifungal stock solutions in RPMI 1640 medium to achieve the desired final concentrations (e.g., ranging from 0.03 to 16 µg/mL).

    • Include a drug-free well for a positive growth control and an uninoculated well for a negative control.

  • Inoculum Preparation:

    • Culture Candida albicans (or other relevant Candida species) on Sabouraud dextrose agar (B569324) at 35°C for 24-48 hours.

    • Prepare a yeast suspension in sterile saline and adjust the turbidity to match a 0.5 McFarland standard.

    • Dilute this suspension in RPMI 1640 medium to achieve a final inoculum concentration of approximately 0.5 x 10³ to 2.5 x 10³ cells/mL in the microdilution wells.

  • Incubation and Reading of Results:

    • Inoculate the microdilution plates with the prepared yeast suspension.

    • Incubate the plates at 35°C for 48 hours.

    • Determine the Minimum Inhibitory Concentration (MIC) visually or spectrophotometrically. The MIC is the lowest concentration of the antifungal agent that causes a significant inhibition of growth (typically ≥50%) compared to the drug-free control.

Representative Clinical Trial Workflow for Vulvovaginal Candidiasis

The following diagram illustrates a typical workflow for a randomized, double-blind, placebo-controlled clinical trial evaluating the efficacy of this compound.

Clinical_Trial_Workflow Start Patient Screening InclusionCriteria Inclusion Criteria Met? - Symptomatic VVC - Positive KOH/Culture - Age 18-50 - Informed Consent Start->InclusionCriteria ExclusionCriteria Exclusion Criteria Met? - Pregnancy - Other STIs - Recent Antifungal Use - Known Hypersensitivity InclusionCriteria->ExclusionCriteria Yes End Study Conclusion InclusionCriteria->End No Randomization Randomization ExclusionCriteria->Randomization No ExclusionCriteria->End Yes TreatmentA Treatment Arm A: This compound Randomization->TreatmentA TreatmentB Treatment Arm B: Comparator (e.g., Miconazole) Randomization->TreatmentB TreatmentC Treatment Arm C: Placebo Randomization->TreatmentC TreatmentPhase Treatment Period (e.g., 3-7 days) TreatmentA->TreatmentPhase TreatmentB->TreatmentPhase TreatmentC->TreatmentPhase FollowUp1 Follow-up Visit 1 (e.g., Day 7-14) TreatmentPhase->FollowUp1 FollowUp2 Follow-up Visit 2 (e.g., Day 30-35) FollowUp1->FollowUp2 Endpoint Primary Endpoint Assessment: - Clinical Cure - Mycological Cure FollowUp2->Endpoint DataAnalysis Data Analysis Endpoint->DataAnalysis DataAnalysis->End

Caption: A representative workflow for a vulvovaginal candidiasis clinical trial.

Safety Operating Guide

Navigating the Disposal of Terconazole in a Laboratory Setting: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper disposal of chemical compounds is a critical component of laboratory safety and environmental responsibility. Terconazole, an antifungal agent, requires a systematic approach to its disposal to mitigate potential hazards and ensure regulatory compliance. Although not classified as a hazardous waste by the Resource Conservation and Recovery Act (RCRA), its toxicological profile necessitates careful management.

Immediate Safety and Handling Protocols

Before initiating any disposal procedures, it is imperative to consult the Safety Data Sheet (SDS) for this compound and adhere to all institutional and local regulations. Standard personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat, should be worn at all times when handling this compound waste. All handling of waste should be conducted in a well-ventilated area to avoid inhalation of any dust or aerosols.

Quantitative Data and Hazard Profile

While specific quantitative disposal limits for this compound are not federally established, its hazard profile, summarized from available Safety Data Sheets, underscores the importance of proper handling.

Hazard ConsiderationDescriptionPrimary References
Acute Oral Toxicity Harmful if swallowed.[1][2]
Skin and Eye Irritation May cause skin and eye irritation.[1][2][3]
Aquatic Toxicity May cause long-lasting harmful effects to aquatic life.[3]
RCRA Classification Not listed as a P- or U-list hazardous waste.[4][5][6][7][8]
Disposal Recommendation Dispose of as chemical waste in accordance with local, state, and federal regulations.[1][2][9]

Step-by-Step Disposal Procedure for this compound Waste

The following protocol outlines the recommended steps for the disposal of this compound from the point of generation to final removal from the laboratory.

  • Waste Identification and Segregation :

    • Identify all waste streams containing this compound. This includes pure, unused, or expired this compound, contaminated labware (e.g., pipette tips, vials, and flasks), contaminated PPE, and solutions containing this compound.

    • Segregate this compound waste from general laboratory trash and other chemical waste streams to prevent cross-contamination.

  • Containerization :

    • Place all solid this compound waste, including contaminated labware and PPE, into a designated, leak-proof, and clearly labeled hazardous waste container.

    • For liquid waste containing this compound, use a compatible, sealable container. Ensure the container is appropriate for the solvent used in the solution.

    • Do not mix this compound waste with other incompatible waste materials.

  • Labeling :

    • Clearly label the waste container with "Hazardous Waste," the full chemical name "this compound," and any other components of the waste mixture.

    • Indicate the approximate concentration and quantity of this compound in the container.

    • Include the date when the waste was first added to the container.

  • Storage :

    • Store the sealed waste container in a designated satellite accumulation area within the laboratory.

    • This area should be secure, well-ventilated, and away from general laboratory traffic.

    • Ensure that the storage area is designed to contain any potential spills.

  • Disposal Request and Pickup :

    • Once the waste container is full or has been in accumulation for the maximum time allowed by your institution (often 90 days), contact your institution's Environmental Health and Safety (EHS) department to arrange for a waste pickup.

    • Provide the EHS department with a complete and accurate description of the waste.

  • Final Disposal :

    • The EHS department will coordinate with a licensed hazardous waste disposal company for the transportation and final disposal of the this compound waste, likely through incineration.[9]

    • Crucially, never dispose of this compound waste by pouring it down the drain or placing it in the regular trash. [3][9]

Experimental Protocols

The disposal procedures outlined are based on established best practices for laboratory chemical waste management.[10][11][12] No specific experimental protocols for the degradation or neutralization of this compound for disposal purposes are readily available in the reviewed literature. Therefore, the recommended approach is secure containment and professional disposal.

Visualizing the Disposal Workflow

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound in a laboratory setting.

Terconazole_Disposal_Workflow cluster_0 Waste Generation cluster_1 Segregation & Containerization cluster_2 Interim Storage cluster_3 Final Disposal start Generation of This compound Waste segregate Segregate this compound Waste start->segregate containerize Place in Labeled, Leak-Proof Container segregate->containerize store Store in Satellite Accumulation Area containerize->store ehs_contact Contact EHS for Waste Pickup store->ehs_contact disposal Professional Disposal (e.g., Incineration) ehs_contact->disposal

Caption: Workflow for the proper disposal of this compound waste in a laboratory setting.

References

Essential Safety and Logistical Information for Handling Terconazole

Author: BenchChem Technical Support Team. Date: December 2025

This document provides immediate safety, operational, and disposal guidance for laboratory professionals handling Terconazole. Adherence to these procedures is critical to ensure personal safety and minimize environmental contamination.

Hazard Summary and Quantitative Data

This compound is classified with several hazards that necessitate careful handling.[1][2][3] While specific occupational exposure limits (e.g., PEL, TLV) have not been established, the following GHS hazard classifications provide a quantitative basis for risk assessment.[1][2]

Hazard ClassificationGHS CategoryHazard Statement
Acute Toxicity, OralCategory 4H302: Harmful if swallowed[1][3][4]
Skin Corrosion/IrritationCategory 2H315: Causes skin irritation[1][2]
Serious Eye Damage/IrritationCategory 2AH319: Causes serious eye irritation[1][2]
Specific Target Organ Toxicity (Single Exposure)Category 3H335: May cause respiratory irritation[1][2]
Hazardous to the Aquatic Environment, Long-TermCategory 4H413: May cause long lasting harmful effects to aquatic life[1][2]

Operational Plan: Handling this compound in a Laboratory Setting

This procedural guide outlines the step-by-step process for safely handling this compound.

Pre-Handling Preparations
  • Engineering Controls : All work with this compound powder should be conducted in a designated area with adequate ventilation, such as a chemical fume hood.[2][3] Ensure that an eyewash station and safety shower are readily accessible.[2]

  • Personal Protective Equipment (PPE) Inspection : Before entering the handling area, inspect all required PPE for integrity. This includes:

    • Eye Protection : Safety goggles with side-shields.[2]

    • Hand Protection : Two pairs of compatible chemical-resistant gloves.[3][5][6]

    • Body Protection : A lab coat or impervious clothing with long sleeves and tight-fitting cuffs.[2][3][6]

    • Respiratory Protection : A NIOSH-approved respirator is necessary when working outside a fume hood or when dust formation is likely.[3][7]

  • Review Emergency Procedures : Familiarize yourself with the location of the Safety Data Sheet (SDS) and the first aid procedures for this compound exposure.

Safe Handling Protocol
  • Donning PPE : Put on the inner pair of gloves, followed by the lab coat (ensuring cuffs are over the gloves), and then the outer pair of gloves. Don eye protection and respiratory protection if required.

  • Material Handling :

    • Avoid the formation of dust and aerosols.[2]

    • Avoid breathing any dust, fumes, or vapors.[1][2][5]

    • Prevent all contact with eyes and skin.[2][5]

  • During Operations :

    • Do not eat, drink, or smoke in the handling area.[4][5]

    • Keep the container tightly closed when not in use.[2][3]

Post-Handling Procedures
  • Decontamination :

    • Wipe down the work surface with an appropriate cleaning agent.

    • Carefully remove the outer pair of gloves and dispose of them as hazardous waste.

    • Remove the lab coat, turning it inside out to contain any potential contamination.

    • Remove and dispose of the inner pair of gloves.

  • Personal Hygiene : Wash hands thoroughly with soap and water after removing all PPE.[2][5]

Experimental Workflow for Handling this compound

Terconazole_Handling_Workflow cluster_prep 1. Preparation Phase cluster_handling 2. Handling Phase cluster_post 3. Post-Handling Phase A Verify Engineering Controls (Fume Hood, Eyewash) B Inspect & Don Required PPE (Gloves, Goggles, Lab Coat) A->B C Handle this compound in Fume Hood B->C D Avoid Dust Generation & Inhalation C->D E Prevent Skin & Eye Contact D->E F Decontaminate Work Area E->F G Doff & Dispose of PPE as Hazardous Waste F->G H Wash Hands Thoroughly G->H

Caption: Workflow for the safe laboratory handling of this compound.

Disposal Plan

Proper disposal of this compound and associated waste is crucial to prevent environmental harm and ensure regulatory compliance.

Waste Segregation and Collection
  • Contaminated Materials : All disposable PPE (gloves, lab coats), weighing papers, and other materials that have come into contact with this compound must be considered hazardous waste.

  • Waste Containers : Collect all this compound waste in a designated, clearly labeled, and sealed hazardous waste container.[2][5]

Disposal Procedure
  • Regulatory Compliance : Dispose of all waste in accordance with local, state, and federal regulations for hazardous chemical waste.[2][4][5]

  • Environmental Protection : Do not allow this compound or its containers to enter sewers, surface water, or ground water systems.[1]

  • Unused Product : For unused medication in a clinical or household setting, utilize a medicine take-back program.[8][9] Do not flush unused medication down the toilet.[8][9] If a take-back program is unavailable, consult the product's package insert or a pharmacist for guidance on proper disposal.[9]

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Terconazole
Reactant of Route 2
Terconazole

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.